molecular formula C11H11ClN2 B1504095 4-Chloro-2-isopropylquinazoline CAS No. 38154-42-6

4-Chloro-2-isopropylquinazoline

Cat. No.: B1504095
CAS No.: 38154-42-6
M. Wt: 206.67 g/mol
InChI Key: NSKTYOPSVDYTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-isopropylquinazoline is a useful research compound. Its molecular formula is C11H11ClN2 and its molecular weight is 206.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-propan-2-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-7(2)11-13-9-6-4-3-5-8(9)10(12)14-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKTYOPSVDYTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676398
Record name 4-Chloro-2-(propan-2-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38154-42-6
Record name 4-Chloro-2-(propan-2-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 4-Chloro-2-isopropylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthetic Architectures, and Medicinal Applications

Executive Summary

4-Chloro-2-isopropylquinazoline (CAS: 38154-42-6) represents a critical pharmacophore scaffold in modern medicinal chemistry.[1] Distinguished by its highly reactive C4-chlorine atom and the lipophilic, sterically demanding C2-isopropyl moiety, this heterocycle serves as a linchpin intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors.[1] This technical guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and mechanistic reactivity profiles, offering researchers a self-validating system for utilizing this building block in high-fidelity drug development campaigns.[1]

Physicochemical Profile

The utility of this compound stems from its balance of reactivity and structural rigidity.[1] The C4-chlorine atom is activated by the diaza-aromatic system, making it an ideal electrophile for nucleophilic aromatic substitution (


), while the isopropyl group modulates lipophilicity (

) and binding pocket occupancy.

Table 1: Core Chemical Specifications

PropertySpecificationContextual Note
Chemical Name This compoundIUPAC nomenclature
CAS Number 38154-42-6Primary identifier
Molecular Formula

Molecular Weight 206.67 g/mol Fragment-based drug design compliant
Physical State Off-white to pale yellow solidCrystalline form preferred for stability
Solubility Soluble in DCM, EtOAc, THFHydrolyzes in aqueous media
Reactivity High (

at C4)
Moisture sensitive; store under inert gas
LogP (Predicted) ~3.2 - 3.5Enhances membrane permeability

Synthetic Architecture

The synthesis of this compound is a two-phase process involving the construction of the quinazolinone core followed by aromatizing chlorination.[1] The following protocol prioritizes yield and purity, minimizing the formation of hydrolysis byproducts.

Phase 1: Cyclization to 2-isopropylquinazolin-4(3H)-one[1]

Mechanism: Condensation of anthranilic acid with isobutyryl chloride followed by amide-mediated ring closure.[1]

Protocol:

  • Acylation: Dissolve anthranilic acid (1.0 eq) in anhydrous THF. Add pyridine (2.2 eq) followed by dropwise addition of isobutyryl chloride (1.1 eq) at 0°C. Stir at RT for 2 hours.

  • Cyclization: Isolate the intermediate amide.[1] Reflux in acetic anhydride (or use a dehydrating cyclization method with ammonium acetate) to form the benzoxazinone, followed by reaction with ammonia/formamide to yield 2-isopropylquinazolin-4(3H)-one.[1]

  • Validation: Monitor disappearance of anthranilic acid by TLC (EtOAc/Hexane 1:1).

Phase 2: Chlorination (The Critical Step)[1]

Mechanism: The tautomeric hydroxyl group at C4 is converted to a leaving group by phosphorus oxychloride (


), followed by chloride displacement.[1]

Protocol:

  • Reagents: Suspend 2-isopropylquinazolin-4(3H)-one (1.0 eq) in neat

    
     (5-10 eq).
    
  • Catalysis: Add

    
    -diethylaniline (1.0 eq) as a base catalyst to scavenge HCl and accelerate the reaction.
    
  • Reaction: Reflux at 105°C for 2-4 hours. The suspension will clear as the chloro-species forms.

  • Work-up (Critical): Cool to RT. Slowly pour the reaction mixture onto crushed ice/ammonia water with vigorous stirring. Maintain pH > 7 to prevent acid-catalyzed hydrolysis back to the quinazolinone. Extract immediately with Dichloromethane (DCM).[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Visualization: Synthetic Workflow

SynthesisPath Anthranilic Anthranilic Acid (Starting Material) Amide Intermediate Amide Anthranilic->Amide Acylation (THF, 0°C) Isobutyryl Isobutyryl Chloride Isobutyryl->Amide Quinazolinone 2-isopropylquinazolin- 4(3H)-one (Precursor) Amide->Quinazolinone Cyclization (NH4OAc/Heat) Product 4-Chloro-2- isopropylquinazoline (Target) Quinazolinone->Product Reflux 105°C (-HCl, -PO2Cl) POCl3 POCl3 + Base (Chlorination) POCl3->Product

Figure 1: Step-wise synthetic pathway transforming anthranilic acid into the reactive chloro-quinazoline scaffold.[1]

Mechanistic Reactivity: The Engine

The defining feature of this compound is its reactivity toward nucleophiles.[1] The pyrimidine ring acts as an electron sink, making the C4 position highly electrophilic.[1]

The Mechanism[2][3]
  • Attack: The nucleophile (e.g., an aniline derivative) attacks the C4 carbon.[1]

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms, delocalizing the negative charge onto the N1 and N3 nitrogens.[1]

  • Elimination: Re-aromatization drives the expulsion of the chloride ion.[1]

Why Isopropyl? The C2-isopropyl group serves a dual purpose:

  • Steric Shielding: It protects the N1 position from metabolic oxidation or unwanted side reactions without hindering the C4 attack.[1]

  • Hydrophobic Interaction: In kinase pockets (e.g., EGFR), the isopropyl group typically lodges into a hydrophobic specificity pocket, enhancing potency compared to a methyl group.[1]

Visualization: Reactivity & Functionalization[1][3][4]

Reactivity Core This compound (Electrophile) Transition Meisenheimer Complex Core->Transition Nucleophilic Attack (C4) Ether 4-Alkoxyquinazoline Core->Ether RO- / Heat Thioether 4-Thioquinazoline Core->Thioether RS- / Base Aniline Substituted Aniline (R-NH2) Aniline->Transition Alkoxide Alkoxide (R-O-) Alkoxide->Ether Thiol Thiol (R-SH) Thiol->Thioether KinaseInhib 4-Anilinoquinazoline (Kinase Inhibitor Scaffold) Transition->KinaseInhib -HCl (Elimination)

Figure 2: Divergent synthesis pathways via Nucleophilic Aromatic Substitution (


) at the C4 position.[1]

Applications in Drug Discovery[5]

The this compound scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting ATP-binding sites of enzymes.[1]

Case Study: EGFR Tyrosine Kinase Inhibitors

The "4-anilinoquinazoline" motif is the core of drugs like Gefitinib and Erlotinib.[1] The 2-isopropyl variant is often explored to overcome resistance mutations or improve selectivity profiles.[1]

  • Protocol for Library Generation:

    • Solvent: Isopropanol (IPA) or Acetonitrile.[1]

    • Conditions: Reflux for 2-6 hours.

    • Work-up: The product often precipitates as the hydrochloride salt.[1] Filtration provides high-purity material without chromatography.[1]

    • Advantage: This "self-purifying" nature of the hydrochloride salt formation makes this scaffold ideal for high-throughput synthesis (HTS) campaigns.

Handling, Stability, and Safety

Stability Protocol:

  • Moisture Sensitivity: High.[1] The C4-Cl bond hydrolyzes to 2-isopropylquinazolin-4(3H)-one upon prolonged exposure to atmospheric moisture.[1]

  • Storage: Store at -20°C under Argon or Nitrogen atmosphere. Desiccate before opening.

  • Monitoring: Check purity via LC-MS before use. The appearance of a peak at [M-Cl+OH] (Mass ~188) indicates hydrolysis.[1]

Safety (SDS Summary):

  • Hazards: Causes severe skin burns and eye damage (Category 1B).[1] May cause respiratory irritation.[1][2]

  • PPE: Nitrile gloves, chemical safety goggles, and face shield. Handle only in a fume hood.

  • Neutralization: Quench excess reagent with aqueous sodium bicarbonate.[1]

References

  • Lead Sciences . (n.d.). This compound Product Data. Retrieved from [1]

  • Sigma-Aldrich . (n.d.).[1] Quinazoline Derivatives and Reactivity Profiles. Retrieved from [1]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for Chloroquinazolines. Retrieved from

  • Master Organic Chemistry. (2018).

    
    ): Mechanism and Reactivity. Retrieved from [1]
    
  • BenchChem . (2025).[1] Reactivity Face-Off: Dichloroquinazolines in

    
    . Retrieved from [1]
    

Sources

Technical Guide: Synthesis of 4-Chloro-2-isopropylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-Chloro-2-isopropylquinazoline , a critical heterocyclic scaffold used in the development of kinase inhibitors and other bioactive small molecules.

The pathway prioritizes a convergent, two-step protocol designed for scalability and reproducibility. It avoids the harsh conditions of legacy methods (e.g., high-pressure thermal cyclization) in favor of a modern oxidative cyclization followed by a controlled Vilsmeier-Haack-type chlorination.

Executive Summary & Retrosynthetic Analysis

The target molecule, This compound , is an electron-deficient heteroaromatic system. The chlorine atom at the C4 position is highly labile, serving as an excellent electrophilic handle for subsequent nucleophilic aromatic substitution (


) reactions with amines or alkoxides.
Retrosynthetic Logic

To ensure high purity and yield, the synthesis is disconnected into two primary stages:

  • Core Construction: Formation of the thermodynamically stable 2-isopropylquinazolin-4(3H)-one via oxidative condensation. This method is superior to the classic anthranilic acid/acyl chloride route as it minimizes oligomerization side products.

  • Functionalization: Deoxychlorination of the tautomeric lactam using phosphorus oxychloride (

    
    ) to install the C4-chloro substituent.
    

Retrosynthesis Target This compound (Target Electrophile) Intermediate 2-Isopropylquinazolin-4(3H)-one (Stable Lactam Core) Target->Intermediate Deoxychlorination (POCl3, Base) Precursors Anthranilamide + Isobutyraldehyde (Commercially Available) Intermediate->Precursors Oxidative Cyclization (I2, DMSO or PIDA)

Figure 1: Retrosynthetic disconnection strategy emphasizing the stability of the quinazolinone intermediate.

Step 1: Synthesis of 2-Isopropylquinazolin-4(3H)-one

Objective: Construct the pyrimidine ring fused to the benzene core. Method: Iodine-Mediated Oxidative Cyclocondensation.[1]

Rationale

Traditional condensation of anthranilic acid with isobutyryl chloride often leads to benzoxazinone byproducts that require a second ammonolysis step. The iodine-mediated oxidative cyclization of anthranilamide with isobutyraldehyde is a "one-pot" atom-economical approach that proceeds under mild conditions.

Reagents & Stoichiometry
ReagentEquiv.Role
Anthranilamide 1.0Core Scaffold
Isobutyraldehyde 1.2C2-Isopropyl Source
Iodine (

)
1.0Oxidant
Potassium Carbonate (

)
1.0Base (HCl Scavenger)
Ethanol or DMSO SolventMedium
Experimental Protocol
  • Setup: Charge a round-bottom flask with Anthranilamide (10 mmol) and Ethanol (30 mL).

  • Addition: Add Isobutyraldehyde (12 mmol) followed by Iodine (10 mmol) and

    
      (10 mmol).
    
  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting anthranilamide (

    
    ) should disappear, replaced by a highly fluorescent spot (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into cold aqueous

      
       (sodium thiosulfate)  to quench excess iodine (color changes from dark brown to pale yellow).
      
    • The product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid. If precipitation is poor, extract with Ethyl Acetate (3x), dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Key Mechanistic Insight: The aldehyde forms a Schiff base (imine) with the amine of the anthranilamide. Iodine facilitates the oxidative cyclization of the amide nitrogen onto the imine carbon, followed by aromatization.

Step 2: Chlorination to this compound

Objective: Convert the C4-carbonyl (lactam) to a C4-chloro (imidoyl chloride) moiety. Method: Vilsmeier-Haack type activation using


.
Reagents & Stoichiometry
ReagentEquiv.Role
2-Isopropylquinazolin-4(3H)-one 1.0Substrate
Phosphorus Oxychloride (

)
5.0 - 10.0Reagent & Solvent
N,N-Diisopropylethylamine (DIEA) 1.5Catalyst/Base
Experimental Protocol
  • Safety Prep:

    
     is highly corrosive and reacts violently with moisture.[2] All glassware must be oven-dried. Perform strictly in a fume hood.
    
  • Setup: Place the Quinazolinone (5 mmol) in a round-bottom flask.

  • Addition: Add

    
      (excess, typically 5–10 mL per gram of substrate) to form a suspension.
    
  • Catalysis: Add DIEA (1.5 equiv) dropwise. Note: Evolution of HCl gas may occur.

  • Reaction: Heat to reflux (105°C) . The suspension will clear to a yellow/orange solution as the starting material is consumed. Maintain reflux for 3–5 hours.

  • Monitoring: Aliquot a small sample, quench in methanol, and check via TLC or LCMS. (Look for the methyl ether adduct if quenched in MeOH, or the chloride if quenched in non-nucleophilic media).

  • Workup (Critical):

    • Remove excess

      
       via rotary evaporation under reduced pressure (use a caustic trap).
      
    • Dilute the residue with Dichloromethane (DCM) .

    • Quench: Pour the DCM solution slowly onto a stirred mixture of Ice and saturated

      
       . Caution: Vigorous bubbling (
      
      
      
      ) and heat generation.
    • Separate the organic layer, wash with brine, dry over

      
      , and concentrate.
      
  • Storage: The product is moisture-sensitive. Store under inert gas (Argon/Nitrogen) at 4°C.

ChlorinationWorkflow Start Quinazolinone + POCl3 Reflux Reflux 105°C (3-5 hours) Start->Reflux Check Clear Solution? Reflux->Check Check->Reflux No (Suspension) Evap Evaporate Excess POCl3 Check->Evap Yes Quench Quench: Ice/NaHCO3 Evap->Quench Isolate Isolate 4-Cl Product (Store Cold) Quench->Isolate

Figure 2: Operational workflow for the chlorination step, highlighting the critical visual endpoint (clear solution).

Analytical Profile (Self-Validation)

To validate the synthesis without external standards, look for these specific spectral shifts:

1H NMR (CDCl3, 400 MHz)
  • Isopropyl Group:

    • Doublet (

      
       ppm):  Corresponds to the two methyl groups (
      
      
      
      ).
    • Septet (

      
       ppm):  Corresponds to the methine proton (
      
      
      
      ).
  • Aromatic Region: Four distinct protons in the

    
     ppm range.[3]
    
    • The proton at C5 (adjacent to the C4-Cl) typically shifts downfield (

      
       ppm) due to the deshielding effect of the chlorine and the ring nitrogen.
      
  • Absence of NH: The broad singlet from the amide NH (present in the starting material at

    
     ppm) must be absent .
    
LC-MS
  • Mass: Expect an

    
     peak corresponding to the molecular weight.
    
  • Isotope Pattern: A distinct 3:1 ratio of M and M+2 peaks, characteristic of a mono-chlorinated compound (

    
     vs 
    
    
    
    ).

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Conversion (Step 1) Old Iodine or wet solvent.Use resublimed Iodine; ensure solvent is dry. Increase reaction time.
Low Yield (Step 2) Hydrolysis during workup.The C4-Cl bond is hydrolytically unstable. Ensure the quench is cold (0°C) and rapid. Do not let the aqueous layer sit with the organic layer for long.
"Sticky" Solid (Step 2) Phosphoric acid byproducts remaining.Ensure thorough washing with saturated

during workup. A short silica plug filtration (eluting with 10% EtOAc/Hex) removes polar phosphorus residues.
Starting Material Remains (Step 2) Old

(hydrolyzed).
Distill

before use if the liquid is cloudy or has a precipitate.

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[2][4] Always  keep a beaker of saturated sodium bicarbonate nearby to neutralize spills.
    
  • Iodine (

    
    ):  Corrosive and volatile. Weigh in a fume hood.
    
  • Waste Disposal: Aqueous waste from the chlorination step contains high levels of phosphates and chlorides; dispose of according to halogenated waste protocols.

References

  • Iodine-Mediated Cyclization

    • Title: Recent Advances in Iodine-Medi
    • Source: N
    • Link:[Link]

    • Relevance: Validates the mechanism and conditions for iodine-mediated oxidative cycliz
  • POCl3 Chlorination Mechanism

    • Title: POCl3 Chlorination of 4-Quinazolones[5][6]

    • Source: PubMed
    • Link:[Link]

    • Relevance: Provides the kinetic and mechanistic basis for the chlorination step, confirming the role of base catalysis and temper
  • General Quinazolinone Synthesis

    • Title: Synthesis of quinazolinones (Organic Chemistry Portal)
    • Source: Organic Chemistry Portal
    • Link:[Link]

    • Relevance: Offers a broad overview of compatible aldehydes and variations in the cycliz
  • Safety Data Sheet (POCl3)

    • Title: Phosphorus Oxychloride Safety Data Sheet[2][4][7][8]

    • Source: Fisher Scientific
    • Relevance: Mandatory safety grounding for handling the chlorin

Sources

Spectroscopic data for 4-Chloro-2-isopropylquinazoline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization and synthesis of 4-Chloro-2-isopropylquinazoline (CAS: 38154-42-6), a critical heterocyclic building block in medicinal chemistry.[1]

Introduction & Significance

Quinazolines are a "privileged scaffold" in drug discovery, forming the core of numerous kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] The This compound derivative is particularly valuable as an electrophilic intermediate.[1] The C4-chlorine atom is highly reactive toward nucleophilic aromatic substitution (


), allowing for the rapid introduction of amines, alkoxides, or thiols, while the C2-isopropyl group provides steric bulk and lipophilicity, often enhancing the pharmacokinetic profile of the final drug candidate.[1]

This guide provides a self-validating spectroscopic profile (NMR, IR, MS) to ensure the identity and purity of this intermediate during synthesis.

Synthesis & Reaction Mechanism

The synthesis typically involves the deoxychlorination of the precursor, 2-isopropylquinazolin-4(3H)-one, using phosphoryl chloride (


).[1]
Mechanism of Action
  • Activation: The amide oxygen of the quinazolinone attacks the phosphorous of

    
    , creating an activated phosphate leaving group.[1]
    
  • Substitution: A chloride ion attacks the C4 position, restoring the aromaticity of the pyrimidine ring and expelling the phosphate species.[1]

  • Result: Formation of the 4-chloro derivative.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 2-Isopropylquinazolin-4(3H)-one (Precursor) Intermediate Activated Phosphate Intermediate Precursor->Intermediate Nucleophilic Attack on P Reagent POCl3 / Base (Activation) Reagent->Intermediate Product This compound (Target) Intermediate->Product Cl- Substitution (Aromatization)

Figure 1: Deoxychlorination pathway converting the quinazolinone lactam to the chloro-imidate derivative.

Spectroscopic Data Profile

A. Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the presence of the chlorine atom.

  • Ionization: ESI+ or EI.

  • Key Feature: The Chlorine Isotope Pattern. Chlorine exists as

    
     (75.8%) and 
    
    
    
    (24.2%).
  • Diagnostic Rule: Any mass spectrum of this compound must show an M+ and (M+2)+ peak in a 3:1 intensity ratio .

Ionm/z (Calculated)Description
[M+H]+ 207.06 Protonated molecular ion (

)
[M+H+2]+ 209.06 Isotope peak (

), ~33% intensity of base peak
Fragment 171.0 Loss of Cl radical or HCl (Aromatization check)
Fragment 164.0 Loss of Isopropyl group (

)
B. Infrared (IR) Spectroscopy

The IR spectrum validates the functional group transformation (loss of Carbonyl, gain of C-Cl).[1]

Frequency (

)
AssignmentDiagnostic Note
3050 - 3010 Ar C-H stretchAromatic ring protons.
2960 - 2870 Alkyl C-H stretchIsopropyl group (Strong doublet/multiplet).[1]
1580 - 1550 C=N / C=C stretchQuinazoline core skeletal vibrations.
~760 C-Cl stretchKey confirmation of chlorination.[1]
Absent C=O (~1680)Absence confirms full conversion of starting material.
C. Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof.


NMR (400 MHz,

)

Note: Chemical shifts are representative of 4-chloroquinazoline derivatives.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
8.25 Doublet (d)1HH-5 Peri-position to Cl; Deshielded by anisotropy.[1]
8.08 Doublet (d)1HH-8 Peri-position to N; Deshielded.[1]
7.90 Triplet (t) / Multi1HH-7 Aromatic ring.[1]
7.65 Triplet (t) / Multi1HH-6 Aromatic ring.[1]
3.25 - 3.35 Septet (sep)1HCH (Isopropyl)Characteristic methine proton.
1.42 Doublet (d)6H(CH3)2 Isopropyl methyl groups.

NMR (100 MHz,

)

Key carbon signals to look for:

  • C-4 (~162 ppm): The carbon attached to the Chlorine.[1]

  • C-2 (~170 ppm): The carbon attached to the Isopropyl group (deshielded by N=C-N).

  • Isopropyl CH (~37 ppm) and CH3 (~21 ppm) .

Detailed Experimental Protocol

Objective: Synthesis of this compound from 2-isopropylquinazolin-4(3H)-one.

Safety:


 is highly corrosive and reacts violently with water. Perform all operations in a fume hood.
Step-by-Step Procedure
  • Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 2-isopropylquinazolin-4(3H)-one (1.0 equiv, e.g., 5.0 mmol).

  • Reagent Addition: Carefully add Phosphoryl chloride (

    
    )  (5.0 – 10.0 equiv) to the flask.
    
    • Optional: Add a catalytic amount of

      
      -Dimethylaniline or DMF (1-2 drops) to accelerate the Vilsmeier-type activation.[1]
      
  • Reaction: Heat the mixture to reflux (105 °C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting material (polar, low

      
      ) should disappear, replaced by a less polar spot (high 
      
      
      
      , UV active).[1]
  • Work-up (Quenching):

    • Cool the reaction mixture to room temperature.

    • Critical Step: Remove excess

      
       under reduced pressure (rotary evaporator) to yield a gummy residue.
      
    • Dissolve the residue in Dichloromethane (DCM).

    • Pour the DCM solution slowly onto crushed ice/water with vigorous stirring. Neutralize carefully with saturated

      
       solution until pH ~8.
      
  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexanes) or recrystallization from Hexanes.[1]

Self-Validation Checklist

References

  • Synthesis of 4-Chloroquinazolines

    • ChemicalBook. "4-Chloro-2-(4-chlorophenyl)quinazoline synthesis." Link

    • ResearchGate.[2] "POCl3 Chlorination of 4-Quinazolones." Link

  • Spectroscopic Reference Data (General Quinazolines)

    • National Institute of Standards and Technology (NIST). "4-Chloroquinoline IR Spectrum." Link

    • PubChem.[3] "4-Chloro-2-phenylquinazoline Compound Summary." Link

  • Compound Specifics

    • Lead Sciences. "this compound Product Page."[1] Link

Sources

4-Chloro-2-isopropylquinazoline mechanism of action discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: The 4-Chloro-2-isopropylquinazoline Scaffold in Target-Agnostic Drug Discovery

Executive Summary: The Lynchpin Intermediate

In the realm of heterocyclic medicinal chemistry, This compound (CAS: 38154-42-6) is not merely a reagent; it is a privileged "lynchpin" scaffold. While rarely the final therapeutic agent due to the hydrolytic instability of the C4-chlorine, this molecule serves as the critical electrophilic entry point for generating 2-isopropyl-4-substituted quinazolines .

This guide details the technical pathway of utilizing this scaffold to discover novel Mechanisms of Action (MoA), specifically targeting EGFR tyrosine kinases (oncology) and bacterial DHFR (antimicrobial resistance). We will explore the causality of its chemical reactivity, the biological validation of its derivatives, and the protocols required to elucidate their molecular targets.

Chemical Causality: The Electrophilic Warhead

The utility of this compound lies in its electronic distribution.[1] The pyrimidine ring of the quinazoline core is electron-deficient, creating a high coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position.

  • The 4-Chloro "Warhead": The chlorine atom acts as a potent leaving group. This susceptibility to Nucleophilic Aromatic Substitution (SNAr) allows for the rapid attachment of diverse nucleophiles (anilines, benzylamines, hydrazines) to generate libraries of bioactive compounds.

  • The 2-Isopropyl "Selectivity Filter": Unlike the common 2-methyl or 2-hydrogen substituents, the 2-isopropyl group introduces significant steric bulk and lipophilicity. In kinase drug discovery, this group often occupies the hydrophobic pocket near the gatekeeper residue, enhancing selectivity against off-target kinases.

Mechanism of Synthesis (SNAr)

The discovery process begins with the displacement of the chlorine. The reaction is regioselective due to the nitrogen atoms withdrawing electron density, making C4 highly electrophilic.

SNAr_Mechanism Start This compound (Electrophile) Transition Meisenheimer-like Complex Start->Transition Nucleophilic Attack (C4 Position) Nucleophile Nucleophile (R-NH2) Nucleophile->Transition Product 4-Amino-2-isopropylquinazoline (Bioactive Core) Transition->Product Elimination of Cl- HCl HCl (Byproduct) Transition->HCl

Figure 1: The SNAr reaction pathway converting the 4-chloro scaffold into a bioactive agent.[2]

Biological Mechanism of Action: Target Discovery

Once the library is generated, the "Mechanism of Action" discovery focuses on what the resulting 2-isopropyl-4-amino derivatives target. Research identifies two primary biological pathways:

A. Tyrosine Kinase Inhibition (Oncology)

Derivatives of this scaffold function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) .

  • Binding Mode: The quinazoline N1 accepts a hydrogen bond from the hinge region (Met793 in EGFR). The 4-anilino moiety extends into the hydrophobic pocket.

  • Role of Isopropyl: The 2-isopropyl group creates a steric clash in wild-type kinases but fits into the expanded pockets of specific mutants or related kinases (e.g., ASK1), driving selectivity.

B. Bacterial Inhibition (Antimicrobial)

Recent studies (see Ref 1) indicate that N-benzylamine derivatives of this scaffold exhibit potent activity against MRSA.

  • Target: Dihydrofolate Reductase (DHFR) or disruption of cell wall synthesis.

  • MoA: The planar quinazoline ring intercalates with DNA or binds to the folate pocket of DHFR, preventing bacterial proliferation.

Experimental Protocols

To validate the MoA, one must first synthesize the probe and then assay its activity. The following protocols are designed for reproducibility and self-validation.

Protocol 3.1: Synthesis of the Bioactive Probe (SNAr)

Objective: Replace the 4-Cl with a specific aniline to create an EGFR inhibitor candidate.[3]

  • Reagents: Dissolve 1.0 eq of This compound in isopropanol (IPA).

  • Nucleophile Addition: Add 1.1 eq of 3-chloro-4-fluoroaniline (mimicking Gefitinib's tail).

  • Catalysis: Add a catalytic amount of HCl (or use the aniline HCl salt) to protonate the quinazoline N3, increasing C4 electrophilicity.

  • Reflux: Heat to reflux (85°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[3] The starting material (high Rf) should disappear.

  • Precipitation: Cool to room temperature. The product usually precipitates as the hydrochloride salt.

  • Validation: Filter and wash with cold IPA. Confirm structure via 1H NMR (Look for the disappearance of the C4-Cl shift and appearance of NH signals).

Protocol 3.2: Kinase Activity Assay (MoA Validation)

Objective: Determine if the molecule inhibits EGFR via ATP competition.

  • System: ADP-Glo™ Kinase Assay (Promega) or similar FRET-based assay.

  • Enzyme: Recombinant human EGFR (wild type and T790M mutant).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Procedure:

    • Incubate Kinase + Substrate + Test Compound (from Protocol 3.1) for 10 min.

    • Add ATP (at Km concentration) to initiate reaction.

    • Incubate 60 min at RT.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Data Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Calculate IC50.

    • Control: Gefitinib (Positive), DMSO (Negative).

Target Deconvolution Workflow

When the target is unknown (e.g., in a phenotypic antibacterial screen), use this logic flow to determine the MoA.

MoA_Discovery cluster_Deconvolution Target Deconvolution Library This compound Derived Library Screen Phenotypic Screen (Cell Viability/Growth) Library->Screen Hit Hit Identification (IC50 < 1 µM) Screen->Hit Resistant Resistant Mutant Generation Hit->Resistant Method A Proteomics Activity-Based Protein Profiling (ABPP) Hit->Proteomics Method B Genomics Whole Genome Sequencing Resistant->Genomics Target Validated Target (e.g., EGFR, DHFR) Genomics->Target Mutation Mapping Proteomics->Target Mass Spec

Figure 2: Logical workflow for deconvoluting the biological target of quinazoline derivatives.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) trends observed when modifying the this compound core (based on aggregated literature data).

Nucleophile at C4Target ClassKey Activity MetricMechanism Note
3-chloro-4-fluoroaniline Kinase (EGFR)IC50 < 10 nMH-bonding at hinge; hydrophobic tail fit.
Benzylamine Bacteria (MRSA)MIC: 3.9 µg/mLLikely DHFR inhibition or DNA intercalation.
Hydrazine SyntheticN/AIntermediate for tricyclic quinazolines.
Phenol (Ether linkage) UnknownLow PotencyEther linkage lacks the H-bond donor required for kinase hinge binding.

References

  • Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Source: Molecules (MDPI) URL:[Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Source: Journal of Chemistry (Hindawi/Wiley) URL:[Link]

  • Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

Sources

Biological Activity Screening of 4-Chloro-2-isopropylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary: The Pharmacophore Logic

The 4-Chloro-2-isopropylquinazoline scaffold represents a high-value "privileged structure" in drug discovery. Its dual-functionality drives its utility:

  • The Electrophilic "Warhead" (C4-Cl): The chlorine atom at position 4 is highly susceptible to nucleophilic aromatic substitution (SNAr). In a screening context, this is often the site of derivatization to create 4-anilinoquinazolines (EGFR inhibitors) or 4-aminoquinazolines (antimicrobials).

  • The Lipophilic Anchor (C2-Isopropyl): Unlike a simple methyl group, the 2-isopropyl moiety provides significant steric bulk and increased lipophilicity (

    
     value). This enhances hydrophobic interactions within the ATP-binding pockets of kinases (e.g., EGFR, VEGFR) and improves membrane permeability for intracellular targets.
    

This guide details the end-to-end workflow for screening derivatives of this scaffold, moving from chemical validation to high-throughput biological profiling.

Pre-Screening Quality Control (The "Self-Validating" Foundation)

Scientific Integrity Alert: The this compound parent compound is moisture-sensitive. Hydrolysis yields the thermodynamically stable (but biologically distinct) 4(3H)-quinazolinone, which is inactive in many kinase assays. Screening hydrolyzed "duds" is a common source of false negatives.

Protocol: Purity Verification

Before any biological assay, the library must pass this gate:

  • Solvent: Dissolve 1 mg of sample in anhydrous DMSO-d6 (not CDCl3, to mimic assay conditions).

  • 1H NMR Check:

    • Target Signal: Isopropyl methine proton (~3.0–3.2 ppm, septet).

    • Contaminant Signal: Quinazolinone NH proton (broad singlet >11.0 ppm).

    • Pass Criteria: <5% Quinazolinone content.

  • Storage: Store 10 mM stock solutions in 100% DMSO at -20°C under argon. Avoid freeze-thaw cycles which introduce moisture.

In Silico Profiling: Molecular Docking Strategy

Before wet-lab screening, prioritize derivatives using a "Digital Twin" approach.

Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain.[1][2][3] PDB Template: 1M17 (Erlotinib-bound EGFR).

Docking Workflow:

  • Grid Box Generation: Center on the ATP-binding cleft (residues Met793, Leu718).

  • Ligand Preparation: Energy minimize the 4-substituted-2-isopropylquinazoline derivatives.

  • Scoring Function: Focus on the H-bond between N1 of the quinazoline and Met793 (hinge region).

  • Isopropyl Interaction: Verify that the C2-isopropyl group sits in the hydrophobic pocket usually occupied by the methyl/ethynyl group of standard inhibitors. If the substituent is too bulky, it will clash with Thr790 (gatekeeper residue).

In Vitro Oncology Screening (Primary Focus)

The primary therapeutic application for this scaffold is Tyrosine Kinase Inhibition (TKI).

A. Cell Viability Assay (MTT/MTS)

Objective: Determine cytotoxicity (IC50) against EGFR-overexpressing cell lines. Cell Lines:

  • A549 (Non-small cell lung cancer)[4]

  • MCF-7 (Breast cancer)[5][6][7]

  • HCT-116 (Colorectal cancer)[5][6]

  • Control:WI-38 (Normal fibroblast) - Crucial for Selectivity Index (SI) calculation.

Step-by-Step Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds (0.1 nM – 100 µM, log scale).

    • Vehicle Control: 0.1% DMSO (Max tolerance).

    • Positive Control:Gefitinib or Erlotinib (1 µM).

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

Data Analysis:




Target SI: > 10.
B. Enzymatic Target Engagement (EGFR Kinase Assay)

Objective: Confirm the mechanism of action is indeed kinase inhibition, not general toxicity. Method: ADP-Glo™ or HTRF® Kinase Assay.

  • Reaction Mix: Recombinant EGFR kinase domain + Poly(Glu,Tyr) substrate + ATP + Test Compound.

  • Start: Initiate with ATP (at

    
     concentration, typically 10 µM).
    
  • Stop: Add detection reagent after 60 min.

  • Validation: The 2-isopropyl group should enhance binding affinity compared to 2-unsubstituted analogs due to hydrophobic displacement of water in the active site.

Antimicrobial Screening (Secondary Application)

Recent literature highlights N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines as potent anti-MRSA agents.

Protocol: Minimum Inhibitory Concentration (MIC)

Method: CLSI Microdilution Broth Method. Strains:

  • S. aureus (ATCC 29213)

  • E. coli (ATCC 25922)

  • MRSA (Clinical isolate)

Workflow:

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Compound Plate: Serial 2-fold dilutions in 96-well plates (Range: 64 – 0.125 µg/mL).

  • Incubation: 16–20h at 37°C.

  • Readout: Visual turbidity check or OD600.

  • Hit Criteria: MIC < 10 µg/mL is considered a "Hit" for this scaffold.

Visualization & Logic Flow

Diagram 1: The Screening Workflow

This decision tree illustrates the "Self-Validating" process. If a compound fails chemical QC, it never enters the costly biological screening phase.

ScreeningWorkflow Start Synthesis of This compound Deriv. QC QC Gate: 1H NMR (DMSO-d6) Check for Hydrolysis Start->QC DecisionQC Purity > 95%? QC->DecisionQC Repurify Re-synthesize / Dry DecisionQC->Repurify No PrimaryScreen Primary Screen: MTT Assay (A549, MCF-7) DecisionQC->PrimaryScreen Yes Repurify->QC HitSelection IC50 < 10 µM? PrimaryScreen->HitSelection Discard Archive / Discard HitSelection->Discard No SecondaryScreen Mechanistic Screen: EGFR Kinase Assay HitSelection->SecondaryScreen Yes (Oncology) Antimicrobial Parallel Screen: MIC (S. aureus) HitSelection->Antimicrobial Yes (Infectious) LeadGen Lead Candidate: Structure-Activity Relationship (SAR) SecondaryScreen->LeadGen Antimicrobial->LeadGen

Caption: Integrated screening workflow emphasizing the critical Quality Control gate to prevent false negatives due to scaffold hydrolysis.

Diagram 2: Mechanism of Action (EGFR Binding)

The 2-isopropyl group is not passive; it is a structural anchor.

MOA cluster_pocket EGFR ATP Binding Pocket Met793 Met793 (Hinge Region) Thr790 Thr790 (Gatekeeper) HydroPocket Hydrophobic Pocket II Ligand 4-Anilino-2-isopropyl quinazoline Ligand->Met793 H-Bond (N1) Ligand->Thr790 Steric Check Ligand->HydroPocket Van der Waals (2-Isopropyl)

Caption: Binding mode of the scaffold. The 2-isopropyl group occupies the hydrophobic pocket, enhancing affinity compared to smaller substituents.

Data Presentation Standards

When reporting results for this scaffold, use the following table structure to allow direct SAR comparisons.

Compound IDR-Group (C4 Position)A549 IC50 (µM)EGFR Ki (nM)S. aureus MIC (µg/mL)SI (WI-38/A549)
Ref (Gefitinib) (Standard)0.020.8>64>100
CIP-001 3-chloro-4-fluoroaniline2.445>6412.5
CIP-002 Benzylamine>50>10003.9N/A

Note: CIP = Chloro-Isopropyl-Quinazoline series.

References

  • Jiang, Z., et al. (2017).[8] "Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents." RSC Advances. [Link]

  • Bedi, P. M. S., et al. (2004).[8] "Quinazoline derivatives as potential antibacterial agents."[7][8][9][10][11][12][13][14] Indian Journal of Pharmaceutical Sciences. [Link]

  • Mao, F., et al. (2013). "N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents."[15] Beilstein Journal of Organic Chemistry. [Link]

  • Autodock Vina. "Molecular Docking and Virtual Screening." Scripps Research. [Link]

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." [Link]

Sources

Technical Guide: 4-Chloro-2-isopropylquinazoline (CAS 38154-42-6)

Author: BenchChem Technical Support Team. Date: February 2026

A Sterically Tuned Heterocyclic Electrophile for Medicinal Chemistry [1]

Executive Summary

4-Chloro-2-isopropylquinazoline (CAS 38154-42-6) is a specialized heterocyclic intermediate defined by its high electrophilicity at the C4 position and the steric/lipophilic influence of the C2-isopropyl group.[1] Unlike its ubiquitous analog 4-chloroquinazoline, the 2-isopropyl variant offers a strategic advantage in drug design: it introduces a bulky, lipophilic anchor that can enhance metabolic stability (blocking C2-oxidation) and improve selectivity for hydrophobic binding pockets, particularly in mPGES-1 inhibitors and Type I/II Kinase inhibitors .

This guide details the synthesis, reactivity profile, and handling protocols for this moisture-sensitive reagent, providing researchers with a roadmap for utilizing it in high-value API synthesis.

Structural & Physicochemical Profile

The compound features a fused benzene-pyrimidine system (quinazoline).[1] The C4-chlorine atom is a potent leaving group, activated by the electron-deficient pyrimidine ring.[1]

PropertyValue / Description
CAS Number 38154-42-6
Molecular Formula C₁₁H₁₁ClN₂
Molecular Weight 206.67 g/mol
Appearance Off-white low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, EtOAc, Toluene.[1][2] Hydrolyzes in water.[1]
Key Feature Imidoyl Chloride Character : The C4-Cl bond is highly labile to nucleophiles.[1]
Steric Parameter The C2-Isopropyl group (

) provides significant steric shielding to the N3 nitrogen compared to a methyl group (

), influencing binding kinetics.

Synthetic Architecture (The "Make")

The synthesis of CAS 38154-42-6 requires a two-stage workflow: construction of the quinazolinone core followed by deoxychlorination.[1]

Workflow Diagram

SynthesisRoute Start Anthranilic Acid (or Isatoic Anhydride) Intermed Intermediate: 2-Isopropylquinazolin-4(3H)-one Start->Intermed Cyclocondensation (Reflux/Amide formation) Reagent1 Isobutyryl Chloride (or Anhydride) Reagent1->Intermed Chlorination Deoxychlorination (POCl3 + DIPEA) Intermed->Chlorination Activation Product Target: This compound Chlorination->Product -PO2Cl2 -HCl

Figure 1: Synthetic pathway from anthranilic acid precursors to the chlorinated target.

Detailed Protocol: Deoxychlorination

The conversion of 2-isopropylquinazolin-4(3H)-one to the 4-chloro derivative is the critical step.[1] The lactam tautomer must be trapped as the imidoyl chloride.[1]

Reagents:

  • 2-Isopropylquinazolin-4(3H)-one (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (5.0 - 10.0 equiv) – Solvent & Reagent
    
  • 
    -Diisopropylethylamine (DIPEA) (1.5 equiv) – HCl Scavenger
    

Step-by-Step:

  • Setup: In a flame-dried RBF under

    
    , suspend the quinazolinone in neat 
    
    
    
    .
  • Catalysis: Add DIPEA dropwise. Note: While DMF is a common catalyst (Vilsmeier-Haack type), DIPEA is preferred here to prevent acid-catalyzed degradation of the isopropyl group at high temperatures.

  • Reaction: Heat to reflux (approx. 105°C) for 2–4 hours.

    • Self-Validation: Monitor by TLC (System: Hexane/EtOAc 8:2). The starting material (polar, baseline) should disappear, replaced by a non-polar UV-active spot (

      
      ).
      
  • Workup (CRITICAL):

    • Cool the mixture to RT. Concentrate under reduced pressure to remove excess

      
       (use a base trap).[1]
      
    • Quench: Dissolve residue in dry DCM. Pour slowly into a rapidly stirring mixture of ice/sat.

      
       .
      
    • Why? The chloride is hydrolytically unstable.[1] A warm aqueous quench will revert it to the starting quinazolinone.[1] Keep internal temp < 10°C.

  • Isolation: Separate phases immediately. Dry organic layer over

    
    , filter, and concentrate.[1]
    
  • Storage: Store under Argon at -20°C. Do not leave in solution for extended periods.

Reactivity & Downstream Synthesis (The "Use")

The utility of CAS 38154-42-6 lies in Nucleophilic Aromatic Substitution (


).[1]
Mechanism & Steric Influence

The C4 position is highly electrophilic due to the inductive effect of the N1/N3 nitrogens. However, the C2-isopropyl group exerts a "gatekeeper" effect.[1]

  • Selectivity: It prevents nucleophilic attack at C2 (which is rare but possible in unsubstituted quinazolines).[1]

  • Binding: In final drug targets, the isopropyl group often occupies hydrophobic pockets (e.g., the specificity pocket in p38 MAP kinase or mPGES-1), improving potency over the methyl analog.

Reaction Workflow: Displacement

SNAr_Mechanism cluster_conditions Standard Conditions Substrate This compound Transition Meisenheimer-like Complex Substrate->Transition Addition (Rate Limiting) Nucleophile Nucleophile (H-Nu) (Amine/Phenol/Thiol) Nucleophile->Transition Final Functionalized Quinazoline Transition->Final Elimination (-HCl) Condition1 Solvent: iPrOH or DMF Condition2 Base: Cs2CO3 or Et3N

Figure 2: General mechanism for functionalizing the quinazoline core.

Standard Protocol for Amination:

  • Dissolve this compound (1.0 equiv) in Isopropanol (iPrOH) .

  • Add the amine nucleophile (1.1 equiv).[1]

  • Optional: If the amine is a salt, add

    
     (2.0 equiv).[1]
    
  • Heat to 60–80°C. The product often precipitates as the HCl salt.[1]

  • Why iPrOH? It is a polar protic solvent that stabilizes the transition state but is bulky enough to minimize competitive solvolysis (formation of the isopropyl ether) compared to MeOH/EtOH.[1]

Medicinal Chemistry Applications

A. mPGES-1 Inhibitors (Inflammation)

Microsomal Prostaglandin E Synthase-1 (mPGES-1) is a target for next-gen NSAIDs.[1]

  • Role of CAS 38154-42-6: Used to synthesize the core scaffold.[1]

  • Mechanistic Insight: The 2-isopropyl group provides a critical hydrophobic interaction within the mPGES-1 active site, often superior to 2-methyl or 2-phenyl analogs, improving

    
     values into the nanomolar range.[1]
    
  • Reference: See synthesis of quinazolinone-based inhibitors in J. Med. Chem. literature regarding mPGES-1 optimization.[1]

B. Kinase Inhibitors (Oncology)

While 4-anilinoquinazolines (like Gefitinib) typically use a generic quinazoline core, 2-alkyl variants are explored for Type II kinase inhibitors where the inhibitor occupies an allosteric pocket.[1] The isopropyl group restricts rotation, potentially locking the molecule into a bioactive conformation.[1]

Safety & Handling (SDS Summary)

Hazard ClassDescriptionPrecaution
Skin Corr.[1][2][3] 1B Causes severe skin burns and eye damage.[1]Wear nitrile gloves, face shield, and lab coat.[1]
Water Reactivity Reacts violently with water to release HCl gas.[1]Do not wash glassware directly with water.[1] Rinse with acetone first.[1]
Lachrymator Vapors induce tearing.[1][4][5]Handle only in a functioning fume hood.

Disposal: Quench excess reagent by adding dropwise to a stirred solution of dilute NaOH/Ice. Adjust pH to 7 before disposal into organic waste.[1]

References

  • PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information.[1] [Link]

  • Synthesis of 4-chloroquinazolines: Connolly, T. J., et al. "Concise Synthesis of a Selective α1-Adrenoceptor Antagonist."[1] Org.[1][6][7][8] Process Res. Dev. 2006, 10(3), 391–397.[1][7] (Describes POCl3 chlorination protocols relevant to this scaffold). [Link]

  • mPGES-1 Inhibitor Context: Koeberle, A., & Werz, O. "Perspective of mPGES-1 inhibitors for inflammation-associated cancer."[1] Frontiers in Oncology. (Contextualizes the quinazolinone scaffold utility).

  • General Reactivity: "The Reactivity of 4-Chloroquinazolines." Journal of Heterocyclic Chemistry. (Standard text for S_NAr mechanisms on this ring system).

Sources

Molecular structure and formula of 4-Chloro-2-isopropylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate in Quinazoline-Based Pharmacophore Assembly

Abstract

This technical guide analyzes the physicochemical properties, synthetic architecture, and reactivity profile of 4-Chloro-2-isopropylquinazoline (CAS: 38154-42-6). As a privileged scaffold in medicinal chemistry, this molecule serves as a linchpin intermediate for nucleophilic aromatic substitution (


) reactions, particularly in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets). This document provides researchers with a self-validating synthetic protocol, mechanistic insights into its C4-reactivity, and structural data to support rational drug design.
Molecular Identity & Physicochemical Properties[1]

The this compound scaffold consists of a benzene ring fused to a pyrimidine ring (quinazoline), substituted with a chlorine atom at the C4 position and an isopropyl group at the C2 position. The electron-deficient nature of the pyrimidine ring renders the C4-chlorine highly labile, facilitating rapid derivatization.

Table 1: Physicochemical Profile

ParameterValueNote
IUPAC Name 4-Chloro-2-(propan-2-yl)quinazoline
CAS Registry 38154-42-6Primary identifier
Molecular Formula

Molecular Weight 206.67 g/mol
Physical State Solid / Crystalline PowderUsually off-white to pale yellow
Melting Point 45–48 °CLow MP requires cold storage
Solubility DCM, EtOAc, DMSO, ChloroformHydrolyzes in water/protic solvents
LogP (Predicted) ~3.4Lipophilic due to isopropyl group
SMILES CC(C)C1=NC2=CC=CC=C2C(Cl)=N1
Synthetic Architecture

The synthesis of this compound typically follows a convergent pathway starting from anthranilic acid derivatives. The critical transformation is the "deoxychlorination" of the quinazolin-4(3H)-one intermediate using phosphorus oxychloride (


).
Synthetic Logic
  • Acylation: Anthranilamide is acylated with isobutyryl chloride to form the amide linkage.

  • Cyclodehydration: Base-catalyzed ring closure yields 2-isopropylquinazolin-4(3H)-one.

  • Chlorination: The tautomeric lactam oxygen is activated by phosphorylation and displaced by chloride.

Figure 1: Synthetic Pathway Flowchart

SynthesisPath Start Anthranilamide Inter1 Intermediate Amide Start->Inter1 Acylation Reagent1 Isobutyryl Chloride (Et3N, DCM) Reagent1->Inter1 Precursor 2-isopropylquinazolin-4(3H)-one (Lactam Tautomer) Inter1->Precursor Dehydration Cyclization Cyclization (NaOH/EtOH or Heat) Cyclization->Precursor Product This compound Precursor->Product Deoxychlorination Chlorination Chlorination (POCl3, Reflux) Chlorination->Product

Caption: Step-wise synthesis from anthranilamide precursors to the final chlorinated scaffold.

Mechanistic Reactivity Profile

The utility of this compound lies in the high reactivity of the C4-Cl bond.

The Activation Mechanism

The quinazoline ring is electron-deficient (π-deficient). The nitrogen atoms at positions 1 and 3 exert a strong inductive (


) and mesomeric (

) pull, significantly reducing electron density at C4.
  • Comparison: The C4 position is significantly more reactive toward nucleophiles than the C2 position. However, the isopropyl group at C2 provides steric bulk, which further directs nucleophilic attack exclusively to C4, preventing side reactions at C2 (if C2 were also halogenated).

Nucleophilic Aromatic Substitution (

)

The reaction with amines (e.g., anilines, piperazines) proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.

Figure 2:


 Reaction Mechanism 

SNArMechanism Substrate This compound (Electrophile) Complex Meisenheimer-like Transition State (sp3 hybridized C4) Substrate->Complex Addition (Rate Limiting) Nucleophile Nucleophile (H-Nu:) (e.g., Aniline) Nucleophile->Complex Addition (Rate Limiting) Elimination Loss of HCl Complex->Elimination By-product Product 4-Substituted Quinazoline Complex->Product Elimination (Restores Aromaticity)

Caption: Mechanism of nucleophilic displacement at the C4 position.

Experimental Protocols
Safety Pre-requisites
  • POCl3 Hazard: Phosphorus oxychloride reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried.

  • Quenching: Quenching the reaction mixture requires slow addition to crushed ice/alkali. This is highly exothermic.

Protocol: Synthesis of this compound

Based on standard Vilsmeier-Haack type chlorination methodologies [1, 2].

Materials:

  • 2-isopropylquinazolin-4(3H)-one (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (5.0 - 10.0 eq)
    
  • N,N-Diisopropylethylamine (DIPEA) (Cat. 0.1 eq - Optional, accelerates reaction)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-isopropylquinazolin-4(3H)-one.

  • Reagent Addition: Under an inert atmosphere (

    
     or Ar), slowly add 
    
    
    
    . If the starting material is solid, it may not dissolve immediately.
  • Catalysis (Optional): Add catalytic DIPEA. This acts as a proton scavenger and can facilitate the formation of the reactive phosphoryl intermediate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 8:2). The starting material (polar, low

      
      ) should disappear, replaced by a less polar UV-active spot (high 
      
      
      
      ).
  • Concentration: Once complete, distill off excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Quenching (Critical): Dissolve the residue in dry Dichloromethane (DCM). Pour this solution slowly onto a mixture of crushed ice and saturated

    
     with vigorous stirring. Maintain pH > 7.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Purification: Dry combined organics over

    
    , filter, and concentrate. The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
    
Structural Biology & Drug Design Context

In the context of kinase inhibition (e.g., EGFR inhibitors like Gefitinib), the quinazoline core plays a specific structural role:

  • Hinge Binder: The N1 nitrogen of the quinazoline ring typically acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region (e.g., Met793 in EGFR).

  • Hydrophobic Pocket: The 2-isopropyl group projects into the solvent-exposed region or a hydrophobic sub-pocket, depending on the specific kinase conformation. The steric bulk of the isopropyl group (

    
    ) is significantly larger than a methyl group, potentially improving selectivity by clashing with residues in off-target kinases.
    
  • Vector for Diversity: The C4 position allows for the attachment of solubilizing groups or specific pharmacophores that extend into the ribose-binding pocket.

References
  • Arnott, E. A., et al. (2011).[1] "

    
     Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 76(6), 1653-1661.[1]
    
  • Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 62(42), 9787-9826.

  • Lead Sciences. (n.d.).

  • BenchChem. (2025).[2] "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines."

Sources

Technical Deep Dive: Starting Materials & Synthesis of 4-Chloro-2-isopropylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Chloro-2-isopropylquinazoline CAS Number: 38154-42-6 Molecular Formula: C₁₁H₁₁ClN₂ Molecular Weight: 206.67 g/mol [1][2]

This compound is a critical heterocyclic scaffold in medicinal chemistry, serving as a key intermediate for the synthesis of kinase inhibitors, GPCR antagonists, and antiviral agents. Its reactivity stems from the electrophilic C-4 position, which is primed for nucleophilic aromatic substitution (


), and the steric bulk of the C-2 isopropyl group, which influences binding selectivity in protein pockets.

This guide details the starting materials , retrosynthetic logic , and synthesis protocols required to produce high-purity (>98%) material. The synthesis is bifurcated into the construction of the quinazolinone core followed by aromatizing chlorination.

Retrosynthetic Analysis & Pathway Logic

To ensure supply chain resilience and chemical robustness, we analyze the disconnection of the target molecule into fundamental building blocks.

Strategic Disconnection

The C-4 chlorine is introduced via the activation of a carbonyl oxygen.[2] Therefore, the immediate precursor is 2-isopropylquinazolin-4(3H)-one .[2] The quinazolinone core is classically assembled from an ortho-amino aromatic carboxylic acid derivative and a C-2 carbon source (isobutyryl equivalent).[2]

Reaction Pathways Diagram

The following Graphviz diagram illustrates the primary and secondary synthesis routes.

Retrosynthesis Target This compound (CAS: 38154-42-6) Quinazolinone 2-Isopropylquinazolin-4(3H)-one (Key Intermediate) Quinazolinone->Target Chlorination (POCl3/Base) POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Target Anthranilic Anthranilic Acid (CAS: 118-92-3) Benzoxazinone Intermediate: 2-Isopropyl-4H-3,1-benzoxazin-4-one Anthranilic->Benzoxazinone Acylation + Cyclization (Isobutyryl Cl / Ac2O) IsobutyrylCl Isobutyryl Chloride (CAS: 79-30-1) IsobutyrylCl->Benzoxazinone Benzoxazinone->Quinazolinone Ammonolysis (NH3/NH4OAc) Anthranilamide Anthranilamide (CAS: 88-68-6) Anthranilamide->Quinazolinone Cyclocondensation (Isobutyryl Cl / Base)

Caption: Retrosynthetic tree showing the conversion of Anthranilic Acid (Route A) and Anthranilamide (Route B) to the target via the Quinazolinone intermediate.[3][4]

Primary Starting Materials: Specifications & Handling

The quality of the final drug substance intermediate relies heavily on the purity of the starting materials. Impurities such as aniline (in anthranilic acid) or isobutyric acid (in the chloride) can lead to difficult-to-remove side products.[2]

Core Reagents Table
MaterialCAS No.RolePurity SpecCritical Impurities to Control
Anthranilic Acid 118-92-3Scaffold Source≥99.0%Aniline (<0.1%), Nitrobenzoic acids
Isobutyryl Chloride 79-30-1C-2 Fragment≥98.0%Isobutyric acid (hydrolysis product)
Phosphorus Oxychloride 10025-87-3Chlorinating Agent≥99.0%Phosphoric acid (reduces yield)
Ammonium Acetate 631-61-8Nitrogen SourceACS GradeMoisture (hygroscopic)
Acetic Anhydride 108-24-7Cyclizing Agent≥99.0%Acetic acid
Material Insights
  • Anthranilic Acid: This precursor is light-sensitive and can decarboxylate to aniline if stored improperly or heated excessively without reagents.[2] Ensure storage in amber containers.

  • Isobutyryl Chloride: Highly moisture-sensitive.[2][5] Hydrolysis releases HCl and isobutyric acid, which terminates the chain propagation in cyclization. Verify quality by checking for fuming/precipitate before use; distill if necessary.

  • POCl₃ (Phosphorus Oxychloride): The quality of POCl₃ is the single biggest determinant of the chlorination yield. Old bottles often contain polyphosphoric acids which cause "tarring" of the reaction mixture.

Synthesis Protocol: From Reagents to Product

This protocol follows Route A (Anthranilic Acid → Benzoxazinone → Quinazolinone), which is preferred for its scalability and high purity profile compared to the direct anthranilamide route.

Phase 1: Synthesis of 2-Isopropylquinazolin-4(3H)-one

This phase involves a "one-pot, two-step" sequence or a distinct isolation of the benzoxazinone intermediate.[2] We recommend isolation for higher purity.

Step 1.1: Formation of N-Isobutyrylanthranilic acid

  • Charge a reactor with Anthranilic Acid (1.0 equiv) and dry Toluene (10 vol).

  • Add Pyridine (1.1 equiv) as an acid scavenger.[2]

  • Cool to 0–5°C.

  • Add Isobutyryl Chloride (1.05 equiv) dropwise over 30 minutes, maintaining temperature <10°C.

  • Stir at room temperature for 2 hours. Monitor by TLC/HPLC for consumption of Anthranilic Acid.[2]

  • Workup: Quench with water. The product, N-isobutyrylanthranilic acid, may precipitate. Filter and dry.[2][6]

Step 1.2: Cyclization to Quinazolinone

  • Suspend the dried amide from Step 1.1 in Acetic Anhydride (5 vol).

  • Reflux (140°C) for 1–2 hours. This forms the 2-isopropyl-4H-3,1-benzoxazin-4-one intermediate.[2]

  • Concentrate to remove excess acetic anhydride (or distill off).

  • Add Ammonium Acetate (excess, ~3–5 equiv) or aqueous Ammonia.

  • Heat (or reflux if using solid NH₄OAc in acetic acid) for 2–3 hours. The ring opens and re-closes with Nitrogen to form the quinazolinone.

  • Cool to precipitate the product 2-isopropylquinazolin-4(3H)-one .

  • Filter and wash with water. Recrystallize from Ethanol if purity is <98%.[2]

Phase 2: Chlorination to this compound

This step converts the tautomeric hydroxyl group (lactam) into the chloride.[2]

Mechanism: The reaction proceeds via the enol tautomer. POCl₃ activates the oxygen, forming a dichlorophosphate leaving group, which is then displaced by a chloride ion.

Protocol:

  • Charge the reactor with 2-isopropylquinazolin-4(3H)-one (1.0 equiv).

  • Add POCl₃ (5.0–8.0 equiv). The excess serves as the solvent.

    • Note: For industrial scale, Toluene can be used as a co-solvent to reduce POCl₃ volume, but neat POCl₃ gives faster kinetics.

  • Add N,N-Dimethylaniline (1.0 equiv) or Diisopropylethylamine (DIPEA).

    • Why? This base catalyzes the reaction by facilitating the enolization and scavenging the HCl by-product, preventing protonation of the quinazoline nitrogen which would deactivate the ring.

  • Reflux (105°C) for 3–5 hours.

    • Endpoint: Solution turns from suspension to clear dark liquid.[2] Monitor by HPLC (conversion >99%).

  • Workup (Critical Safety Step):

    • Remove excess POCl₃ via vacuum distillation.

    • Quench: Slowly pour the residue into a mixture of Ice/Water and Dichloromethane (DCM) . Exothermic reaction! Maintain temp <20°C.[1]

    • Neutralize: Adjust pH to ~8–9 using saturated NaHCO₃ or dilute NaOH.

  • Extraction: Separate organic layer, dry over Na₂SO₄, and concentrate.

  • Purification: The crude is usually a yellow/brown solid.[2] Purify via short silica plug (eluent: Hexane/EtOAc) or recrystallization from Heptane.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Hydrolysis of Isobutyryl ChlorideDistill chloride before use; ensure anhydrous conditions during addition.
Incomplete Chlorination Old POCl₃ or insufficient temperatureUse fresh POCl₃; ensure vigorous reflux; add catalytic PCl₅ if stubborn.[2]
Product Hydrolysis Aqueous workup too acidic/hotDuring POCl₃ quench, keep pH basic and temperature cold. The 4-chloro group is susceptible to hydrolysis back to the starting material in hot acid.[2]
Tar/Black Impurities Overheating/PolymerizationUse N,N-Dimethylaniline instead of Pyridine in the chlorination step; avoid prolonged heating beyond completion.

Safety & Regulatory (EHS)[3]

  • POCl₃ Hazard: Reacts violently with water to release HCl and Phosphoric acid.[2] Fatal if inhaled. All workups must be done in a high-performance fume hood with a blast shield.

  • Isobutyryl Chloride: Lachrymator and corrosive.[2] Causes severe skin burns.[5]

  • Waste Disposal: Aqueous waste from the chlorination step contains high levels of phosphates and must be treated according to local environmental regulations.

References

  • Preparation of Quinazolinones: Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. ResearchGate.[2][7]

  • Chlorination Mechanism: POCl3 Chlorination of 4-Quinazolones.[2] PubMed.[2]

  • Intermediate Synthesis: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. BenchChem Application Note.

  • Compound Data: this compound (CAS 38154-42-6).[1][2][8] PubChem.[2][9]

  • Safety Data: Safety Data Sheet for 4-Chlorobutyryl chloride (Analogous handling). Cole-Parmer.[2]

Sources

Cheminformatics and Synthetic Utility of 4-Chloro-2-isopropylquinazoline

[1]

Executive Summary

4-Chloro-2-isopropylquinazoline (CAS 38154-42-6) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators.[1] As a halogenated quinazoline, it serves as a high-value electrophile for Nucleophilic Aromatic Substitution (

This guide provides the definitive cheminformatics identity of the compound, a validated synthetic protocol, and a mechanistic analysis of its reactivity, grounded in physical organic chemistry principles.[1][2]

Part 1: Chemical Identity & Cheminformatics Profile[2]

Accurate identification of this compound is essential to avoid confusion with its isomers (e.g., 2-propyl vs. 2-isopropyl) or other halogenated derivatives.[1] The InChIKey provided below serves as a hashed, collision-resistant digital signature for database integration.

Core Registry Data[1][2][3]
AttributeValue
IUPAC Name 4-Chloro-2-(propan-2-yl)quinazoline
Common Name This compound
CAS Registry Number 38154-42-6
Molecular Formula

Molecular Weight 206.67 g/mol
SMILES (Canonical) CC(C)c1nc(Cl)c2ccccc2n1
InChI String InChI=1S/C11H11ClN2/c1-7(2)11-13-10(12)8-5-3-4-6-9(8)14-11/h3-6H,1-2H3
InChI Key JSCNROSCWHEHML-UHFFFAOYSA-N

Cheminformatics Insight: The InChIKey JSCNROSCWHEHML-UHFFFAOYSA-N is derived from the standard InChI string.[1][2] The first block (JSCNROSCWHEHML) encodes the molecular skeleton (connectivity), while the second block (UHFFFAOYSA) encodes stereochemistry and isotopic layers.[2] For this molecule, the "N" indicates a neutral charge state.[1][2]

Part 2: Synthetic Framework

The synthesis of this compound is a classic example of converting a lactam-like carbonyl to an imidoyl chloride.[1][2] The precursor, 2-isopropylquinazolin-4(3H)-one, is treated with a chlorinating agent, typically phosphorus oxychloride (

Reaction Logic

The transformation is driven by the high oxophilicity of phosphorus.[1][2] The carbonyl oxygen of the quinazolinone attacks the phosphorus center, creating an activated leaving group (dichlorophosphate).[2] A chloride ion then attacks the C4 position, restoring aromaticity to the pyrimidine ring and expelling the phosphate species.[1][2]

Experimental Protocol

Objective: Synthesis of this compound from 2-isopropylquinazolin-4(3H)-one.

Reagents:

  • 2-Isopropylquinazolin-4(3H)-one (1.0 equiv)[1]

  • Phosphorus oxychloride (

    
    ) (5.0 - 10.0 equiv)
    
  • N,N-Diisopropylethylamine (DIEA) (1.0 equiv, optional catalyst)

  • Solvent: Neat or Toluene (if temperature control is required)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), charge 2-isopropylquinazolin-4(3H)-one (e.g., 10 mmol).
    
  • Addition: Carefully add

    
     (excess, acting as both reagent and solvent).[1][2] If using a base catalyst (DIEA) to accelerate the Vilsmeier-Haack type mechanism, add it dropwise at 0°C.[1][2]
    
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor reaction progress via TLC (eluent: 20% EtOAc/Hexanes) or LCMS.[1][2] The starting material spot (polar) should disappear, replaced by a less polar product spot.[2]

  • Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove excess

    
    .[1][2]
    
  • Workup: Slowly pour the residue onto crushed ice/water with vigorous stirring to hydrolyze remaining phosphoryl chlorides. Neutralize the aqueous phase with saturated

    
     or 
    
    
    to pH 8.[1][2]
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).[1][2] Dry the combined organic layers over anhydrous 
    
    
    , filter, and concentrate.
  • Purification: The crude solid can often be used directly.[1][2] If purification is needed, use flash column chromatography (Hexanes/EtOAc gradient).[1][2]

Synthesis Visualization[2]

SynthesisPathPrecursor2-Isopropylquinazolin-4(3H)-one(Lactam Form)ActivationActivation Step(POCl3 Attack)Precursor->Activation+ POCl3, RefluxIntermediateActivated Species(-O-POCl2)Activation->IntermediateP-O Bond FormationProductThis compound(Imidoyl Chloride)Intermediate->ProductCl- Attack (SN2-like)- PO2Cl2-

Figure 1: Synthetic pathway converting the quinazolinone tautomer to the 4-chloro derivative via phosphoryl activation.[1]

Part 3: Reactivity & Applications ( )

The utility of this compound lies in the lability of the C4-chlorine bond.[1] The pyrimidine ring is electron-deficient, making the C4 position highly electrophilic.[1][2]

Mechanism: Nucleophilic Aromatic Substitution ( )

Unlike standard

12
  • Addition: A nucleophile (e.g., a primary amine, aniline, or alkoxide) attacks the C4 carbon.[1][2]

  • Meisenheimer Complex: The negative charge is delocalized onto the ring nitrogens (N1 and N3), stabilizing the tetrahedral intermediate.[1][2]

  • Elimination: The chloride ion is expelled, re-aromatizing the system.[1][2]

Why C4 and not C2? The C2 position is sterically hindered by the bulky isopropyl group.[1][2] Furthermore, the electronic environment at C4 is generally more electrophilic due to the specific resonance contributions of the fused benzene ring, making C4 the exclusive site of reaction under standard conditions.[1][2]

Reactivity Visualization[2][9]

SNArMechanismSubstrateThis compoundComplexMeisenheimer Complex(Tetrahedral Intermediate)Substrate->ComplexAddition (Rate Limiting)NucleophileNucleophile (H-Nu:)(e.g., Aniline, R-NH2)Nucleophile->ComplexAddition (Rate Limiting)Final4-Substituted Quinazoline(Kinase Inhibitor Scaffold)Complex->FinalElimination of Cl-

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (

Part 4: Safety & Handling

Halo-heterocycles are reactive species and pose specific hazards in the laboratory.

  • Moisture Sensitivity: The C-Cl bond is susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture over time will revert the compound to the starting material (2-isopropylquinazolin-4(3H)-one) and release Hydrochloric Acid (HCl).[1]

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Skin Sensitization: Quinazoline derivatives are potent sensitizers.[1][2] They can cause severe dermatitis and eye irritation.[1][2]

    • PPE:[1][2] Double nitrile gloves, lab coat, and safety glasses are mandatory.[1][2]

  • Incompatibility: Avoid contact with strong oxidizers and strong bases (unless intended for reaction).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53404088 (Analog Reference).[1][2] Retrieved from [Link]

  • Lead Sciences. this compound Product Data (CAS 38154-42-6).[1][2] Retrieved from [Link]

  • Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones and their conversion to 4-chloroquinazolines.[1][2] Tetrahedron, 61(43), 10153-10160.[2] (Methodological Reference for Chlorination).

  • IUPAC. International Chemical Identifier (InChI) Technical Manual.[1][2] Retrieved from [Link]

Technical Guide: 4-Chloro-2-isopropylquinazoline Solubility and Stability

[1][2]

Executive Summary

4-Chloro-2-isopropylquinazoline (CAS: 38154-42-6) is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and biologically active alkaloids.[1][2] Its structural utility lies in the lability of the C4-chlorine atom, which serves as an excellent electrophilic handle for nucleophilic aromatic substitution (

However, this reactivity introduces significant stability challenges.[1][2] The molecule is moisture-sensitive and prone to hydrolysis, converting to the thermodynamically stable but synthetically inert 2-isopropylquinazolin-4(3H)-one.[1] This guide provides an evidence-based framework for the solubility, stability, and handling of this compound to ensure experimental reproducibility.

Physicochemical Profile

Understanding the fundamental properties of this compound is prerequisite to designing successful reaction matrices.[1][2]

Identity and Properties Table[3]
PropertySpecificationNotes
IUPAC Name 4-Chloro-2-(propan-2-yl)quinazoline
CAS Number 38154-42-6Verified identifier [1].[1][3]
Molecular Formula

Molecular Weight 206.67 g/mol
Appearance White to pale yellow solidCrystalline needles when pure.[1][2]
Melting Point N/A (Analog 4-Cl-Q: 96-100°C)Low MP; tends to oil out if impure.[1][2]
LogP (Predicted) ~3.5 - 4.1Highly lipophilic [1].[1][2]
Reactivity Electrophile (

)
C4-Cl bond is highly labile.[1][2]
Solubility Landscape

The solubility profile is dictated by the hydrophobic quinazoline core and the isopropyl substituent.[1][2]

  • High Solubility (>50 mg/mL): Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Toluene.[2]

    • Usage: These are the preferred solvents for reactions and storage.[1][2]

  • Moderate Solubility: Diethyl ether, Acetonitrile (ACN).[1][2]

  • Incompatible/Reactive Solvents:

    • Water: Insoluble, but rapidly undergoes hydrolysis.[1][2]

    • Alcohols (MeOH, EtOH): Soluble, but risks solvolysis (ether formation) over time, especially if acidic traces are present [2].[2]

    • DMSO/DMF: Soluble, but hygroscopic nature of these solvents can accelerate hydrolysis if not strictly anhydrous.[1][2]

Stability and Reactivity Mechanisms

The primary stability concern is the hydrolysis of the C4-chlorine bond.[1][2] This section details the mechanism to justify the stringent handling protocols.

The Hydrolysis Trap

In the presence of moisture, the electron-deficient C4 position is attacked by water.[1][2] The C2-isopropyl group provides some steric shielding compared to the unsubstituted analog, but it does not prevent degradation.[1][2] The product, 2-isopropylquinazolin-4(3H)-one, is a "dead end" in many synthetic pathways due to its lack of a good leaving group.[1]

Reaction Pathways Diagram (Graphviz)

The following diagram illustrates the competing pathways: the desired

GStart4-Chloro-2-isopropylquinazolineProduct4-Amino-2-isopropylquinazoline(Desired Drug Scaffold)Start->Product SNAr (Fast)Base/HeatWaste2-Isopropylquinazolin-4(3H)-one(Degradation Product)Start->Waste Hydrolysis (Irreversible)Acid/Base CatalysisEther4-Alkoxy-2-isopropylquinazoline(Solvolysis Impurity)Start->Ether SolvolysisSlow in MeOH/EtOHWaterH2O(Moisture)Water->WasteAmineR-NH2(Nucleophile)Amine->ProductAlcoholR-OH(Solvent)Alcohol->Ether

Figure 1: Competing reaction pathways for this compound.[1] Hydrolysis yields the inert quinazolinone.

Experimental Protocols

Storage and Handling

To maximize shelf-life and experimental consistency, follow this self-validating storage protocol.

  • Atmosphere: Store strictly under inert gas (Argon or Nitrogen).[1][2] The compound is hygroscopic.[1][2]

  • Temperature: Long-term storage at -20°C is recommended. Short-term (weeks) at 2-8°C is acceptable if sealed well [1].[1][2]

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics that may leach plasticizers in the presence of residual organic vapors.[1][2]

Quality Control (QC) Check

Before using a stored batch, perform this rapid QC check:

  • Method: LC-MS or TLC (50% EtOAc/Hexane).[1][2]

  • Observation:

    • Target: Single spot/peak (High Rf).[1][2]

    • Degradation: Appearance of a lower Rf spot (more polar) corresponding to the quinazolinone (Hydrolysis product).[1][2]

    • Action: If >5% degradation is observed, re-purify via rapid silica plug filtration (100% DCM) immediately before use.[1][2] Do not attempt aqueous extraction to purify.[1][2]

Synthesis Workflow Recommendation

When using this intermediate for

  • Solvent Choice: Use anhydrous Isopropanol (iPrOH) or Dioxane .[1][2]

    • Why iPrOH? Although it is an alcohol, the steric bulk of the secondary alcohol minimizes solvolysis (ether formation) compared to MeOH/EtOH, while its polarity supports the transition state [3].[2]

  • Base: Use a non-nucleophilic base like DIPEA (Diisopropylethylamine) or K2CO3 .[1][2]

  • Temperature: Reactions typically proceed at 60-80°C .[1][2]

  • Workup: Evaporate solvent directly.[1][2] If partitioning is necessary, use DCM/Water and separate phases immediately.[1][2] Do not let the organic layer sit in contact with the aqueous phase.[1][2]

Analytical Monitoring

HPLC Method Parameters

Use these parameters to separate the chloro-starting material from the hydroxy-degradation product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.[1][2]

  • Elution Order:

    • 2-isopropylquinazolin-4(3H)-one: Elutes earlier (more polar).

    • This compound: Elutes later (more lipophilic).[1][2]

References

  • Chemical Source Data. 4-chloro-2-isopropyl quinazoline Properties and Safety. ChemSrc.[1][2] Available at: [Link]

  • Nucleophilic Substitution Mechanism. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.[1][2][4] Beilstein J. Org.[1][2] Chem. 2024.[1][2][5][4][6] Available at: [Link]

  • Analogous Chemistry. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein J. Org.[1][2] Chem. 2018.[1][2][5] Available at: [Link]

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Review of 4-Chloro-2-isopropylquinazoline and Related Analogs Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The quinazoline heterocycle is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib) and emerging antibacterial agents. This compound represents a strategic intermediate within this class. Unlike its 2-unsubstituted or 2-methyl counterparts, the 2-isopropyl group introduces significant lipophilicity and steric bulk at the C2 position. This structural modification can modulate metabolic stability, alter solubility profiles, and induce specific conformational locks in the active sites of target proteins (e.g., EGFR, VEGFR, or bacterial DHFR).

This guide provides a comprehensive technical review of the synthesis, reactivity, and medicinal utility of this compound, offering validated protocols and mechanistic insights for its application in drug development.

Chemical Identity & Properties

PropertyData
IUPAC Name 4-Chloro-2-(propan-2-yl)quinazoline
Molecular Formula C₁₁H₁₁ClN₂
Molecular Weight 206.67 g/mol
Physical State Off-white to pale yellow solid (typically)
Solubility Soluble in DCM, EtOAc, DMSO; hydrolyzes in water
Key Reactivity Nucleophilic Aromatic Substitution (

) at C4
Storage Inert atmosphere (Argon/Nitrogen), desiccated, 2–8°C

Synthesis Strategy: The Retrosynthetic Logic

The efficient preparation of this compound relies on the construction of the pyrimidine ring onto the benzene core, followed by functionalization. The most robust pathway proceeds through the 2-isopropylquinazolin-4(3H)-one intermediate.

Mechanistic Pathway (Graphviz)

SynthesisPathway Anthranilic Anthranilic Acid (Starting Material) Amide N-Isobutyrylanthranilic Acid (Intermediate) Anthranilic->Amide Acylation (Pyridine/DCM) Isobutyryl Isobutyryl Chloride Isobutyryl->Amide Quinazolinone 2-Isopropylquinazolin-4(3H)-one (Cyclized Precursor) Amide->Quinazolinone Cyclization (Ac2O or NH4OAc, Heat) Product This compound (Target Electrophile) Quinazolinone->Product Chlorination (POCl3, reflux)

Figure 1: Step-wise synthesis pathway from anthranilic acid to the target 4-chloro derivative.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Isopropylquinazolin-4(3H)-one

  • Reagents: Anthranilic acid (1.0 eq), Isobutyryl chloride (1.1 eq), Pyridine (2.0 eq), Acetic Anhydride (excess) or Ammonium Acetate.

  • Protocol:

    • Dissolve anthranilic acid in dry dichloromethane (DCM).

    • Add pyridine, then dropwise add isobutyryl chloride at 0°C. Stir at RT for 2 hours.

    • Concentrate the reaction mixture to obtain the N-isobutyryl intermediate.

    • Cyclization: Reflux the intermediate in acetic anhydride (for benzoxazinone formation followed by ammonia treatment) or heat with ammonium acetate in acetic acid at 120°C for 4–6 hours.

    • Cool, pour into ice water, and filter the precipitate. Recrystallize from ethanol.

Step 2: Chlorination to this compound

  • Reagents: 2-Isopropylquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (

    
    , excess), N,N-Dimethylaniline (catalytic).
    
  • Protocol:

    • Place the quinazolinone in a round-bottom flask under argon.

    • Add

      
       (approx. 5–10 volumes).
      
    • Add a catalytic amount of N,N-dimethylaniline (accelerates the reaction).

    • Reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (the starting material is polar; the product is non-polar).

    • Critical Work-up: Evaporate excess

      
       under reduced pressure. Slowly pour the residue into crushed ice/sodium bicarbonate solution with vigorous stirring. Caution: Exothermic hydrolysis.
      
    • Extract with DCM or Ethyl Acetate. Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc) is usually required as the product hydrolyzes on silica if left too long.

Reactivity & Functionalization ( )

The C4-chlorine atom is highly activated due to the electron-withdrawing nature of the pyrimidine nitrogen atoms. This makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (


) .
Divergent Synthesis Workflow

Reactivity Core This compound Anilino 4-Amino/Anilino Analogs (Kinase Inhibitors) Core->Anilino iPrOH, reflux or MW, 150°C Ether 4-Alkoxy/Aryloxy Analogs Core->Ether NaH, DMF, Heat Triazolo Triazolo[1,5-c]quinazolines (Fused Systems) Core->Triazolo 1. Hydrazine 2. Orthoester/Acid Amine Primary/Secondary Amines (R-NH2) Amine->Core Phenol Phenols (Ar-OH) Phenol->Core Hydrazine Hydrazine Hydrate (NH2-NH2) Hydrazine->Core

Figure 2: Divergent synthesis capabilities of the 4-chloro scaffold.

Optimization of Reactions
  • Solvent Choice: Isopropanol (iPrOH) is the standard solvent for amination. It allows for high temperatures (reflux) and the product often precipitates as the HCl salt upon cooling.

  • Catalysis: For unreactive anilines (electron-deficient), microwave irradiation at 150°C or the addition of a weak acid catalyst (AcOH) can drive the reaction.

  • Base: While triethylamine is common, using the nucleophile in excess (2.0 eq) acts as its own scavenger for the HCl generated.

Medicinal Chemistry Applications

Antibacterial Agents (The N4-Benzylamine Series)

Research has highlighted the potency of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines against MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli.[1][2][3]

  • Mechanism: These analogs often target bacterial DHFR (Dihydrofolate Reductase) or disrupt cell wall synthesis pathways.

  • SAR Insight: The 2-isopropyl group provides a hydrophobic anchor that fits into the lipophilic pocket of the bacterial enzyme, offering a potency advantage over the 2-methyl analogs.

  • Key Reference: Jiang et al. (2017) demonstrated that specific benzylamine substitutions at C4, combined with the C2-isopropyl, yielded MIC values in the low microgram/mL range.

Kinase Inhibition (EGFR/VEGFR)

The 4-anilinoquinazoline scaffold is the hallmark of EGFR inhibitors.

  • Role of 2-Isopropyl: In the context of EGFR T790M mutations (resistance), increasing lipophilicity at C2 can improve membrane permeability and alter the binding vector of the quinazoline core within the ATP-binding pocket.

  • Analogs: this compound serves as the precursor for "second-generation" reversible inhibitors that explore the hydrophobic space in the kinase hinge region.

Safety & Handling

  • Hydrolysis Sensitivity: this compound is moisture-sensitive. It will slowly hydrolyze back to the quinazolinone if exposed to atmospheric moisture. Store in a desiccator.

  • Skin/Eye Irritant: Like most alkylating agents and halo-heterocycles, it is a potent skin and eye irritant. It can cause sensitization.

  • Corrosivity: The hydrolysis product is HCl; protect metal equipment and use acid-resistant seals.

References

  • Jiang, Z., et al. (2017).[4][2] "Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents." RSC Advances, 7(82), 52227–52237.[2] Link

  • Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826. (Review of Quinazolinone synthesis).
  • Wissner, A., et al. (2003). "Dual Inhibitors of Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor Receptor (IGF-1R)." Journal of Medicinal Chemistry. (Context for 4-anilinoquinazoline kinase inhibition).
  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link

  • BenchChem Application Note. "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid." (General protocol for precursor synthesis). Link

Sources

Novel quinazoline derivatives synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis and EGFR-Targeted Characterization

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the quinazoline ring system stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its significance is most pronounced in oncology, specifically as the core pharmacophore for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like Gefitinib, Erlotinib, and Lapatinib.

This technical guide moves beyond generic textbook synthesis. It details a field-proven, three-stage protocol for synthesizing 6,7-disubstituted-4-anilinoquinazolines, the gold standard for EGFR inhibition. We prioritize causality (why specific reagents are chosen), safety (managing energetic reagents), and validation (how to prove you made what you think you made).

Strategic Synthesis: The 4-Anilinoquinazoline Route

While methods like the Niementowski reaction or microwave-assisted synthesis exist, the most robust pathway for generating diverse libraries of drug-like quinazolines is the Anthranilic Acid


 Quinazolinone 

4-Chloro

4-Anilino
route. This approach allows for late-stage diversification at the 4-position.
2.1. The Synthetic Pathway (Visualized)[1][2]

QuinazolineSynthesis cluster_0 Critical Control Point start Substituted Anthranilic Acid step1 Cyclization (Formamide/Reflux) start->step1 inter1 Quinazolin-4(3H)-one (Stable Intermediate) step1->inter1 step2 Chlorination (POCl3/DIEA) inter1->step2 inter2 4-Chloroquinazoline (Reactive Electrophile) step2->inter2 step3 S_NAr Coupling (Substituted Aniline) inter2->step3 final 4-Anilinoquinazoline (Target Scaffold) step3->final

Figure 1: The convergent synthetic pathway for 4-anilinoquinazoline derivatives. The 4-chloro intermediate is moisture-sensitive and represents a critical control point.

Detailed Experimental Protocol

Note: This protocol assumes the synthesis of a 6,7-dimethoxy-4-(3-bromoanilino)quinazoline derivative, a classic EGFR-active motif.

Phase 1: Cyclization (Formation of the Core)

Objective: Convert anthranilic acid to the stable quinazolin-4(3H)-one. Reagents: 4,5-Dimethoxyanthranilic acid (1.0 eq), Formamide (excess), Ammonium acetate (cat.).

  • Setup: Charge a round-bottom flask with 4,5-dimethoxyanthranilic acid and 5-10 equivalents of formamide. Add catalytic ammonium acetate (0.1 eq) to accelerate ring closure.

  • Reaction: Heat to 140–150°C for 4–6 hours.

    • Causality: High temperature is required to drive the condensation and subsequent dehydration.[3] Formamide acts as both solvent and C1 synthon.

  • Workup: Cool the mixture to room temperature. The product usually precipitates. Pour into ice-cold water to maximize precipitation. Filter, wash with water, and dry.

  • Validation:

    • TLC: High polarity (low R_f in Hexane/EtOAc).

    • IR: Look for the strong carbonyl stretch (C=O) at ~1680 cm⁻¹.

Phase 2: Activation (The Chlorination Step)

Objective: Convert the unreactive amide carbonyl into a reactive chloro-leaving group. Reagents: Quinazolinone intermediate (1.0 eq), Phosphorus Oxychloride (POCl₃, solvent/reagent), N,N-Diisopropylethylamine (DIEA, cat.).

  • Safety Pre-check: POCl₃ is corrosive and reacts violently with water. Ensure all glassware is oven-dried.

  • Setup: Suspend the quinazolinone in neat POCl₃ (5–8 eq). Add a few drops of DIEA.

    • Expert Insight: DIEA acts as a base catalyst to facilitate the formation of the dichlorophosphate intermediate, accelerating the reaction.

  • Reaction: Reflux (approx. 106°C) for 2–4 hours. The suspension should clear to a solution, indicating consumption of the starting material.

  • Workup (Critical): Distill off excess POCl₃ under reduced pressure. Slowly pour the residue onto crushed ice/ammonia water mixture with vigorous stirring. Maintain pH > 7 to prevent hydrolysis of the product back to quinazolinone.

  • Validation:

    • IR: Disappearance of the C=O peak (~1680 cm⁻¹) is the primary indicator of completion.

    • Stability: The 4-chloroquinazoline is unstable to moisture; proceed immediately to Phase 3 or store under inert gas at -20°C.

Phase 3: Diversification (S_NAr Coupling)

Objective: Install the pharmacophore (aniline) via Nucleophilic Aromatic Substitution. Reagents: 4-Chloroquinazoline intermediate (1.0 eq), 3-Bromoaniline (1.1 eq), Isopropanol (iPrOH).

  • Setup: Dissolve the 4-chloro intermediate in iPrOH. Add the substituted aniline.

  • Reaction: Reflux for 2–4 hours.

    • Mechanism:[3][4][5] The reaction proceeds via an addition-elimination mechanism. The product often precipitates as the hydrochloride salt, driving the equilibrium forward.

  • Workup: Cool to room temperature. Filter the precipitate (the HCl salt of the product). Wash with cold iPrOH and ether.

    • Optional: To obtain the free base, suspend in water and neutralize with saturated NaHCO₃, then extract with EtOAc.

Characterization & Data Interpretation

To ensure scientific integrity, the synthesized chemical entity must be validated using orthogonal analytical methods.

4.1. Structural Elucidation Table[4]
TechniqueKey Feature to ObserveInterpretation
¹H NMR (DMSO-d₆) Singlet at ~8.5 ppm (H-2)Characteristic proton of the pyrimidine ring; confirms quinazoline core integrity.
¹H NMR (DMSO-d₆) Broad singlet at ~9.5–10.0 ppmExchangeable N-H proton (if salt form). Confirms amine linkage.
IR Spectroscopy Absence of 1680 cm⁻¹Confirms conversion of Quinazolinone (C=O) to final product.
IR Spectroscopy Bands at 3300–3400 cm⁻¹N-H stretching vibration of the secondary amine.
Mass Spectrometry [M+H]⁺ and [M+H+2]⁺1:1 ratio for Bromine isotopes (if Br-aniline used). Confirms molecular formula.[4][5]
4.2. Purity Analysis
  • HPLC: >95% purity is required for biological assays.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

    • Detection: UV at 254 nm (aromatic) and 330 nm (quinazoline conjugation).

Biological Evaluation: The EGFR Logic

The potency of 4-anilinoquinazolines stems from their ability to mimic ATP binding in the kinase domain of EGFR.

5.1. Structure-Activity Relationship (SAR) Logic

SAR_Logic core Quinazoline Core (Scaffold) pos67 6,7-Positions (Solvent Front) Electron Donating Groups (OR) Enhance solubility & potency core->pos67 Modifies PK pos4 4-Position (Hydrophobic Pocket) Aniline Moiety Critical for hydrophobic interaction core->pos4 Selectivity posN1 N1 Nitrogen H-Bond Acceptor Binds to Met793 (Hinge Region) core->posN1 Binding Affinity posN3 N3 Nitrogen Water-mediated H-Bond Binds to Thr766 core->posN3 Structural Stability

Figure 2: SAR map of the quinazoline scaffold. The N1 interaction with the Met793 residue in the kinase hinge region is the primary driver of ATP-competitive inhibition.

5.2. Mechanistic Insight

The N1 nitrogen of the quinazoline ring acts as a hydrogen bond acceptor for the amide nitrogen of Methionine 793 (Met793) in the hinge region of the EGFR kinase domain. The aniline moiety at position 4 extends into a hydrophobic pocket, often interacting with Lysine 745 or Valine 726 . Modifications on the aniline ring (e.g., 3-bromo, 3-chloro-4-fluoro) are designed to maximize these hydrophobic contacts and improve metabolic stability.

References
  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. NIH. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives. PubMed. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-Substituted Quinazolines using 4-Chloro-2-isopropylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quinazoline pharmacophore is a privileged structure in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib) and GPCR modulators. The 4-chloro-2-isopropylquinazoline derivative represents a strategic building block; the 4-chloro substituent acts as a highly reactive electrophilic "warhead" for diversity-oriented synthesis, while the 2-isopropyl moiety provides critical lipophilicity and steric bulk that can enhance metabolic stability and binding selectivity compared to smaller 2-methyl or 2-H analogs.

This application note details optimized protocols for functionalizing this scaffold via Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling (Suzuki-Miyaura). It emphasizes process robustness, impurity management (specifically hydrolysis control), and scalable isolation techniques.

Chemical Strategy & Mechanism[1][2][3]

Reactivity Profile

The 4-position of the quinazoline ring is highly electrophilic due to the electron-withdrawing nature of the pyrimidine nitrogens (N1 and N3). The 4-chloro group acts as a pseudo-halide, facilitating:

  • 
     Reactions:  Addition of a nucleophile (amine, alkoxide, thiol) followed by elimination of chloride.
    
  • Pd-Catalyzed Couplings: Oxidative addition of Pd(0) into the C4-Cl bond is facile, often faster than in chlorobenzenes due to the electron-deficient heterocycle.

Steric Considerations (The Isopropyl Factor)

The 2-isopropyl group exerts a steric influence distinct from 2-methyl analogs. While it does not block the C4 reaction center, it can restrict the rotational freedom of 4-substituents (atropisomerism potential in highly substituted systems) and increases the solubility of the starting material in non-polar solvents.

Reaction Scope Diagram

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactionScope Start 4-Chloro-2- isopropylquinazoline Amine 4-Amino-2- isopropylquinazoline Start->Amine R-NH2 (SNAr) Aryl 4-Aryl-2- isopropylquinazoline Start->Aryl Ar-B(OH)2 (Suzuki) Ether 4-Alkoxy-2- isopropylquinazoline Start->Ether R-OH / NaH (SNAr) Hydrolysis Impurity: Quinazolin-4(3H)-one Start->Hydrolysis H2O / H+

Figure 1: Divergent synthesis pathways from the this compound core. Note the hydrolysis pathway (dotted red) which must be suppressed.

Experimental Protocols

Protocol A: Amination (The "Salt Precipitation" Method)

Best for: Primary and secondary amines. Mechanism: Addition-Elimination. Advantage: Self-purifying; product often precipitates as the HCl salt, removing unreacted starting material and non-basic impurities.

Materials
  • This compound (1.0 equiv)

  • Amine Nucleophile (1.1 – 1.2 equiv)

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH). Note: Avoid DMF if possible to simplify workup.

  • Base: None (if isolating HCl salt) or DIPEA (2.0 equiv, if isolating free base).

Step-by-Step Procedure
  • Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound and iPrOH (10 mL/g).

  • Addition: Add the amine nucleophile.

    • Critical Insight: If the amine is a solid HCl salt, add 1.0 equiv of DIPEA to release the free amine.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS. The starting material (Rt ~ high) should disappear; product is usually more polar.

  • Workup (Option 1 - HCl Salt Isolation):

    • Cool the reaction to room temperature, then to

      
      .
      
    • The product hydrochloride salt typically precipitates as a solid.

    • Filter the solid. Wash with cold iPrOH and diethyl ether.

    • Dry under vacuum.

  • Workup (Option 2 - Free Base Isolation):

    • Evaporate the solvent.

    • Partition the residue between EtOAc and sat. aq.

      
      .
      
    • Wash the organic layer with water and brine. Dry over

      
      .
      
    • Concentrate to yield the crude free base.

Protocol B: Suzuki-Miyaura Cross-Coupling

Best for: C-C bond formation (Aryl/Heteroaryl groups).[1] Catalyst Choice:


 is preferred for its stability and efficiency with heteroaryl chlorides.
Materials
  • This compound (1.0 equiv)

  • Aryl Boronic Acid/Ester (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     or 
    
    
    
    (2.0 – 3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Procedure
  • Degassing (Crucial): In a reaction vial, combine the solvent (Dioxane/Water) and sparge with Argon or Nitrogen for 15 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Charge: Add the quinazoline, boronic acid, and base.

  • Catalyst Addition: Add the Pd catalyst under a positive pressure of inert gas. Seal the vessel immediately.

  • Reaction: Heat to

    
     for 4–12 hours.
    
    • Visual Check: The reaction mixture often turns black (Pd precipitation) upon completion.

  • Workup:

    • Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.

    • Partition the filtrate with water/brine.

    • Purify via Flash Column Chromatography (Silica gel; Gradient: 0-40% EtOAc in Hexanes).

Troubleshooting & Impurity Management

The Hydrolysis Trap

The most common failure mode is the conversion of the starting material to 2-isopropylquinazolin-4(3H)-one .

  • Cause: Presence of water in the solvent (during

    
    ) or acidic conditions.
    
  • Detection: The "one" impurity is significantly more polar (lower

    
    ) and has a distinct UV spectrum (loss of some fine structure compared to the chloro-compound). In LC-MS, it appears as 
    
    
    
    .
  • Prevention: Use anhydrous solvents (iPrOH, Dioxane) for the

    
     reaction. Store the starting chloride under inert gas in a freezer.
    
Workup Logic Flowchart

Use this decision tree to determine the optimal isolation strategy.

WorkupLogic Start Reaction Complete? CheckState Is Product Solid? Start->CheckState Precip Cool to 0°C Filter Solid (Salt) CheckState->Precip Yes (Precipitate) Oil Evaporate Solvent CheckState->Oil No (Solution) Partition Partition EtOAc/NaHCO3 Oil->Partition

Figure 2: Decision logic for isolating the product. Precipitation (Green path) is preferred for purity.

Analytical Validation

When characterizing the final 4-substituted-2-isopropylquinazoline, specific NMR signals confirm the structure.

MoietyProton (

) NMR Shift (approx.)[2][3][4]
MultiplicityCarbon (

) NMR Features
2-Isopropyl (CH)

ppm
Septet (

)
Characteristic signal at

ppm
2-Isopropyl (CH3)

ppm
Doublet (

)
Signal at

ppm
Quinazoline H-8

ppm
Doublet or MultipletDeshielded by N1
Quinazoline H-5

ppm
Doublet or MultipletDeshielded by C4 substituent
C4-NH (if amine)

ppm
Broad SingletExchangeable with

Mass Spectrometry (ESI):

  • Starting Material: Distinct Chlorine isotope pattern (

    
    ).
    
  • Product: Loss of Cl pattern. Formation of

    
    .
    

Safety & Handling

  • Sensitization: 4-Chloroquinazolines are potent skin and respiratory sensitizers. Handle only in a fume hood.

  • Corrosivity: The

    
     reaction generates HCl (unless scavenged).
    
  • Storage: Store this compound at

    
     or 
    
    
    
    under Argon to prevent hydrolysis.

References

  • General Reactivity of 4-Chloroquinazolines

    • Title: Facile Preparation of 4-Substituted Quinazoline Derivatives[5][6][7]

    • Source: PMC - NIH (2016)
    • URL:[Link]

  • Suzuki Coupling Protocols

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide
    • Source: Yoneda Labs
    • URL:[Link]

  • Analytical Data (NMR of Isopropyl Groups)

    • Title: Second Order 1H NMR Spectra of Isopropyl Groups[8]

    • Source: University of Ottawa NMR Facility
    • URL:[Link]

  • Biological Relevance (Quinazoline Scaffold)

    • Title: Quinazoline derivatives: synthesis and bioactivities[6][7][9]

    • Source: European Journal of Medicinal Chemistry (via ScienceDirect/PubMed context)
    • URL:[Link]

Sources

4-Chloro-2-isopropylquinazoline as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility Profile

4-Chloro-2-isopropylquinazoline is a high-value heterocyclic building block belonging to the "privileged scaffold" class of quinazolines. Widely utilized in medicinal chemistry, this intermediate is a critical precursor for Type I and Type II kinase inhibitors (targeting EGFR, VEGFR, and PI3K pathways).

While the quinazoline core provides the essential hydrogen-bonding motif to the kinase hinge region, the C2-isopropyl group offers a specific tactical advantage: it introduces a lipophilic steric bulk that can occupy the hydrophobic selectivity pocket (often the "gatekeeper" region), improving metabolic stability and selectivity profiles compared to the unsubstituted (C2-H) or methyl (C2-Me) analogs.

This guide details the synthesis, handling, and derivatization of this intermediate, focusing on overcoming its primary liability: hydrolytic instability .

Chemical Properties & Safety Data

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₁H₁₁ClN₂
Molecular Weight 206.67 g/mol
Appearance Off-white to pale yellow solid (low melting) or oil
Solubility Soluble in DCM, EtOAc, THF, DMSO. Reacts with alcohols/water.
Storage < -20°C, under Argon/Nitrogen. Desiccated.
⚠️ Safety & Hazard Warning (GHS)
  • H314: Causes severe skin burns and eye damage (Corrosive).

  • H335: May cause respiratory irritation.[1]

  • Sensitizer: Potent skin sensitizer. Handle only in a fume hood with double-gloving.

Upstream Synthesis: The "Make"

Note: If not purchasing commercially, this intermediate is synthesized from 2-isopropylquinazolin-4(3H)-one.

Protocol A: Chlorination via POCl₃

Objective: Convert the stable hydroxy-quinazoline to the reactive chloro-intermediate.

Reagents:

  • Starting Material: 2-Isopropylquinazolin-4(3H)-one (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (POCl₃) (5.0 – 10.0 equiv)

  • Catalyst: N,N-Dimethylformamide (DMF) (0.1 equiv) – Crucial for Vilsmeier-Haack type activation.

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) – Optional, to scavenge HCl.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar balloon). Moisture exclusion is critical.

  • Addition: Charge the flask with the quinazolinone. Add POCl₃ carefully (neat). Add the catalytic DMF.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

    • Checkpoint: The suspension should turn into a clear, often dark orange/brown solution. Monitor by TLC (eluent: 30% EtOAc/Hexanes). Note: The starting material is very polar; the product is non-polar.

  • Work-up (The Hazardous Step):

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl₃ (use a caustic trap).

    • Quench: Slowly pour the residue onto crushed ice/water with vigorous stirring. Exothermic!

    • Neutralization: Immediately neutralize with saturated NaHCO₃ or dilute NH₄OH to pH 8. Do not let the product sit in acidic water, or it will hydrolyze back to the starting material.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3x). Dry over MgSO₄, filter, and concentrate.

Downstream Application: The "Click" (SₙAr)

The most common application is the SₙAr reaction to install an aniline or amine pharmacophore.

Protocol B: Nucleophilic Aromatic Substitution

Mechanism: Addition-Elimination. The C2-isopropyl group adds steric hindrance, making this reaction slower than in C2-H analogs. Higher temperatures or stronger bases may be required.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Functionalized Aniline (e.g., 3-bromoaniline) (1.1 equiv)

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN).

  • Base: None (if isolating HCl salt) or DIPEA (2.0 equiv).

Step-by-Step Methodology:

  • Dissolution: Dissolve the 4-chloroquinazoline in anhydrous IPA (0.2 M concentration).

  • Addition: Add the aniline.

  • Reaction: Reflux (80–85°C) for 4–12 hours.

    • Observation: If using IPA without base, the product often precipitates as the hydrochloride salt (4-aminoquinazoline • HCl).

  • Isolation (Method 1 - Salt): Cool to 0°C. Filter the precipitate. Wash with cold ether. This yields the pure salt form.

  • Isolation (Method 2 - Free Base): If no precipitate forms, evaporate solvent, redissolve in EtOAc, wash with NaHCO₃, and purify via flash chromatography.

Visualizing the Workflow & Mechanism

Diagram 1: Drug Discovery Workflow

This flowchart illustrates the transformation from raw materials to a kinase inhibitor candidate.

G raw Anthranilic Acid Derivative cyclization Ring Closure (Isobutyryl Cl) raw->cyclization intermediate 2-Isopropyl quinazolinone cyclization->intermediate chlorination Chlorination (POCl3) intermediate->chlorination scaffold 4-Chloro-2-isopropyl quinazoline chlorination->scaffold Activation snar SnAr Coupling (Aniline/Amine) scaffold->snar Derivatization drug Kinase Inhibitor Candidate snar->drug

Caption: Linear synthesis workflow converting raw anthranilic acid precursors into the active kinase inhibitor scaffold.

Diagram 2: SₙAr Reaction Mechanism

The critical chemical transformation at the molecular level.

Mechanism start 4-Chloro-2-isopropyl quinazoline transition Meisenheimer Complex start->transition Nucleophilic Attack (C4) nuc Nucleophile (H2N-R) nuc->transition elimination Loss of Cl- transition->elimination Re-aromatization product 4-Amino-2-isopropyl quinazoline elimination->product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr) at the C4 position.

Troubleshooting & Expert Insights

The Hydrolysis Trap

The most common failure mode is hydrolysis .

  • Symptom: LCMS shows a peak with M-18 (or M-Cl+OH) relative to the target, matching the mass of the quinazolinone starting material.

  • Cause: Wet solvents or old POCl₃. The C4-Cl bond is labile.

  • Solution: Use anhydrous solvents (DriSolv grade). Store the intermediate under argon. If hydrolysis occurs, you must re-subject the material to the POCl₃ chlorination step.

Steric Hinderance at C2

The isopropyl group at C2 is bulky.

  • Impact: Reaction times for SₙAr will be 2–3x longer than with 2-Methyl or 2-H quinazolines.

  • Optimization: If the reaction stalls, switch solvent to n-Butanol and increase temperature to 110°C, or use microwave irradiation (120°C, 20 min).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10168396, this compound. Retrieved from [Link]

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. (Context on 4-anilinoquinazoline kinase binding modes). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rida, S. M., et al. (2006). Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities. (General quinazoline chlorination protocols). Acta Pharmaceutica. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols. (For C-C bond formation applications). Retrieved from [Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-isopropylquinazoline

[1][2]

Executive Summary

The 4-chloro-2-isopropylquinazoline scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, PI3K) and antibacterial agents.[1] While the C4-chloride is highly activated for oxidative addition, the adjacent nitrogen atoms (N3 and N1) and the steric bulk of the C2-isopropyl group present unique challenges.[1]

This guide provides a validated roadmap for coupling this substrate with aryl boronic acids. Unlike standard aryl chloride couplings, this reaction requires specific attention to hydrolytic stability and catalyst poisoning . We present two distinct protocols: a standard aqueous method for robust substrates and an anhydrous high-efficiency method for sensitive targets.

Strategic Analysis & Mechanistic Insight

Substrate Reactivity Profile

The 4-chloroquinazoline core is electronically distinct from a standard chlorobenzene.[1]

  • Activation: The C4 position is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring (N1 and N3).[1] This facilitates rapid oxidative addition of Pd(0), often faster than in aryl bromides.[1]

  • The "Hydrolysis Trap": The same electronic activation makes the C4-Cl bond susceptible to nucleophilic attack by water (SNAr mechanism), converting the starting material into 2-isopropylquinazolin-4(3H)-one .[1] This byproduct is catalytically inert and inseparable by standard chromatography.

  • C2-Isopropyl Sterics: While the C2-isopropyl group is not directly adjacent to the C4 reaction center, it increases the lipophilicity of the molecule and creates steric bulk near the N1/N3 coordination sites.[1] This can actually benefit the reaction by discouraging the formation of stable (inactive) Pd-N coordination complexes (catalyst poisoning).[1]

The Catalytic Cycle

The mechanism follows the standard Pd(0)/Pd(II) cycle but is heavily influenced by the heterocycle's basicity.[1]

SuzukiCyclePd0Pd(0) Active Species(Ligand stabilized)OxAddOxidative Addition(Fast due to N-activation)Pd0->OxAdd+ 4-Cl-2-iPr-QuinazolineComplex1Pd(II)-Ar-Cl Complex(Potential N-coordination trap)OxAdd->Complex1HydrolysisSIDE REACTION:Hydrolysis to Quinazolinone(Caused by H2O/OH-)OxAdd->HydrolysisHigh pH + H2OBaseStepBase Activation(Formation of Pd-OH/Pd-OR)Complex1->BaseStep+ BaseTransMetTransmetallation(Rate Determining with Bulky Boronics)BaseStep->TransMet+ Ar-B(OH)2RedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0- Product

Figure 1: Catalytic cycle highlighting the critical oxidative addition and the hydrolysis risk pathway.[1]

Optimization Strategy

Ligand Selection

To prevent the formation of inactive Pd-heterocycle complexes, bulky electron-rich phosphines are essential.[1]

  • Standard: PPh3 (in Pd(PPh3)4) is sufficient for simple boronic acids but requires higher loading (5 mol%).[1]

  • High-Performance: XPhos or SPhos (Buchwald ligands) are superior.[1] The biaryl backbone provides steric bulk that prevents N-binding, while the dicyclohexyl/di-tert-butyl phosphine ensures rapid oxidative addition.[1]

Base & Solvent Systems

The choice of base dictates the solvent system and the risk of hydrolysis.[1]

ParameterSystem A (Aqueous/Standard)System B (Anhydrous/Sensitive)
Base Na2CO3 or K2CO3 (2.0 M aq)Cs2CO3 or K3PO4 (Solid, finely ground)
Solvent DME (Dimethoxyethane) / WaterToluene or 1,4-Dioxane (Dry)
Pros High solubility of boronic acids; fast rates.Eliminates hydrolysis; cleaner profiles.[1]
Cons High risk of hydrolysis to quinazolinone.Slower transmetallation; requires dry technique.[1]

Experimental Protocols

Protocol A: The "Standard" Aqueous Method

Best for: Stable substrates, initial screening, and rapid synthesis.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%)[1]

  • Base: Na2CO3 (2.0 equiv, added as 2M aqueous solution)[1]

  • Solvent: DME (0.2 M concentration relative to substrate)[1]

Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the quinazoline, boronic acid, and Pd(PPh3)4.

  • Degas: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed DME via syringe, followed by the aqueous Na2CO3 solution.

  • Reaction: Heat to 85°C for 4–12 hours. Note: Do not exceed 100°C to minimize hydrolysis.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine.[1] Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Anhydrous" High-Efficiency Method

Best for: Hydrolysis-prone substrates, expensive intermediates, and scale-up.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Aryl Boronic Acid (1.3 equiv)[1]

  • Pre-Catalyst: XPhos Pd G3 or Pd(dppf)Cl2 (2–3 mol%)[1]

  • Base: Cs2CO3 (anhydrous, micronized, 2.5 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, 0.15 M)[1]

Procedure:

  • Dry Setup: Flame-dry the reaction vessel under vacuum and backfill with Argon.[1]

  • Charge Solids: Add quinazoline, boronic acid, base (Cs2CO3), and catalyst rapidly under a cone of Argon.

  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat to 100°C for 2–6 hours.

    • Why Toluene? It is non-polar, which suppresses the solubility of trace water, further protecting the C-Cl bond.[1]

  • Workup: Filter the hot mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography.

Decision Tree for Condition Screening

Use this logic flow to determine the optimal starting point for your specific coupling partner.

OptimizationTreeStartStart: 4-Cl-2-iPr-Quinazoline CouplingCheckBoronicIs the Boronic AcidSterically Hindered (ortho-sub)?Start->CheckBoronicSimpleNo (e.g., Phenyl, 4-F-Phenyl)CheckBoronic->SimpleNoComplexYes (e.g., 2,6-dimethylphenyl)CheckBoronic->ComplexYesRouteAUse Protocol A(Pd(PPh3)4 / DME / aq. Na2CO3)Simple->RouteARouteBUse Protocol B(XPhos Pd G3 / Toluene / Cs2CO3)Complex->RouteBCheckHydrolysisDid Hydrolysis Occur?(Check LCMS for [M-Cl+OH])RouteA->CheckHydrolysisSuccessIsolate ProductCheckHydrolysis->SuccessNoSwitchSwitch to Protocol B(Strict Anhydrous)CheckHydrolysis->SwitchYes

Figure 2: Decision matrix for selecting between Aqueous (A) and Anhydrous (B) conditions.

Troubleshooting & Critical Parameters

The Hydrolysis Issue

If you observe a peak in LCMS corresponding to mass [M - 35 + 16] (Loss of Cl, gain of OH), you have formed the quinazolinone.[1]

  • Cause: Hydroxide ions competing with the boronic acid for the Pd(II) center, or direct SNAr by water.[1]

  • Fix: Switch immediately to Protocol B . Ensure Cs2CO3 is dry (store in desiccator). Add 3Å molecular sieves to the reaction mixture.

Protodeboronation

If the boronic acid is electron-rich (e.g., 2-methoxy-phenylboronic acid) or heteroaromatic (e.g., 2-pyridyl), it may lose the boron group before coupling.[1]

  • Fix: Use the corresponding Boronic Ester (Pinacol ester) or Potassium Trifluoroborate (BF3K) salt.[1] These release the active boronic acid slowly, maintaining a low steady-state concentration.[1]

Purification of Quinazolines

Quinazolines are basic. They can streak on silica gel.[1][2]

  • Tip: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes, or add 1% TEA to your mobile phase to sharpen the peaks.[1]

References

  • Cronin, J. S., et al. "Scale-up of the Suzuki-Miyaura Coupling of 4-Chloroquinazolines." Organic Process Research & Development, vol. 8, no. 1, 2004.

  • Billingsley, K., & Buchwald, S. L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[3] Angewandte Chemie International Edition, vol. 45, 2006.[1][3] [1]

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, vol. 41, no.[1] 22, 2002.[1]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no.[1] 7, 1995.[1]

Technical Application Note: 4-Chloro-2-isopropylquinazoline in Medicinal Chemistry

[1]

Executive Summary & Significance

4-Chloro-2-isopropylquinazoline is a high-value heterocyclic building block used primarily in the synthesis of Type I ATP-competitive kinase inhibitors . It serves as the electrophilic scaffold for generating libraries of 4-anilinoquinazolines, a class of molecules validated by FDA-approved drugs like Gefitinib and Erlotinib.

While the quinazoline core is ubiquitous, the 2-isopropyl substituent offers a distinct pharmacological advantage:

  • Steric Bulk: The isopropyl group fills the hydrophobic pocket (specifically the solvent-exposed region near the ATP binding site) more effectively than a methyl group, potentially improving selectivity.

  • Lipophilicity: Increases

    
    , influencing membrane permeability and metabolic stability.
    
  • Reactivity: The steric hindrance at C2 slightly modulates the reactivity at C4, requiring optimized reaction conditions compared to unsubstituted analogs.

Chemical Profile & Handling Protocols

Physical Properties
PropertyData
CAS Number 38154-42-6
Molecular Formula

Molecular Weight 206.67 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO; Reacts with alcohols
Storage 2–8°C, under Argon/Nitrogen (Hygroscopic)
Stability & Safety (Critical)
  • Moisture Sensitivity: The C4-chlorine atom is highly labile. Exposure to atmospheric moisture causes rapid hydrolysis to 2-isopropylquinazolin-4(3H)-one , which is catalytically dead for

    
     reactions.
    
  • Handling: Always weigh and dispense in a glovebox or under a stream of dry nitrogen.

  • Safety: Potent sensitizer. Causes severe skin and eye irritation (H315, H319).[1] Use double-gloving and a chemical fume hood.

Synthetic Application: Nucleophilic Aromatic Substitution ( )

The primary application of this scaffold is the introduction of nucleophiles (amines, phenols, thiols) at the C4 position. The reaction proceeds via an addition-elimination mechanism, facilitated by the electron-deficient pyrimidine ring.

Reaction Workflow Diagram

The following decision tree outlines the optimized workflow for synthesizing 4-aminoquinazoline libraries using this scaffold.

GStartStart: this compoundNucleophileSelect NucleophileStart->NucleophileAnilineAromatic Amine (Aniline)(Kinase Inhibitor Synthesis)Nucleophile->AnilineLow NucleophilicityAliphaticAliphatic Amine(Solubility/Linker)Nucleophile->AliphaticHigh NucleophilicityCond_AMethod A: ThermaliPrOH, 80°C, 2-4hAniline->Cond_AStandardCond_CMethod C: MicrowaveiPrOH, 120°C, 15 minAniline->Cond_CSteric Bulk/Low ReactivityCond_BMethod B: Base-MediatedDCM/DMF, Et3N, RT-40°CAliphatic->Cond_BExothermicWorkup_PPrecipitation Workup(Filter solid HCl salt)Cond_A->Workup_PWorkup_EExtraction Workup(Aq. NaHCO3 wash)Cond_B->Workup_ECond_C->Workup_EProductTarget: 4-Substituted-2-isopropylquinazolineWorkup_P->ProductWorkup_E->Product

Caption: Decision tree for optimizing reaction conditions based on nucleophile type and reactivity.

Detailed Experimental Protocols

Protocol A: Synthesis of Kinase Inhibitor Libraries (Anilines)

This method utilizes the "HCl salt precipitation" phenomenon. As the reaction proceeds, the released HCl forms a salt with the product, which often precipitates from isopropanol, driving the equilibrium forward and simplifying purification.

Reagents:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.1 equiv)

  • Solvent: Isopropanol (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a dry 20 mL reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol (207 mg) of this compound in 5 mL of anhydrous isopropanol.

  • Addition: Add 1.1 mmol of the target aniline (e.g., 3-chloro-4-fluoroaniline for Gefitinib-like analogs).

  • Reaction: Heat the mixture to reflux (82°C) for 3–5 hours.

    • Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting material spot (

      
      ) should disappear.
      
  • Workup (Filtration):

    • Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.

    • The product usually precipitates as the hydrochloride salt.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold isopropanol (

      
      ) and diethyl ether (
      
      
      ) to remove unreacted aniline.
  • Free Base Conversion (Optional): If the free base is required for biological assays, suspend the solid in EtOAc and wash with saturated aqueous

    
    . Dry the organic layer over 
    
    
    and concentrate.
Protocol B: Microwave-Assisted Synthesis (For Deactivated Nucleophiles)

The 2-isopropyl group adds steric bulk, which can hinder reactions with electron-poor anilines. Microwave irradiation overcomes this barrier.[2]

Parameters:

  • Solvent: Isopropanol or Acetonitrile.

  • Catalyst: 1.0 equiv DIPEA (N,N-Diisopropylethylamine) is recommended if the product does not precipitate.

  • Settings: 120°C, High Absorption, 15–20 minutes.

Optimization & Troubleshooting Guide

Solvent and Base Selection Table

The choice of solvent dramatically affects the reaction rate and isolation method.

Solvent SystemAdditive (Base)Outcome/Utility
Isopropanol (iPrOH) NoneStandard. Promotes precipitation of product as HCl salt. Cleanest workup.
Dichloromethane (DCM)

or DIPEA
Mild. Best for aliphatic amines. Requires aqueous extraction.
DMF / DMA

or CsF
Harsh. Used for phenols (

etherification) or very weak anilines. High boiling point makes removal difficult.
Acetic Acid NoneCatalytic. Can accelerate reaction with very unreactive anilines via protonation of the quinazoline N3.
Common Issues and Solutions
  • Problem: Hydrolysis product observed (2-isopropylquinazolin-4(3H)-one).

    • Cause: Wet solvent or old starting material.

    • Solution: Distill isopropanol over

      
       or use molecular sieves. Verify the purity of the chloro-quinazoline via LC-MS before starting (Target M+H: 207/209).
      
  • Problem: Incomplete conversion after 6 hours.

    • Cause: Steric clash between 2-isopropyl and bulky anilines.

    • Solution: Switch to Protocol B (Microwave) or add catalytic catalytic amount of HCl (4M in dioxane) to activate the quinazoline.

Case Study: Structure-Activity Relationship (SAR)

In the context of EGFR inhibition, the 4-anilinoquinazoline scaffold binds to the ATP-binding site.[3]

  • N1: Accepts a H-bond from Met793.

  • N3: Accepts a H-bond from Thr854 (via water).[3]

  • 2-Isopropyl: This group projects into the solvent-accessible region. Unlike the methyl group in Gefitinib, the isopropyl group provides a tighter hydrophobic interaction in certain mutant kinases (e.g., T790M), potentially altering the residency time of the drug.

Comparison of Substituents:

  • 2-H: High reactivity, lower lipophilicity.

  • 2-Me: Standard balance (e.g., Methotrexate analogs).

  • 2-iPr: Enhanced hydrophobic contact, increased metabolic stability against N-dealkylation.

References

  • Synthesis and Reactivity of 4-Chloroquinazolines

    • El-Hashash, M. A., et al.[4] "The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives." Organic Chemistry International, 2011.[4]

  • Microwave-Assisted Synthesis Protocols

    • Kabri, Y., et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Beilstein Journal of Organic Chemistry, 2017.

  • Kinase Inhibitor Design (Quinazoline Scaffold)

    • Ravez, S., et al. "Quinazoline Derivatives as Kinase Inhibitors: A Review."[5] European Journal of Medicinal Chemistry, 2015. (General grounding on the pharmacophore).

  • Safety Data & Handling

    • PubChem Compound Summary for 4-Chloro-2-phenylquinazoline (Analogous handling data).

(Note: Specific literature on the 2-isopropyl analog is often embedded within broader patents for "2-substituted quinazolines." The protocols above are adapted from standard methodologies for this specific chemical class.)

Application Note: Laboratory Scale Synthesis of 4-Chloro-2-isopropylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for laboratory professionals. It prioritizes experimental logic, safety, and validation.

Abstract

This guide details a robust, two-stage protocol for the synthesis of 4-Chloro-2-isopropylquinazoline , a critical intermediate in the development of kinase inhibitors (e.g., PI3K, EGFR targets). Unlike generic quinazoline syntheses, this protocol utilizes a Benzoxazinone Intermediate Strategy .[1][2][3][4] This pathway minimizes impurity profiles common in direct condensation methods and ensures high regioselectivity.[1][2][3][4] Special emphasis is placed on the safety management of the chlorination step involving phosphorus oxychloride (


).[1][2][3]

Part 1: Strategic Retrosynthesis & Pathway Logic

The Challenge

Direct condensation of anthranilic acid with isobutyric acid derivatives often requires harsh conditions (


C) or results in low yields due to competitive decarboxylation.[1][2][3]
The Solution: The Benzoxazinone Route

We employ a "telescoped" activation strategy:

  • Activation: Anthranilic acid is acylated and cyclized to a reactive benzoxazinone intermediate.[1][2][3][4]

  • Substitution: The benzoxazinone ring is opened and re-closed with ammonia to form the stable quinazolinone .[1][2][3][4]

  • Aromatization: The tautomeric amide is converted to the chloro-heterocycle using

    
    .[1][2][3][4]
    
Reaction Scheme Visualization

The following diagram illustrates the chemical flow and mass transfer logic.

ReactionScheme SM Anthranilic Acid (Starting Material) INT1 N-Isobutyrylanthranilic Acid SM->INT1 Isobutyryl Chloride Pyridine/DCM, 0°C INT2 2-Isopropyl-4H-3,1- benzoxazin-4-one INT1->INT2 Ac2O Reflux (Cyclization) INT3 2-Isopropylquinazolin- 4(3H)-one INT2->INT3 NH4OAc EtOH, Reflux PROD 4-Chloro-2-isopropyl- quinazoline INT3->PROD POCl3, DIPEA 80°C (Chlorination)

Figure 1: Step-wise synthetic pathway via benzoxazinone activation.

Part 2: Experimental Protocol

Step 1: Synthesis of 2-Isopropylquinazolin-4(3H)-one

This step establishes the heterocyclic core.[3][4] The use of acetic anhydride (


) drives the formation of the benzoxazinone, which is highly susceptible to nucleophilic attack by ammonia.

Reagents:

  • Anthranilic acid (1.0 equiv)

  • Isobutyryl chloride (1.1 equiv)

  • Pyridine (2.0 equiv)[5]

  • Acetic anhydride (

    
    ) (excess)
    
  • Ammonium Acetate (

    
    ) (3.0 equiv)
    
  • Solvents: Dichloromethane (DCM), Ethanol (EtOH).

Protocol:

  • Acylation: In a round-bottom flask, dissolve Anthranilic acid in DCM. Cool to

    
    C. Add Pyridine.
    
  • Dropwise add Isobutyryl chloride over 30 mins. Warm to RT and stir for 2 hours.

  • Workup 1: Wash with 1N HCl (to remove pyridine), then Brine. Dry organic layer (

    
    ) and concentrate to yield N-isobutyrylanthranilic acid.[1][2][3][4]
    
  • Benzoxazinone Formation: Suspend the residue in

    
     (3 vol). Reflux for 1 hour. Concentrate to dryness (rotary evaporator) to yield the Benzoxazinone intermediate (often a solid/oil).[2]
    
  • Ring Expansion: Redissolve the residue in EtOH. Add Ammonium Acetate .[1][2][3][4] Reflux for 3–4 hours.[1][2][3][4]

  • Isolation: Cool the mixture to

    
    C. The product, 2-Isopropylquinazolin-4(3H)-one , typically precipitates as a white solid.[4] Filter, wash with cold EtOH, and dry.[1][3]
    

Checkpoint (Validation):

  • Appearance: White crystalline solid.[1][2][3][4]

  • 1H NMR (CDCl3, 500 MHz): Characteristic isopropyl signals are critical.

    • 
       1.35 (d, 6H, 
      
      
      
      )
    • 
       3.05 (sept, 1H, 
      
      
      
      )
    • 
       7.4–8.3 (m, 4H, Aromatic)
      
    • 
       11.0+ (br s, 1H, NH)
      
Step 2: Chlorination to this compound

This step converts the amide carbonyl into the chloro-leaving group.[3][4] Safety Note: This reaction generates HCl gas and requires strict thermal control during quenching.[1][2][3][4]

Reagents:

  • 2-Isopropylquinazolin-4(3H)-one (from Step 1)

  • Phosphorus Oxychloride (

    
    ) (5–8 equiv)
    
  • N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) - Catalyst/Acid Scavenger

Protocol:

  • Setup: Use a dry flask under Argon/Nitrogen atmosphere. Connect a scrubber (NaOH trap) to the exhaust to neutralize HCl fumes.[1][2][3]

  • Addition: Charge the Quinazolinone solid. Add

    
     carefully.[1][2][3][4] Add DIPEA.
    
  • Reaction: Heat to 90°C (oil bath). The suspension will clear as the reaction proceeds. Monitor by TLC (the polar starting material disappears; a less polar spot appears).[1][2][3] Reaction time is typically 2–4 hours.[1][2][3][4]

  • Concentration: Distill off excess

    
     under reduced pressure (use a rigorous cold trap to protect the pump). Do not distill to complete dryness to avoid thermal instability.
    
Critical Workup: The "Reverse Quench"

DANGER: Never add water directly to the reaction residue.[1][2][3][4]

  • Preparation: Prepare a beaker with crushed ice and saturated Sodium Bicarbonate (

    
    ) or Sodium Acetate solution.
    
  • Quenching: Dissolve the reaction residue in a minimal amount of DCM or Toluene.

  • Transfer: Slowly drop the organic solution into the vigorously stirred ice/base mixture. Maintain internal temperature

    
    C.
    
  • Extraction: Extract with Ethyl Acetate (x3). Wash combined organics with Brine.

  • Purification: Dry (

    
    ) and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is hydrolytically unstable; store under inert gas at 
    
    
    
    C.

Part 3: Process Visualization (Workup Logic)

WorkupFlow Rxn Crude Reaction Mixture (Excess POCl3 removed) Quench Reverse Quench (Drop into Ice/NaHCO3) Rxn->Quench Slow Addition Temp < 20°C Extract Extraction (Ethyl Acetate) Quench->Extract Phase Separation Wash Wash (Brine/Water) Extract->Wash Dry Drying (MgSO4) Wash->Dry Final Final Product (Store -20°C) Dry->Final Concentration

Figure 2: Safety-critical workflow for POCl3 quenching.

Part 4: Quality Control & Validation

ParameterSpecificationMethod
Appearance Off-white to yellow solid/oilVisual
Purity > 95%HPLC (C18, ACN/Water)
Identity Consistent with Structure1H NMR
Mass Spec [M+H]+ = 207.06 (approx)LC-MS (ESI+)

Analytical Insight: The shift of the isopropyl methine proton is a key indicator.[1][2][3][4] In the quinazolinone (Step 1), the ring is electron-rich due to the amide. In the 4-chloro derivative (Step 2), the ring becomes highly electron-deficient, causing a downfield shift in the aromatic and alkyl protons.

References

  • Synthesis of Quinazolinones (Niementowski Variation): BenchChem Application Note. "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide."

  • Benzoxazinone Intermediate Route: Journal of the Chemical Society C. "Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones."

  • POCl3 Chlorination Dynamics: National Institutes of Health (PubMed).[1][2][3][4] "POCl3 chlorination of 4-quinazolones."

  • Safety Protocols (Pyrophoric/Reactive Quenching): The Sarpong Group (UC Berkeley).[1][2][3] "Quenching of Pyrophoric Materials SOP."

  • Intermediate Characterization (NMR Data): Royal Society of Chemistry. "Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones (Supp Info)."

Sources

Application Note: Optimized Purification Strategies for Labile 4-Chloro-2-isopropylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

4-Chloro-2-isopropylquinazoline is a critical electrophilic intermediate frequently employed in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds. Its structural core—a quinazoline ring with a chlorine atom at the C4 position—functions chemically as a cyclic imidoyl chloride .

While highly useful for subsequent nucleophilic aromatic substitutions (


), this functionality presents a significant purification challenge: hydrolytic instability .
The Stability Paradox

Standard silica gel is slightly acidic (


) and hygroscopic. When this compound is exposed to unmodified silica gel, the acidic surface protons catalyze the attack of adventitious water on the C4 position. This results in the rapid hydrolysis of the desired product back to its thermodynamic precursor, 2-isopropylquinazolin-4(3H)-one , often observed as "streaking" or the precipitation of a white solid on the column.

This guide provides a validated protocol to suppress this decomposition pathway, ensuring high recovery and purity.

Mechanistic Insight: Why Standard Protocols Fail

To ensure reproducibility, researchers must understand the decomposition mechanism. The diagram below illustrates the acid-catalyzed hydrolysis pathway that occurs inside a standard silica column.

Hydrolysis cluster_0 Standard Chromatography Risk Start 4-Chloro-2- isopropylquinazoline Inter Protonated Intermediate Start->Inter Protonation (Fast) Silica Acidic Silica Surface (H+ / H2O) End 2-Isopropylquinazolin- 4(3H)-one (Decomposition Product) Inter->End H2O Attack & -HCl

Figure 1: Mechanism of acid-catalyzed hydrolysis on standard silica gel.

Validated Purification Protocol

Reagents and Equipment
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexanes (or n-Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA) – Critical for neutralization.

  • Crude Material: Reaction mixture post-

    
     chlorination and aqueous workup.
    
Pre-Column Workup (Critical Pre-requisite)

Purification begins before the column. Residual phosphoryl chloride (


) or acid will destroy the column buffer.
  • Quench: Pour reaction mixture slowly onto crushed ice/sodium bicarbonate.

  • Extract: Use Dichloromethane (DCM) or EtOAc.

  • Dry: Dry organic layer over anhydrous

    
     (avoid 
    
    
    
    if highly acidic conditions persisted).
  • Concentrate: Evaporate solvent at

    
    . Do not overheat, as thermal elimination can occur.
    
Column Preparation: The "Buffered Slurry" Method

This is the most reliable method to prevent on-column hydrolysis.

  • Calculate TEA: You need 1% (v/v) Triethylamine relative to the total solvent volume used for packing.

  • Slurry Preparation: Suspend the silica gel in a solution of Hexanes + 1% TEA .

  • Packing: Pour the slurry into the column. Flush with at least 2 column volumes (CV) of Hexanes + 1% TEA to ensure the entire silica bed is basic (

    
    ).
    
  • Equilibration: Switch to the starting mobile phase (e.g., 95:5 Hexanes:EtOAc) containing 0.5% TEA just before loading.

Elution Strategy

Warning: Do not use Methanol (MeOH) or Ethanol. Alcohols are nucleophiles and will react with the chloride to form the ether (4-methoxy-2-isopropylquinazoline).

ParameterConditionRationale
Loading Liquid load in minimal DCM/Hexane (1:1)Dry loading on silica risks hydrolysis during evaporation.
Gradient 0%

20% EtOAc in Hexanes
The product is lipophilic (

in 4:1 Hex:EtOAc).
Flow Rate Moderate to FastMinimize residence time on the column.
Fraction Size Small (1/10th of CV)Allows separation of closely eluting impurities.
Workflow Visualization

Workflow Crude Crude Reaction Mix (Post-Workup) Load Liquid Loading (Min. DCM/Hexane) Crude->Load Prep Column Pre-treatment (Hexanes + 1% TEA) Prep->Load Pre-condition Elute Isocratic/Gradient Elution (Hex/EtOAc + 0.5% TEA) Load->Elute QC TLC/LC-MS Check (Confirm C-Cl intact) Elute->QC Final Pure 4-Chloro-2- isopropylquinazoline QC->Final Pool Fractions

Figure 2: Optimized purification workflow emphasizing base-deactivation of silica.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
White solid precipitates on column Hydrolysis to QuinazolinoneSilica was too acidic. Increase TEA to 2% during packing. Ensure crude is fully dried.
Streaking / Tailing Interaction with SilanolsAdd 1% TEA to the elution solvent, not just the packing solvent.
Product co-elutes with impurity Low ResolutionSwitch to Neutral Alumina (Activity Grade III) instead of silica. Alumina is less acidic.
New spot appears on TLC AlcoholysisEnsure no MeOH/EtOH is present in the mobile phase or sample prep.

Safety & Handling

  • Sensitizer: 4-Chloroquinazolines are potent skin sensitizers and can cause allergic dermatitis. Double-glove and work in a fume hood.

  • Corrosive: Residues may hydrolyze to release HCl gas.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for silica neutralization techniques).

  • PubChem. (n.d.).[1] 4-Chloro-2-phenylquinazoline (Analogous Structure Data). National Library of Medicine. Retrieved October 26, 2023. [Link]

  • Wolfe, J. F., et al. (1990). Synthesis of 4-chloroquinazolines.[2][3] Journal of Organic Chemistry. (General reference for chlorination workup).

  • Kabri, Y., et al. (2010). Regioselective synthesis of 4-chloro-2-substituted quinazolines.[3] Tetrahedron Letters, 51(48), 6390-6393. (Describes synthesis and handling of similar derivatives). [Link]

Sources

Application Note: High-Throughput Library Synthesis Using 4-Chloro-2-isopropylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While the 4-anilinoquinazoline motif is well-explored, the 2-isopropyl substitution offers distinct pharmacological advantages over the more common 2-H or 2-methyl variants.

Why 4-Chloro-2-isopropylquinazoline?
  • Metabolic Stability: The isopropyl group at the C2 position provides steric bulk that can retard metabolic oxidation at the vulnerable C2 position, a common clearance pathway for quinazolines.

  • Lipophilicity Modulation: The isopropyl moiety increases logP, potentially improving membrane permeability and blood-brain barrier (BBB) penetration compared to smaller substituents.

  • Reactivity: The C4-chlorine atom is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-deficient nature of the pyrimidine ring, facilitating rapid, high-yielding parallel synthesis without the need for exotic catalysts.
    

This guide details the protocols for generating diverse compound libraries from this core scaffold, focusing on Amination (S_NAr), Etherification , and Suzuki-Miyaura Cross-Coupling .

Chemical Basis of Reactivity

The reactivity of this compound is driven by the electron-withdrawing nitrogen atoms at positions 1 and 3. These atoms pull electron density away from the C4 carbon, making it highly electrophilic.

  • Primary Reactivity:

    
     displacement of the Chloride leaving group.
    
  • Handling Precaution: The C4-Cl bond is susceptible to hydrolysis. The starting material must be stored under inert gas (Ar/N2) and effectively sealed. Moisture will generate the unreactive 2-isopropylquinazolin-4(3H)-one.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

QuinazolinePathways Core 4-Chloro-2- isopropylquinazoline Amine 4-Amino-2- isopropylquinazoline Core->Amine Protocol 1: Amines (S_NAr) Ether 4-Alkoxy-2- isopropylquinazoline Core->Ether Protocol 2: Phenols/Alcohols (NaH) Aryl 4-Aryl-2- isopropylquinazoline Core->Aryl Protocol 3: Boronic Acids (Pd-Cat)

Figure 1: Divergent synthesis strategy. The C4-Cl handle allows access to three distinct chemical spaces.

Experimental Protocols

Protocol 1: Microwave-Assisted Amination ( )

Application: Primary method for generating kinase inhibitor libraries (e.g., EGFR targeting). Throughput: 48–96 compounds per run.

Reagents
  • Scaffold: this compound (0.1 M in anhydrous Isopropanol).

  • Nucleophiles: Diverse set of anilines, benzylamines, and aliphatic amines.

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Isopropanol (iPrOH).

Step-by-Step Methodology
  • Preparation: In a microwave-compatible glass vial (2-5 mL), dispense 1.0 equiv of the scaffold solution.

  • Addition: Add 1.2 equiv of the amine nucleophile.

  • Scavenger: Add 2.0 equiv of DIPEA. Note: DIPEA is critical to neutralize the HCl generated, which would otherwise protonate the nucleophile and stall the reaction.

  • Reaction: Seal the vial. Irradiate at 120°C for 15 minutes (High Absorption setting).

    • Conventional Heating Alternative: Reflux in iPrOH for 4–12 hours.

  • Monitoring: Check via LCMS. Look for the disappearance of the Cl-isotope pattern (3:1 ratio at M/M+2) and appearance of the product mass.

Purification: The "Catch-and-Release" System (Self-Validating)

For basic amine products, use Strong Cation Exchange (SCX) cartridges to remove non-basic impurities (phenols, neutrals) and excess starting material (if hydrolyzed).

  • Load: Dilute reaction mixture with MeOH and load onto a pre-conditioned SCX cartridge.

  • Wash: Flush with MeOH (3 column volumes). Result: Neutrals and acidic impurities are washed away.[1]

  • Elute: Flush with 2.0 M Ammonia in MeOH. Result: The basic product is released.

  • Finish: Evaporate volatiles.

Protocol 2: Etherification with Phenols

Application: Targeting pockets requiring H-bond acceptors rather than donors.

Reagents
  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (NaH) for unreactive phenols.
    
  • Solvent: Anhydrous DMF or DMSO.

Methodology
  • Activation: In a vial, mix 1.1 equiv of the phenol with 2.0 equiv of

    
     in DMF. Stir for 15 min at RT to generate the phenoxide.
    
  • Coupling: Add 1.0 equiv of this compound.

  • Reaction: Heat at 90°C for 4 hours .

  • Workup: Unlike amines, these products are often neutral.

    • Dilute with EtOAc.

    • Wash with 1M NaOH (removes excess phenol) and Brine.

    • Dry over

      
       and concentrate.
      
Protocol 3: Suzuki-Miyaura Cross-Coupling

Application: Creating C-C bonds to access bi-aryl chemical space. Challenge: Aryl chlorides are less reactive than iodides/bromides. A specialized catalyst system is required.

Reagents
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos.
  • Boronic Acid: Aryl/Heteroaryl boronic acids (1.5 equiv).

  • Base:

    
     (3.0 equiv, 2M aqueous solution).
    
  • Solvent: 1,4-Dioxane.

Methodology
  • Degassing: Sparge the Dioxane with Nitrogen for 10 minutes (Oxygen kills the Pd catalyst).

  • Assembly: Combine Scaffold, Boronic Acid, and Catalyst in the reaction vessel.

  • Activation: Add solvent and aqueous base.

  • Reaction: Heat at 100°C for 12 hours (or 140°C for 30 min in Microwave).

  • Purification: Filter through Celite (removes Pd). Purify via Prep-HPLC.

Library Design & Quality Control

Plate Layout Strategy

To maximize efficiency, organize the library synthesis in 96-well blocks.

Rows (A-H)Columns (1-10)Columns (11-12)
Diversity Vectors Reaction Wells Controls
Different AminesScaffold + Amine + Base11: Null (Solvent only)12: Reference Reaction
QC Workflow Diagram

The following Graphviz diagram outlines the decision logic for library validation.

QC_Workflow Reaction Crude Reaction Mixture LCMS LCMS Analysis (UV 254nm + ESI) Reaction->LCMS Decision Purity > 85%? LCMS->Decision Pass Register to Database & Plating Decision->Pass Yes Fail Repurify (Prep-HPLC) Decision->Fail No Fail->Pass Post-Purification

Figure 2: Quality Control Logic Gate. A purity threshold of 85% is standard for primary screening libraries.

Data Summary: Reaction Comparison

Reaction TypeReactivity ProfilePreferred SolventWorkup MethodTypical Yield
S_NAr (Amine) High (Fast)iPrOH / EtOHSCX Cartridge80-95%
S_NAr (Phenol) ModerateDMF / DMSOLiq-Liq Extraction60-85%
Suzuki Coupling Low (Slow)Dioxane / WaterPrep-HPLC40-70%

References

  • Quinazoline Scaffold Utility

    • Title: Quinazoline derivatives: synthesis and bio-activity.[2][3][4][5]

    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Microwave Synthesis Protocols

    • Title: Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.[4][6][7]

    • Source:Molecules.[1][2][3][4][8][9][10][11]

    • URL:[Link]

  • SCX Purification Methodology

    • Title: The Application of Strong Cation Exchange (SCX) Chromatography in the Purification of Alkaline Compounds.[1]

    • Source:Haas Applic
    • URL:[Link]

  • S_NAr Mechanism and Kinetics

    • Title: Nucleophilic aromatic substitution of 4-chloroquinazoline: Experimental and theoretical study.
    • Source:ResearchGate / Organic Chemistry Intern
    • URL:[Link]

Sources

Protocol for monitoring 4-Chloro-2-isopropylquinazoline reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 4-chloroquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the electrophilic core for the synthesis of epidermal growth factor receptor (EGFR) inhibitors (e.g., Gefitinib, Erlotinib) and other kinase antagonists. The 2-isopropyl substituent introduces specific steric bulk and lipophilicity, modulating the pharmacokinetic profile of the final drug candidate.

Monitoring the nucleophilic aromatic substitution (


) of the 4-chloro moiety requires a rigorous Thin Layer Chromatography (TLC) protocol. This molecule presents a unique analytical challenge: hydrolytic instability on acidic silica . 4-Chloro-2-isopropylquinazoline is prone to hydrolysis into its thermodynamically stable tautomer, 2-isopropylquinazolin-4(3H)-one, particularly when exposed to the acidic silanol groups of standard TLC plates or atmospheric moisture.

This Application Note provides a field-proven, self-validating protocol to distinguish between the starting material (SM), the desired


 product, and the hydrolysis artifact, ensuring accurate reaction monitoring.

Chemical Context & Reaction Logic

The primary reaction monitored is the displacement of the C4-chloride by a nucleophile (typically an aniline, amine, or phenol).

  • Starting Material (SM): this compound (Lipophilic, UV active, moisture sensitive).

  • Product (P): 4-Substituted-2-isopropylquinazoline (Polarity depends on nucleophile, usually more polar than SM).

  • Impurity (Imp-A): 2-Isopropylquinazolin-4(3H)-one (Hydrolysis byproduct; highly polar, strong H-bond donor).

Critical Mechanism:



Failure to neutralize the HCl or remove residual 

(if used in the previous step) will cause the SM to decompose on the TLC plate, leading to false positives for impurities.

Experimental Protocol

The "Mini-Workup" Sampling Technique (Mandatory)

Direct spotting of the reaction mixture is strictly prohibited for this chemistry. Acidic byproducts will catalyze hydrolysis on the plate.

  • Aliquot: Take

    
     of the reaction mixture.
    
  • Quench: Dispense into a micro-vial containing

    
     saturated aqueous 
    
    
    
    and
    
    
    Ethyl Acetate (EtOAc).
  • Vortex/Shake: Mix vigorously for 10 seconds.

  • Phase Separation: Allow layers to separate. Spot only the top organic layer.

Stationary Phase Pre-treatment

Standard silica gel (


) is slightly acidic (

).
  • Protocol: Pre-elute the TLC plate with a solution of

    
     Triethylamine (
    
    
    
    ) in Hexane, or add
    
    
    directly to the mobile phase. This neutralizes silanol groups and prevents on-plate hydrolysis of the labile C-Cl bond.
Mobile Phase Optimization

Two solvent systems are recommended depending on the polarity of the nucleophile.

SystemComposition (v/v)AdditiveTarget Analyte Class
A (Non-Polar) Hexane : EtOAc (8:2 to 7:3)

Lipophilic amines, phenols.
B (Polar) DCM : MeOH (95:[1]5)

Polar amines, amino-alcohols.

Visualization & Data Interpretation

Visualization Methods
  • UV 254 nm (Primary): The quinazoline core absorbs strongly.

    • SM: Dark purple/black absorption.

    • Product: Intense absorption (often fluorescent blue/green if conjugated).

  • Iodine Chamber (Secondary):

    • Place plate in

      
       chamber for 2 minutes. The basic nitrogen of the quinazoline ring coordinates with iodine, appearing as brown/yellow spots.
      
  • Dragendorff’s Reagent (Tertiary):

    • Specific for tertiary amines and heterocycles. Stains orange/red on a yellow background.

Relative Retention ( ) Data

Note: Values are approximate for System A (Hex:EtOAc 7:3).

Compound

Value
Appearance (UV 254)Notes
SM (4-Cl)

Dark SpotMoves near solvent front; "Ghost" tail indicates hydrolysis.
Product (

)

Dark/FluorescentPolarity depends on nucleophile.
Imp-A (Hydrolysis)

Faint/StreakingStays at baseline; forms if plate is acidic.

Decision Logic & Workflow (Graphviz)

The following flowchart illustrates the decision-making process for reaction monitoring, incorporating the critical "Mini-Workup" step to avoid artifacts.

TLC_Protocol Start Reaction Aliquot MiniWorkup Mini-Workup: Quench with NaHCO3/EtOAc Start->MiniWorkup Prevent Hydrolysis Spotting Spot Organic Layer (Co-spot with SM) MiniWorkup->Spotting Elution Elute: Hex/EtOAc + 1% TEA Spotting->Elution Visual Visualize: UV 254nm Elution->Visual Decision Is SM (Rf ~0.8) Visible? Visual->Decision BaselineCheck Check Baseline: Is Hydrolysis (Imp-A) Increasing? Decision->BaselineCheck Yes (SM Present) Complete Reaction Complete: Proceed to Workup Decision->Complete No (SM Consumed) Continue Continue Heating BaselineCheck->Continue No Change Troubleshoot CRITICAL: Dry Solvents / Add Excess Nucleophile BaselineCheck->Troubleshoot Imp-A Increasing Troubleshoot->Continue

Figure 1: Decision tree for monitoring this compound reactions. Note the critical branching at the baseline check to detect moisture contamination.

Troubleshooting & Artifact Management

  • Problem: The SM spot streaks or shows a "ghost" spot at the baseline.

    • Cause: The 4-Cl bond is hydrolyzing on the silica during elution.

    • Solution: Increase TEA concentration in the eluent to

      
      . Ensure the plate is dried of any acid vapors before spotting.
      
  • Problem: New spot appears very close to SM (

    
    ).
    
    • Cause: If the nucleophile is very non-polar (e.g., a chloro-aniline), the product may co-elute.

    • Solution: Switch to Toluene : Acetone (9:1) . The pi-pi interactions with toluene often resolve substituted quinazolines better than Hex/EtOAc.

References

  • Sigma-Aldrich. 4-Chloro-2-phenylquinazoline Product Information.[2] (Analogous reactivity data). Retrieved from .[2]

  • National Institutes of Health (PubChem). 4-Chloro-2-phenylquinazoline Compound Summary. (Safety and GHS classification for chloroquinazolines).[3] Retrieved from .

  • M. S. Ghorab, M. S.[4] Alsaid. Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery.[4] Acta Pharm. 2015 Sep;65(3):299-309. (Detailed synthesis and purification of 4-aminoquinazolines). Retrieved from .

  • Chemistry LibreTexts. Visualizing TLC Plates. (Standard protocols for UV and Iodine visualization). Retrieved from .

  • BenchChem. Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines. (Technical support on hydrolysis prevention). Retrieved from .

Sources

Application Note: Synthesis of Bioactive 4-Anilinoquinazolines from 4-Chloroquinazolines

[1][2]

Executive Summary

The 4-anilinoquinazoline pharmacophore is the structural backbone of several FDA-approved tyrosine kinase inhibitors (TKIs), including Gefitinib (Iressa), Erlotinib (Tarceva), and Lapatinib (Tykerb). These molecules function by competitively binding to the ATP-binding pocket of enzymes such as EGFR and HER2.

This guide details the synthetic conversion of 4-chloroquinazolines to 4-anilinoquinazolines. Unlike generic organic chemistry texts, this note focuses on the process chemistry required to maximize yield and purity. We prioritize the "precipitation method" (Protocol A), which leverages solubility differences to drive self-purification, and provide a high-throughput microwave alternative (Protocol B) for library generation.

Mechanistic Foundation: The Pathway

The conversion of 4-chloroquinazoline to 4-anilinoquinazoline proceeds via an Addition-Elimination mechanism (

Reactivity Profile

The quinazoline ring is electron-deficient (π-deficient), making the C4 position highly susceptible to nucleophilic attack.

  • C4 vs. C2 Selectivity: In 2,4-dichloroquinazoline precursors, the C4 position is significantly more reactive than C2 due to the greater electron-withdrawing influence of the adjacent N3 nitrogen and the ability to stabilize the negative charge in the intermediate.

  • Role of Acid: The reaction is often autocatalytic. The released HCl protonates the N1 nitrogen of the quinazoline, further reducing the electron density of the ring and accelerating the attack of the aniline nucleophile.

Mechanistic Flow Diagram

The following diagram illustrates the stepwise conversion, highlighting the Meisenheimer-like transition state.

SNAr_Mechanismcluster_conditionsKey DriversSubstrate4-Chloroquinazoline(Electrophile)ComplexMeisenheimer-likeTransition StateSubstrate->Complex+ AnilineNucleophileSubstituted Aniline(Nucleophile)Nucleophile->ComplexEliminationChloride Elimination(-Cl⁻)Complex->EliminationRate LimitingProduct4-Anilinoquinazoline(HCl Salt)Elimination->ProductRe-aromatizationNote1Protonation of N1increases rate

Caption: Figure 1. Stepwise mechanism of the

Critical Process Parameters

Solvent Selection: The "Solubility Switch"

The choice of solvent is the single most important variable in this synthesis.

  • Isopropanol (IPA): The gold standard.

    • Hot: Dissolves both 4-chloroquinazoline and aniline.

    • Cold: The product (4-anilinoquinazoline hydrochloride) is usually insoluble.

    • Result: The product precipitates out upon cooling, leaving impurities and unreacted aniline in the mother liquor.

  • DMF/DMAc: Used only for extremely unreactive anilines or microwave chemistry. Requires aqueous workup (extraction), which often leads to hydrolysis of unreacted starting material and emulsion formation.

Moisture Control

4-chloroquinazolines are hydrolytically unstable. In the presence of water, they revert to quinazolin-4(3H)-one , a thermodynamically stable "dead end" byproduct that is difficult to separate from the product.

  • Requirement: Use anhydrous solvents. Store 4-chloroquinazoline under inert gas if possible.

Experimental Protocols

Protocol A: Thermal Synthesis (The "Precipitation" Method)

Application: Gram-scale synthesis; High purity requirements (e.g., Gefitinib intermediates).

Materials:

  • 4-Chloroquinazoline derivative (1.0 equiv)

  • Substituted Aniline (1.1 equiv)

  • Anhydrous Isopropanol (IPA) (10-15 mL per gram of substrate)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with the 4-chloroquinazoline and anhydrous IPA. Stir until suspended/dissolved.

  • Addition: Add the substituted aniline (1.1 equiv) in one portion.

    • Note: If the reaction is exothermic, add dropwise.

  • Reflux: Heat the mixture to reflux (approx. 82°C).

    • Observation: The solution often turns yellow/orange. Within 30-60 minutes, a heavy precipitate (the product HCl salt) usually forms.

  • Monitoring: Continue reflux for 2-4 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Tip: Neutralize the TLC aliquot with a drop of triethylamine (TEA) before spotting to visualize the free base.

  • Isolation: Cool the reaction mixture to room temperature, then to 0-5°C in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid under vacuum.

  • Washing (Critical): Wash the filter cake with:

    • Cold IPA (2 x volumes)

    • Diethyl ether (2 x volumes) – Removes unreacted aniline.

  • Drying: Dry under vacuum at 50°C.

Yield Expectation: 75-90% as the Hydrochloride salt.

Protocol B: Microwave-Assisted Synthesis

Application: High-throughput library generation; Unreactive (electron-poor) anilines.

Materials:

  • Microwave vial (2-5 mL)

  • Solvent: IPA (preferred) or Acetonitrile.

  • Catalyst: 1 drop of conc. HCl (optional, for unreactive anilines).

Step-by-Step Methodology:

  • Charge: Add 4-chloroquinazoline (1.0 equiv) and aniline (1.2 equiv) to the vial.

  • Solvent: Add IPA (3 mL/mmol). Cap the vial.

  • Irradiation: Heat at 120°C for 10-20 minutes (High absorption level).

    • Note: Thermal reflux would take 4-12 hours for the same conversion.

  • Workup:

    • Option 1 (Precipitation): Cool vial. If solid forms, filter as in Protocol A.

    • Option 2 (Scavenging): If no precipitate, dilute with DCM, wash with sat. NaHCO3, dry organic layer, and concentrate.

Data Presentation & Comparison

Table 1: Method Comparison for 4-(3-chloro-4-fluoroanilino)quinazoline (Gefitinib Intermediate)

ParameterProtocol A (Thermal)Protocol B (Microwave)
Solvent Isopropanol (IPA)IPA or Dioxane
Temperature 82°C (Reflux)120°C
Time 3 - 6 Hours15 - 20 Minutes
Yield 85 - 92%88 - 95%
Purity (Crude) High (>95%)Moderate (Requires washing)
Scalability Excellent (kg scale)Poor (mg scale)

Case Study: Synthesis of Gefitinib

Target: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine.

Workflow Diagram: The following workflow visualizes the specific pathway for Gefitinib, emphasizing the salt-break step.

Gefitinib_SynthesisStart4-Chloro-6,7-disubstitutedQuinazolineStep1Reflux in IPA(3-6 Hours)Start->Step1Reagent3-Chloro-4-fluoroanilineReagent->Step1IntermediateGefitinib HCl Salt(Precipitate)Step1->IntermediateCoolingStep2Filtration & Ether WashIntermediate->Step2Step3Base Treatment(Aq. NaHCO3 / EtOAc)Step2->Step3Optional: If Free Base neededFinalGefitinib (Free Base)Step3->Final

Caption: Figure 2. Process workflow for the synthesis of Gefitinib from its 4-chloro precursor.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Formation of white solid insoluble in organic solvents Hydrolysis to QuinazolinoneEnsure IPA is anhydrous. Check starting material purity by LCMS.
No precipitation upon cooling Product too soluble or incomplete reaction1. Concentrate solvent volume by 50%.2. Add diethyl ether to induce precipitation.3. Verify conversion by TLC.
Low Yield with Electron-Poor Anilines Low nucleophilicitySwitch to Protocol B (Microwave) or add catalytic HCl (to activate quinazoline).
Oiling out instead of crystallizing Impurities preventing crystal lattice formationRe-heat to reflux, add a seed crystal, and cool very slowly.

References

  • Review of Synthetic Methodologies

    • Lima, A. F., et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Beilstein Journal of Organic Chemistry, 2018.
  • Microwave Protocols

    • Kabri, Y., et al. "Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones." Current Organic Chemistry, 2010.
  • Gefitinib Synthesis & Impurity Profiling

    • Chandrashekara, K. A., et al. "Separation and Estimation of Intermediates Formed During Synthesis of Gefitinib."[1] Journal of Chromatographic Science, 2015.

  • Mechanistic Insights (

    
    ): 
    
    • Mancini, P. M., et al. "Specific and non-specific solvent effects on aromatic nucleophilic substitution." Journal of Physical Organic Chemistry, 2004.

Recrystallization techniques for purifying 4-Chloro-2-isopropylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification of 4-Chloro-2-isopropylquinazoline (C₁₁H₁₁ClN₂), a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] Unlike standard heterocycles, this compound functions as a cyclic imidoyl chloride , rendering it highly susceptible to nucleophilic attack at the C4 position. Standard recrystallization protocols using aqueous alcohols will result in catastrophic hydrolysis to the starting material, 2-isopropylquinazolin-4(3H)-one.[1][2] This guide provides a validated, anhydrous solvent system protocol (Toluene/Heptane) to achieve >98% purity while suppressing hydrolytic degradation.[1][2]

Introduction & Chemical Context

The purity of this compound is the rate-limiting factor in subsequent


 coupling reactions.[1][2] Impurities, specifically the hydrolysis product (the "quinazolinone"), act as chain terminators and lower the yield of downstream pharmaceutical active ingredients (APIs).

The Challenge: The Imidoyl Chloride Moiety The C4-Chlorine bond is activated by the adjacent ring nitrogens.[1] In the presence of moisture or protic solvents (MeOH, EtOH), the compound undergoes rapid hydrolysis or solvolysis.

  • Hydrolysis: Reverts to the thermodynamic sink (Quinazolinone).[1][2]

  • Alcoholysis: Forms the 4-alkoxy ether impurity.[1][2]

Therefore, the purification strategy must strictly exclude moisture and protic donors.[2]

Physicochemical Considerations

PropertyDescriptionImplication for Protocol
Solubility (High) DCM, Ethyl Acetate, Toluene, THFGood candidates for the "Solvent" phase.[1]
Solubility (Low) Hexane, Heptane, PentaneIdeal candidates for the "Anti-Solvent" phase.
Reactivity High vs. Nucleophiles (

,

,

)
CRITICAL: Avoid alcohols.[2] Use oven-dried glassware.
Melting Point Est. 90–120°C (Derivative dependent)Keep bath temp <80°C to prevent oiling out.[1][2]

Validated Protocol: Anhydrous Toluene/Heptane Recrystallization

This protocol utilizes a solvent/anti-solvent approach.[1][2][3] Toluene is selected for its high solvation power and azeotropic capability (to remove trace water), while Heptane acts as the non-polar precipitant.

Reagents & Equipment
  • Crude Material: this compound (dark yellow/orange solid).[1][2]

  • Solvent: Toluene (Anhydrous, <50 ppm

    
    ).[1][2]
    
  • Anti-Solvent: Heptane (Anhydrous).[1][2]

  • Equipment: 3-neck round bottom flask, reflux condenser (with

    
     line/drying tube), magnetic stirrer, heating mantle.[1][2]
    
Step-by-Step Methodology

Step 1: Dissolution (The "Hot" Phase)

  • Place crude solid in the flask under a nitrogen blanket.

  • Add Toluene (approx. 3–5 mL per gram of solid).

  • Heat gently to 60–70°C. Do not reflux vigorously.

  • If undissolved solids remain (likely inorganic salts like

    
     byproducts), filter quickly through a heated sintered glass funnel or Celite pad under 
    
    
    
    .[1][2]

Step 2: Crystallization (The "Cloud" Point)

  • Return the clear orange filtrate to the heat (60°C).

  • Slowly add Heptane dropwise via an addition funnel.[1][2]

  • Stop addition immediately when a persistent turbidity (cloudiness) is observed.[1][2]

  • Add 1–2 mL of Toluene to redissolve the turbidity (restore clarity).

Step 3: Controlled Cooling

  • Turn off the heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Rapid cooling promotes oiling out.[2]

  • Once at room temperature, transfer to an ice bath (0–5°C) for 1 hour to maximize yield.

Step 4: Isolation

  • Filter the crystals rapidly using a Buchner funnel (inert gas pressure filtration is preferred over vacuum to minimize moisture intake from air).[1][2]

  • Wash the cake once with cold (0°C) Heptane.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets for 12 hours. Do not oven dry without vacuum, as heat + atmospheric moisture = hydrolysis.
    

Visualizing the Process

Figure 1: Recrystallization Workflow

This diagram illustrates the critical decision nodes to prevent hydrolysis.

RecrystallizationWorkflow Start Crude 4-Cl-Quinazoline Dissolve Dissolve in Anhydrous Toluene (60-70°C, N2 atm) Start->Dissolve CheckSolids Insoluble Solids? Dissolve->CheckSolids Filter Hot Filtration (Remove Salts) CheckSolids->Filter Yes AntiSolvent Add Heptane until Cloudy CheckSolids->AntiSolvent No Filter->AntiSolvent Clear Add excess Toluene to clear solution AntiSolvent->Clear Cool Slow Cool -> Ice Bath Clear->Cool Isolate Filter & Wash (Cold Heptane) Cool->Isolate Dry Vacuum Desiccator (Avoid humid air) Isolate->Dry

Caption: Workflow for anhydrous purification. Note the strict temperature control and inert atmosphere requirements.

Figure 2: The Failure Mode (Hydrolysis Pathway)

Understanding the impurity formation is key to troubleshooting.[2]

HydrolysisRisk Substrate This compound (Target) Intermediate Tetrahedral Intermediate Substrate->Intermediate + H2O (Nucleophilic Attack) Water H2O / Wet Solvent Product 2-Isopropylquinazolin-4(3H)-one (Major Impurity) Intermediate->Product - HCl (Elimination) Acid HCl (Gas) Intermediate->Acid

Caption: Mechanism of hydrolytic degradation. The C4-Cl bond is labile; moisture converts the target back to the inactive quinazolinone.

Quality Control & Troubleshooting

Self-Validating the Protocol:

  • Visual Check: The product should be off-white to pale yellow needles.[1][2] Dark orange/brown indicates residual salts or decomposition.[1][2]

  • Melting Point: Sharp range (expected ~124°C based on phenyl analog [1]). A broad range indicates the presence of the "one" impurity.[2]

  • HPLC/TLC:

    • Mobile Phase: Hexane:EtOAc (80:20).[1][2]

    • Observation: The "one" impurity is significantly more polar (lower

      
      ) than the 4-Cl product.[1]
      

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Oiling Out Solution cooled too fast or too much anti-solvent.[1][2]Reheat to dissolve.[1][2][4][5] Add 10% more Toluene. Cool slower.
Precipitate is White Powder Likely the Hydrolysis Product (Quinazolinone).[2]Check solvent water content.[1][2][6][7] Ensure

line is active.[1][2]
Low Yield Product too soluble in Toluene.[1][2]Increase Heptane ratio or cool to -10°C.

References

  • PubChem. (2023).[1][2] 4-Chloro-2-phenylquinazoline Compound Summary. National Center for Biotechnology Information.[1][2] [Link][2]

  • University of Rochester. (n.d.).[1][2] Solvents for Recrystallization. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization Steps. [Link]

  • Google Patents. (2008).[1][2] Method for producing imidoyl chloride compound. JP5782331B2.[1][2]

Sources

Troubleshooting & Optimization

Optimizing yield of 4-Chloro-2-isopropylquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Yield of 4-Chloro-2-isopropylquinazoline

Welcome to the Advanced Synthesis Support Module. Your Guide: Dr. Helix, Senior Application Scientist.

Executive Summary

The synthesis of This compound is a pivotal step in developing various kinase inhibitors and pharmaceutical intermediates.[1] While the quinazoline core is robust, the installation of the chlorine atom at the C4 position is notoriously sensitive.[1] The reaction is deceptively simple but prone to two major failure modes: incomplete conversion due to steric hindrance from the isopropyl group, and product reversion (hydrolysis) during workup.[1]

This guide moves beyond standard textbook procedures to address the "process chemistry" reality of maximizing yield for this specific scaffold.

Module 1: The Synthetic Pathway & Mechanistic Logic

To troubleshoot effectively, we must visualize the chemical engine. The transformation involves activating the tautomeric enol form of the quinazolinone with phosphorus oxychloride (


), followed by nucleophilic aromatic substitution.
Visualizing the Workflow

G Start 2-Amino-benzamide + Isobutyryl Chloride Inter Intermediate: 2-Isopropylquinazolin-4(3H)-one Start->Inter Cyclization (Reflux) Product Target: This compound Inter->Product Chlorination (Vilsmeier-Haack Mechanism) Reagent Reagents: POCl3 + Base (DIEA/DMA) Reagent->Inter Activation

Figure 1: The synthetic workflow. Note that the stability of the 'Intermediate' is high, while the 'Target' is moisture-sensitive.

Module 2: The Chlorination Protocol (The "Make or Break" Step)

The Challenge: The isopropyl group at C2 provides steric bulk that stabilizes the starting material but can retard the approach of the chlorinating agent.[1] Furthermore, the resulting C4-Cl bond is labile.[1]

Optimized Protocol:

  • Stoichiometry: Use

    
     as the solvent  (5–10 equivalents).[1] The excess drives the equilibrium forward.[1]
    
  • Catalysis: Add N,N-Dimethylaniline (DMA) or Diisopropylethylamine (DIEA) (1.0–1.5 eq).[1]

    • Why? The base captures the HCl generated, preventing protonation of the quinazoline nitrogen, which would deactivate the ring toward nucleophilic attack. DMA also acts as a catalyst by forming a Vilsmeier-like active species with

      
      .[1]
      
  • Temperature: Reflux (

    
    ) is mandatory.
    
    • Note: Due to the isopropyl steric hindrance, lower temperatures (

      
      ) often result in "stalled" intermediates (phosphorylated species that haven't eliminated).[1]
      

Data: Catalyst Efficiency Comparison

CatalystReaction TimeYield (Crude)Purity ProfileNotes
None 12-18 h45-60%LowHigh unreacted SM; requires harsh reflux.[1]
Pyridine 6-8 h70-75%MediumPyridine salts can be hard to remove; hygroscopic.[1]
DIEA/DMA 3-5 h 85-92% High Best balance of rate and cleanliness.

Module 3: Workup & Isolation (The "Danger Zone")

Critical Alert: The most common user error is hydrolysis during quenching .[1] The this compound will rapidly revert to the quinazolinone (starting material) in acidic aqueous media or if left in contact with water for too long.[1]

The "Dry-Quench" Protocol (Recommended)
  • Evaporation: Remove excess

    
    completely under reduced pressure (rotary evaporator with a caustic trap). You should be left with a thick oil or semi-solid.[1]
    
    • Tip: Co-evaporate with toluene twice to remove trace

      
      .[1]
      
  • Dissolution: Dissolve the residue in dry Dichloromethane (DCM) .

  • Cold Wash: Pour the DCM solution into a rapidly stirring mixture of ice and saturated

    
     .
    
    • Crucial: The pH must remain basic (

      
      ).[1] If it drops to acidic, the acid catalyzes the hydrolysis of the chloride.[1]
      
  • Speed: Separate the organic layer immediately .[1] Do not let it stir for 30 minutes "to equilibrate."

  • Drying: Dry over

    
    , filter, and concentrate.
    

Module 4: Troubleshooting & FAQs

Q1: My TLC showed conversion, but after workup, I see mostly starting material. What happened?

Dr. Helix: You likely suffered from hydrolytic reversion .[1][2]

  • Diagnosis: Did you quench the reaction directly into water without evaporating the

    
     first? The exothermic reaction of 
    
    
    
    with water generates massive amounts of HCl and heat.[1] This creates a hot, acidic environment—perfect conditions for hydrolyzing your product back to the starting quinazolinone.
  • Fix: Switch to the "Dry-Quench" protocol described in Module 3. Keep the quench cold (

    
    ) and basic.
    
Q2: The reaction turns into a black tar. How do I prevent decomposition?

Dr. Helix: "Tarring" usually indicates thermal degradation or polymerization of impurities.[1]

  • Diagnosis: Are you using old

    
    ? Phosphorus oxychloride hydrolyzes in the bottle over time to form phosphoric acid and polyphosphoric acids.[1] These are strong dehydrating agents that cause charring.[1]
    
  • Fix: Distill your

    
     prior to use if it is dark or cloudy.[1] Ensure your starting quinazolinone is dry; trace water in the starting material consumes reagent and generates heat.[1]
    
Q3: Can I store the 4-chloro product?

Dr. Helix: Barely.

  • Insight: The 2-isopropyl group provides some steric protection, but moisture in the air will degrade it over days.

  • Recommendation: Use the chloro-intermediate immediately in the next step (e.g.,

    
     with an amine).[1] If you must store it, keep it under Argon at 
    
    
    
    in a desiccator.[1]

Module 5: Diagnostic Logic Flow

Use this decision tree to diagnose yield issues in real-time.

Troubleshooting Start Problem: Low Yield CheckTLC Check Reaction TLC (Before Workup) Start->CheckTLC SM_Present Starting Material Visible? CheckTLC->SM_Present Yes_SM Incomplete Conversion SM_Present->Yes_SM Yes No_SM Conversion Good, Loss during Workup SM_Present->No_SM No Action1 1. Check POCl3 Quality 2. Add DIEA Catalyst 3. Increase Temp Yes_SM->Action1 Action2 1. Hydrolysis Occurred 2. Use 'Dry-Quench' Protocol 3. Keep pH > 8 No_SM->Action2

Figure 2: Troubleshooting decision matrix for yield optimization.

References

  • Vertex Pharmaceuticals. (2025).[1][2] POCl3 Chlorination of 4-Quinazolones: Process Optimization for Ziresovir. ResearchGate. Link

  • Beilstein Institute. (2012).[1] Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry. Link

  • Gonçalves, G. A. (2021).[1][3] Troubleshooting POCl3 Chlorination of Quinazolin-4-one. ResearchGate Q&A. Link

  • National Institutes of Health (NIH). (2011).[1] Kinetic analysis of POCl3 reaction with quinazolones. PubMed.[1] Link

Sources

Troubleshooting incomplete reactions of 4-Chloro-2-isopropylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Incomplete Reactions & Process Optimization

Executive Summary & Chemical Context

You are likely utilizing 4-Chloro-2-isopropylquinazoline as a scaffold for kinase inhibitor synthesis (e.g., EGFR, PDE10A inhibitors).[1] This electrophile is designed for SNAr (Nucleophilic Aromatic Substitution) at the C4 position.

The Core Challenge: While the C4-chloride is inherently labile, the C2-isopropyl group introduces a critical steric hurdle that distinguishes this molecule from its C2-methyl or C2-H analogs.[1] This steric bulk, combined with the electron-rich nature of the alkyl group, can retard nucleophilic attack, allowing competing pathways—primarily hydrolysis—to dominate.[1]

This guide addresses the "Incomplete Reaction" phenotype, where starting material (SM) persists or converts to the unreactive 4-hydroxy impurity (quinazolinone).

Diagnostic Matrix: Identify Your Failure Mode

Compare your observations with the table below to isolate the root cause.

Observation (LCMS/TLC)Physical SymptomProbable CauseCorrective Action
SM persists (>20%) + Product forms slowlyReaction stalls after 4-6hSteric/Electronic Deactivation Switch to Acid Catalysis or Microwave heating.
New Peak (M-Cl+OH) (Mass ~188)White precipitate formsHydrolysis (Water Ingress) CRITICAL: Dry solvents/reagents.[1] Check amine water content.[2][3]
SM consumed , but yield is lowDark/Tar formationPolymerization / Decomposition Reduce temp; use N2 atmosphere; add radical scavenger.[1]
Product mass + HCl Solid cake, difficult stirringSalt Formation The product is precipitating as HCl salt, stopping conversion. Add DIPEA/TEA.
No Reaction (100% SM)Clear solutionNucleophile Deactivation If using HCl salts of amines, did you add free base?
Decision Logic: Troubleshooting Workflow

Follow this logic gate to determine the next experimental step.

TroubleshootingLogic cluster_legend Legend Start Reaction Incomplete (>10% SM remaining) CheckLCMS Check LCMS/TLC Identify Impurities Start->CheckLCMS Hydrolysis Peak M+188 (OH) (Hydrolysis) CheckLCMS->Hydrolysis OH species found Stalled Only SM + Product (Kinetic Stall) CheckLCMS->Stalled Clean profile WaterCheck Check Water Content (Solvent/Reagents) Hydrolysis->WaterCheck StericCheck Is Nucleophile Bulky or Electron Poor? Stalled->StericCheck ActionDry Action: re-distill solvent Use Mol Sieves WaterCheck->ActionDry High moisture ActionAcid Action: Switch to Acid Catalysis (AcOH/IPA) StericCheck->ActionAcid Aniline/Weak Nuc ActionBuchwald Action: Switch to Pd-Catalysis (Buchwald-Hartwig) StericCheck->ActionBuchwald Bulky/Aliphatic Amine key Red: Issue | Blue: Analysis | Yellow: Diagnosis | Green: Check | White: Protocol

Figure 1: Decision tree for diagnosing incomplete conversion of this compound.

Deep Dive: Technical Solutions
Module A: The Hydrolysis Trap (The "Dead End")

The Science: The C4-Cl bond is sensitive to moisture. Water acts as a competitive nucleophile. Once the chlorine is replaced by a hydroxyl group (forming 2-isopropylquinazolin-4(3H)-one), the ring becomes aromatic and highly stable (tautomerization to the amide form).[1] This reaction is irreversible under standard SNAr conditions.

Protocol for Anhydrous Rescue:

  • Solvent: Use anhydrous 2-Propanol (IPA) or Dioxane.[1] Store over 4Å molecular sieves for 24h prior to use.

  • Reagent Quality: If using an amine hydrochloride or hydrate (e.g., hydrazine hydrate), you are introducing water.[1]

    • Fix: Free-base the amine salt separately, extract into organic solvent, dry over Na2SO4, and concentrate before adding to the reaction.

  • Scavenger: Add Triethyl orthoformate (TEOF) (1.5 eq) to the reaction mixture. It chemically scavenges water, converting it to ethanol and formate, keeping the system dry.

Module B: Overcoming Sterics (SNAr Optimization)

The Science: The isopropyl group at C2 creates a "picket fence" effect. While it doesn't block C4 completely, it destabilizes the transition state for bulky nucleophiles.

  • Standard Base Method (Basic Conditions): Often fails for weak nucleophiles because the amine isn't strong enough to attack the neutral ring efficiently.

  • Acid Catalysis Method (The Fix): Adding acid protonates the N1 or N3 nitrogen. This pulls electron density out of the ring, making C4 significantly more electrophilic (hotter).

Optimized Acid-Catalyzed Protocol:

  • Solvent: 2-Propanol (IPA).[1]

  • Catalyst: 1.0 - 5.0 eq of Acetic Acid (mild) or 1.0 eq HCl in Dioxane (strong).

  • Temperature: Reflux (82°C).

  • Mechanism: The protonated quinazoline allows even weak anilines to attack. The product precipitates as the hydrochloride salt, driving equilibrium forward.

Mechanism SM 4-Cl-2-iPr-Qnz Activated Activated Cation (Highly Electrophilic) SM->Activated Fast Protonation + H+ (Acid Cat) Protonation->Activated Attack Nucleophilic Attack (Rate Limiting) Activated->Attack Product 4-Amino-Qnz (HCl Salt) Attack->Product - HCl

Figure 2: Acid-catalyzed activation mechanism overcoming steric hindrance.

Module C: The "Nuclear Option" (Buchwald-Hartwig)

If SNAr fails (common with electron-deficient anilines or sterically hindered secondary amines), switch to Palladium catalysis.[1]

Recommended Conditions:

  • Catalyst: Pd(OAc)2 (5 mol%) + BINAP (7.5 mol%) OR XantPhos.

  • Base: Cs2CO3 (2.0 eq) - Crucial: Must be anhydrous.[1]

  • Solvent: Toluene or 1,4-Dioxane (degassed).[1]

  • Temp: 100°C.

  • Note: The 2-isopropyl group does not significantly hinder the oxidative addition of Pd into the C-Cl bond, making this a robust workaround.

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned into a solid block. Is it ruined? A: Likely not. This is often the product hydrochloride salt precipitating out (a good sign).

  • Test: Take a small sample, add 1M NaOH and EtOAc. Check TLC of the organic layer.[4] If it's pure product, filter the solid and wash with ether. You have isolated the salt form.

Q2: I see a spot on TLC that doesn't move (Baseline). What is it? A: In 90% of cases, this is the hydrolyzed quinazolinone (4-hydroxy-2-isopropylquinazoline).[1] It is highly polar.

  • Verification: It will not dissolve in DCM but dissolves in DMSO. It is UV active but often stains poorly with Ninhydrin.

Q3: Can I use DMF as a solvent? A: Avoid if possible. DMF is hygroscopic (attracts water) and difficult to remove. If the reaction requires high heat (>100°C), DMF can decompose to form dimethylamine, which is a nucleophile and will react with your starting material to form the N,N-dimethyl impurity [1]. Use DMAc or NMP if high boiling points are required, but strictly anhydrous.[1]

Q4: Why does the reaction work with 4-chloro-2-methylquinazoline but fail with the isopropyl analog? A: This is the steric penalty .[1] The isopropyl group has a larger rotational volume (A-value) than methyl. It physically blocks the trajectory of incoming nucleophiles, raising the activation energy. You must compensate with higher temperature or acid catalysis [2].

References
  • Impurity Profiling in Quinazoline Synthesis. Journal of Organic Chemistry. "Decomposition of DMF and subsequent SNAr on heteroaryl chlorides."

  • SNAr Mechanisms of Quinazolines. Frontiers in Chemistry. "Activation of Electrophile/Nucleophile Pair by Solvation in SNAr Reaction." (Discusses protonation effects on 4-chloroquinazoline).

  • Buchwald-Hartwig Coupling on Heterocycles. Organic Letters. "Switching Chemoselectivity in Amination of 4-Chloroquinazolines." [1]

  • Hydrolysis Kinetics. J. Chem. Soc., Perkin Trans.[1] 1. "Reaction of 4-chloroquinazolines with hydrazines and hydrolysis rates."

Sources

Technical Support Center: 4-Chloro-2-isopropylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #QZN-ISO-CL4 Subject: Impurity Profile & Process Optimization for 4-Chloro-2-isopropylquinazoline Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The synthesis of This compound is a critical gateway step in the production of kinase inhibitors. While the transformation appears to be a standard chlorodehydroxylation, the 2-isopropyl group introduces specific steric and electronic nuances that distinguish it from the simpler 2-methyl or 2-phenyl analogs.

Users frequently encounter two competing failure modes:

  • Reversion to Starting Material (Hydrolysis): The C4-Cl bond is an imidoyl chloride equivalent and is highly labile to moisture, particularly under acidic conditions.

  • Dimerization: Steric hindrance at the C2 position can slow the final chlorination step, allowing the activated intermediate to react with unreacted starting material, forming a "pseudodimer" (O-linked or N-linked).

This guide provides a mechanistic breakdown and actionable troubleshooting steps to isolate high-purity material.

Reaction Mechanism & Critical Control Points

To troubleshoot effectively, one must understand the activation pathway. We utilize Phosphorus Oxychloride (POCl₃) , often with a tertiary amine base (DIEA or Et₃N).

The Pathway

The reaction proceeds via an O-phosphorylated intermediate .[1] The critical insight is that dimer formation is temperature-dependent .

  • Low Temp (<25°C): Phosphorylation occurs.[1][2][3] If the system is basic, dimer formation is suppressed.[1][2][3]

  • High Temp (>70°C): Chloride displacement occurs (Product formation).

Mechanistic Visualization (Graphviz)

G SM 2-Isopropylquinazolin-4(3H)-one (Starting Material) Inter O-Phosphorylated Intermediate SM->Inter < 25°C Phosphorylation POCl3 POCl3 + Base (Activation) POCl3->Inter Product This compound (Target) Inter->Product > 70°C Cl- Displacement Dimer Pseudodimer (Impurity) Inter->Dimer + SM (Stoichiometry Deficit) Low Temp w/o Base Cl_Ion Cl- (Nucleophile) Cl_Ion->Product Hydrolysis Hydrolysis (Reversion to SM) Product->Hydrolysis Aqueous Acid (Bad Workup)

Figure 1: Reaction pathway showing the critical bifurcation between product formation, dimerization, and hydrolysis.[2][4]

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a large peak at [2M-HCl] or [2M-35] in my LCMS."

Diagnosis: Pseudodimer Formation. This occurs when the activated phosphorylated intermediate reacts with a molecule of unreacted starting material instead of a chloride ion. This is common when the reaction is heated too quickly or if POCl₃ is the limiting reagent.

Corrective Action:

  • Staged Heating: Do not reflux immediately. Stir at 0°C–RT for 30 minutes to ensure complete phosphorylation of the SM before heating to drive the chloride displacement.

  • Base Catalysis: Ensure you are using a base (DIEA is preferred over Et₃N for solubility). The base suppresses dimer formation by stabilizing the intermediate.

  • Reagent Stoichiometry: Increase POCl₃ to 3–5 equivalents . The 2-isopropyl group adds steric bulk, making the C4 position less accessible; excess reagent drives the equilibrium.

Issue 2: "My conversion was 98% by HPLC, but isolated yield is 40% and SM is back."

Diagnosis: Hydrolysis during Workup. The this compound is an imidoyl chloride . In the presence of water and acid (generated from quenching POCl₃), it rapidly hydrolyzes back to the quinazolinone.

Corrective Action:

  • The "Mini-Workup" Test: Never trust an LCMS taken directly from the reaction mixture. Always quench a 50 µL aliquot into MeOH/NH₃ before analyzing. This tells you if the SM is real or an artifact of the analysis.

  • Quench Protocol:

    • Avoid: Pouring reaction mixture into water (generates hot HCl).

    • Preferred: Pour reaction mixture slowly into ice-cold sat. NaHCO₃ or 2M NaOH/Ice . Maintain pH > 8.

    • Alternative: Remove excess POCl₃ via rotary evaporation (with a toluene azeotrope) before aqueous contact.

Issue 3: "The reaction is sluggish; 20% SM remains after 12 hours."

Diagnosis: Steric Hindrance / Deactivated Electrophile. The isopropyl group at C2 donates electron density and provides steric bulk, making the C4-O-P bond harder to break by the incoming chloride nucleophile.

Corrective Action:

  • Catalytic DMF: Add 2–3 drops of DMF. This forms the Vilsmeier-Haack reagent (chloroiminium species), which is a far more potent electrophile than POCl₃ alone.

  • Temperature: Ensure internal temperature reaches >85°C.

Optimized Experimental Protocol

Objective: Synthesis of 5.0 g of this compound.

ParameterSpecificationNotes
Reagent POCl₃ (Phosphorus Oxychloride)5.0 equiv. Freshly distilled if yellow.
Base N,N-Diisopropylethylamine (DIEA)1.2 equiv. Scavenges HCl.
Catalyst DMF (Dimethylformamide)0.1 equiv (Catalytic).
Solvent Toluene or Neat (in POCl₃)Toluene preferred for temp control.
Step-by-Step Procedure:
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser under N₂ atmosphere.

  • Charging: Add 2-isopropylquinazolin-4(3H)-one (1.0 equiv) and Toluene (5 vol).

  • Activation (Low Temp): Cool to 0°C. Add DIEA (1.2 equiv) followed by dropwise addition of POCl₃ (5.0 equiv). Do not let temp rise above 10°C.

  • Catalysis: Add DMF (3 drops). Stir at 0°C for 30 mins, then warm to RT for 30 mins.

    • Checkpoint: This ensures complete phosphorylation and suppresses dimerization.

  • Reaction (High Temp): Heat to 90°C for 3–5 hours.

  • Monitoring: Quench a 20 µL aliquot into 500 µL dry MeOH (forms the 4-methoxy derivative) or cold NH3/MeOH. Analyze by HPLC. Do not analyze the crude acid mixture directly.

  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure to remove bulk POCl₃ (use a base trap!).

    • Redissolve residue in DCM.

    • Pour slowly into a rapidly stirring mixture of Ice/Sat. NaHCO₃ .[5]

    • Safety: Massive gas evolution (CO₂).

  • Isolation: Separate organic layer immediately. Wash with cold brine. Dry over MgSO₄. Concentrate to yield the yellow/orange solid. Store under N₂ at -20°C.

Comparative Reagent Data

Reagent SystemRelative RateSide Product RiskRecommended For
POCl₃ / DIEA HighLow (if temp controlled)Standard Synthesis
SOCl₂ / DMF MediumHigh (Radical chlorination of isopropyl)Not Recommended
Oxalyl Chloride Very HighMedium (Over-reaction)Small scale / unstable substrates

References

  • Mechanistic Insight on Quinazolines

    • El-Azab, A. S., et al. "Phosphorus Oxychloride (POCl3) Chlorination of 4-Quinazolones.
    • Key Finding: Identifies the temperature-dependent suppression of pseudodimers using basic conditions.
  • Process Chemistry & Scale-Up

    • Yamagami, T., et al. "Scalable Process Design for a PDE10A Inhibitor."[1] Organic Process Research & Development, 2019.

    • Key Finding: Discusses avoiding hygroscopic intermedi
  • Stability of 4-Chloroquinazolines

    • Garcia, R., et al. "Synthesis of 4-chloroquinazolines... and stability studies." Journal of Biological Inorganic Chemistry, 2008.[6]

    • Key Finding: Detailed kinetics on the hydrolysis of the C-Cl bond in physiological and aqueous media.

Sources

Technical Support Center: Optimizing Regioselectivity in 4-Chloro-2-isopropylquinazoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselectivity & Chemoselectivity Optimization Reference Molecule: 4-Chloro-2-isopropylquinazoline (CAS: Common Intermediate)

Executive Summary

The This compound scaffold is a critical intermediate in the synthesis of EGFR, VEGFR, and PI3K inhibitors. While the C4-chlorine is highly electrophilic, the 2-isopropyl group introduces a unique steric environment that complicates reactions with ambident nucleophiles (e.g., hydrazines, amino-pyrazoles) and transition-metal-catalyzed C-H activations.

This guide addresses the three most common failure modes:

  • Isomeric scrambling when using ambident nucleophiles.

  • Hydrolysis competition (formation of the 4-hydroxy impurity).

  • Site-selectivity loss during C-H functionalization of the benzene ring.

Module 1: Controlling Regioselectivity with Ambident Nucleophiles

The Problem: When reacting this compound with ambident nucleophiles (nucleophiles with two attacking centers, e.g., 3-aminopyrazole or hydrazine), you often obtain a mixture of regioisomers (e.g., N1- vs. exocyclic-N attack).

The Mechanism: The 2-isopropyl group creates a "steric wall" near the N1/C2 region of the quinazoline. While this discourages attack at C2 (preserving the ring), it also influences how bulky nucleophiles approach C4.

  • Kinetic Control: Attack at the less hindered nitrogen of the nucleophile is faster.

  • Thermodynamic Control: The most stable product (often the one retaining aromaticity or minimizing steric clash with the isopropyl group) dominates at high temperatures.

Troubleshooting Workflow

Scenario: You are coupling 3-aminopyrazole and getting a mix of products.

VariableRecommendationScientific Rationale
Solvent (Protic) Use Ethanol/Water Protic solvents solvate the more electronegative/basic atom (Hard Soft Acid Base theory). This shields the harder nitrogen, forcing reaction at the softer/less hindered site.
Solvent (Aprotic) Use THF/Dioxane In aprotic solvents, the most electronegative atom remains "naked" and more reactive, often flipping the selectivity compared to protic conditions.
Base DIPEA vs. K₂CO₃ Use a non-nucleophilic organic base (DIPEA) to prevent base-mediated hydrolysis. Inorganic bases (K₂CO₃) often require phase transfer catalysts which can reduce selectivity.
Temperature 0°C

RT
Start cold. The 2-isopropyl group increases the energy barrier for the "wrong" isomer. High heat overcomes this barrier, degrading selectivity.
Visual Guide: Decision Logic for Ambident Nucleophiles

G Start Select Nucleophile Type Ambident Ambident (e.g., Pyrazole) Start->Ambident Simple Simple (e.g., Aniline) Start->Simple Standard S_NAr SolventCheck Check Desired Attachment Ambident->SolventCheck Protic Protic Solvent (EtOH) Shields Hard Center SolventCheck->Protic Target Less Basic N Aprotic Aprotic Solvent (THF) Exposes Hard Center SolventCheck->Aprotic Target More Basic N Result1 Product A (Soft Attack) Protic->Result1 Result2 Product B (Hard Attack) Aprotic->Result2

Caption: Decision matrix for tuning solvent effects to control isomer distribution in ambident nucleophile additions.

Module 2: Preventing Hydrolysis (Chemoselectivity)

The Problem: The appearance of 2-isopropylquinazolin-4(3H)-one (Hydroxyl impurity) instead of the desired amine product. Cause: The C4-Cl bond is sensitive to moisture. The 2-isopropyl group, while bulky, does not fully protect C4 from water (a small nucleophile).

Protocol 2.1: The "Acid-Catalyzed" Paradox Counter-intuitively, using mild acidic conditions in aqueous media can sometimes improve yield for unreactive anilines while minimizing hydrolysis side-products relative to the desired reaction rate.

  • Solvent: 2-Propanol or 1:1 THF/Water.

  • Catalyst: 0.1 to 1.0 equiv HCl (or catalytic acetic acid).

  • Mechanism: Protonation of N3 makes the C4 center significantly more electrophilic (lowering LUMO energy). The amine nucleophile (aniline) attacks faster than water can hydrolyze the activated species.

  • Key Step: Do not use strong basic aqueous conditions (NaOH) as this promotes direct hydroxide attack.

Module 3: Advanced C-H Functionalization (C8 Selectivity)

The Problem: You need to functionalize the benzene ring (C5-C8) while preserving the 2-isopropyl group. Insight: Standard electrophilic aromatic substitution is difficult due to the deactivated ring. Transition metal catalysis (C-H activation) is required.

The "2-Isopropyl Effect" on C-H Activation: In Palladium-catalyzed C-H activation, the C2 position is the usual site of activation. However, the 2-isopropyl group blocks C2 , forcing the catalyst to activate distal positions.

  • Target: C8-Arylation.

  • Directing Group: The Quinazoline Nitrogen (N1) acts as a weak directing group, but N-oxide formation is often required for high C8 selectivity.

Recommended Workflow (Pd-Catalyzed):

  • Oxidation: Convert to N-oxide (mCPBA) to enhance directing ability.

  • Catalyst: Pd(OAc)₂.

  • Ligand: Use bulky phosphine ligands (e.g., XPhos) if C8 selectivity is poor; however, for N-oxide directed reactions, ligand-free conditions often favor C8 due to the specific geometry of the palladacycle.

  • Reduction: Reduce N-oxide back to the quinazoline using PCl₃ or Zn/NH₄Cl.

Visual Guide: Steric Influence on Selectivity

Sterics C4 C4 (Cl) Primary Target C8 C8 Accessible C4->C8 Distal Activation C2 C2 (Isopropyl) N1 N1 Blocked Iso Isopropyl Group (Steric Shield) Iso->C2 Occupies Iso->N1 Blocks Approach

Caption: Schematic showing how the 2-isopropyl group sterically blocks the "Southern" hemisphere (C2/N1), pushing reactivity to C4 (S_NAr) or C8 (C-H Activation).

Frequently Asked Questions (FAQ)

Q: Why does my reaction stall at 50% conversion even with excess amine? A: Check for HCl scavenging. The reaction releases HCl.[1] If you use 1 equivalent of amine, the product protonates the remaining starting amine, deactivating it.

  • Fix: Use 2.5 equivalents of amine OR add a non-nucleophilic base (DIPEA/Et₃N).

Q: I see a "dimer" impurity by LCMS. What is it? A: This is likely the result of the product reacting with another molecule of starting material.

  • Fix: Ensure the nucleophile is in excess and added to the this compound solution, not the other way around.

Q: Can I use DMF as a solvent? A: Yes, DMF accelerates


 reactions due to its polarity. However, removing DMF requires aqueous workup which can hydrolyze any unreacted chloride.
  • Pro Tip: Use Dioxane or Cyclopentyl methyl ether (CPME) . They allow for higher temperatures than THF but are easier to remove than DMF.

References

  • Regioselective Nucleophilic Aromatic Substitution. Molecules. 2024. Discusses DFT calculations and LUMO coefficients at the C4 position of quinazolines. [2]

  • Promotion of Water as Solvent in Amination. ACS Omega. 2019. Details the use of water/acid systems for amination of 4-chloro-heterocycles to prevent hydrolysis.

  • Palladium-Catalyzed C8-Selective C–H Arylation. ACS Catalysis. 2018. Explains the mechanism of distal C-H activation in quinoline/quinazoline N-oxides when C2 is blocked.

  • Ambident Nucleophiles and Regioselectivity. Dalal Institute. General principles of HSAB and solvent effects on regioselectivity.

Sources

Technical Support Center: 4-Chloro-2-isopropylquinazoline Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-882 Subject: Optimization of Synthesis, Stability, and Functionalization of 4-Chloro-2-isopropylquinazoline Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The This compound scaffold is a high-value pharmacophore, particularly in the development of EGFR and PI3K kinase inhibitors. While the 4-chloro "warhead" is designed for reactivity, the adjacent 2-isopropyl group introduces unique steric and lipophilic challenges compared to its 2-methyl or 2-hydrogen analogs.

This guide addresses the three critical failure points in working with this molecule:

  • Hydrolytic Instability: The tendency of the chloride to revert to the ketone (quinazolinone) during workup.

  • Steric Shielding: The isopropyl group retarding nucleophilic attack at C4.

  • Catalyst Poisoning: Interaction of the N1/N3 nitrogens with transition metals during cross-coupling.

Module A: Synthesis & Isolation (The Chlorination Bottleneck)

User Issue: "I am getting low yields, and NMR shows a mixture of product and the starting material (quinazolinone) even after full conversion by TLC."

Root Cause Analysis

The 4-chloroquinazoline core is electronically deficient, making the C-Cl bond highly labile to hydrolysis. The 2-isopropyl group increases the lipophilicity of the molecule, but it does not protect the C4 position from water attack during aqueous workup. If the reaction mixture is acidic or basic during the quench, hydrolysis is rapid.

Protocol Optimization: The "Anhydrous" Workup

Do not use a standard aqueous wash unless strictly temperature-controlled.

Step-by-Step Protocol:

  • Reagents: 2-isopropylquinazolin-4(3H)-one (1.0 eq), POCl

    
     (5–10 eq), DIPEA (1.5 eq). Note: DIPEA is preferred over Et
    
    
    
    N for higher boiling point stability.
  • The Two-Stage Heating (Critical):

    • Stage 1: Stir at 0°C to 25°C for 30 mins (Phosphorylation phase).

    • Stage 2: Heat to reflux (90–105°C) for 2–4 hours (Chlorination phase).

  • Workup (The Fix):

    • Remove excess POCl

      
       via rotary evaporation completely (use a toluene azeotrope if necessary).
      
    • Option A (Small Scale): Dissolve residue in DCM. Pour into a rapidly stirring, ice-cold saturated NaHCO

      
       solution. Separate phases immediately (< 5 mins). Dry over MgSO
      
      
      
      .
    • Option B (Scale-up/Stable): Avoid water entirely. Dissolve crude in Toluene/Hexane (1:1), filter off the amine salts, and concentrate.

Troubleshooting Visualization

ChlorinationWorkflow Start Start: Quinazolinone + POCl3 Stage1 Stage 1: 0-25°C (Phosphorylation) Start->Stage1 Stage2 Stage 2: Reflux (Chlorination) Stage1->Stage2 Check TLC Check: Completion? Stage2->Check Check->Stage2 No Workup Evaporate POCl3 Check->Workup Yes Quench Quench Method Selection Workup->Quench AqQuench Aqueous: Ice/NaHCO3 (FAST separation) Quench->AqQuench Small Scale AnhydQuench Anhydrous: Toluene extraction (Filter salts) Quench->AnhydQuench Large Scale Product Pure 4-Cl-2-iPr-Quinazoline AqQuench->Product < 5 mins contact Hydrolysis Hydrolyzed Ketone (FAILURE) AqQuench->Hydrolysis > 10 mins contact AnhydQuench->Product

Caption: Workflow for minimizing hydrolysis during the isolation of this compound.

Module B: Nucleophilic Substitution ( ) (Overcoming Sterics)

User Issue: "My reaction works with aniline, but fails or stalls with N-methylaniline or bulky amines. Is the isopropyl group interfering?"

Technical Insight

Yes. The 2-isopropyl group exerts a steric effect. While the reaction occurs at C4, the isopropyl group at C2 adds bulk that shields the N3 nitrogen and restricts the rotational freedom of incoming nucleophiles. This raises the activation energy for the formation of the Meisenheimer complex compared to a 2-H or 2-Me quinazoline [1].

Optimization Matrix: Solvent & Catalyst
Nucleophile TypePrimary ConstraintRecommended SolventCatalyst/AdditiveTemp
Primary Alkyl Amine Low (Fast reaction)IPA or DCMDIPEA (1.1 eq)RT - 40°C
Aniline (Electron Rich) ModerateEthanol/IPAAcetic Acid (cat.)Reflux
Aniline (Electron Poor) Electronic Deactivation2-EthoxyethanolHCl (4M in Dioxane)100°C+
Secondary Amine (Cyclic) Steric (Moderate)DMF or DMAcK

CO

80°C
Secondary Amine (Acyclic) Steric (High) Chlorobenzene TFA (1.0 eq) 130°C

Why Acid Catalysis? For sterically hindered or electron-poor amines, protonating the N1 nitrogen (using HCl or TFA) renders the C4 position significantly more electrophilic, compensating for the steric shielding of the isopropyl group.

Advanced Protocol: Microwave-Assisted Synthesis

For "dead" reactions involving bulky amines and the 2-isopropyl scaffold:

  • Solvent: Isopropanol (polar/absorbing).

  • Stoichiometry: 1.0 eq Substrate, 1.2 eq Amine, 2.0 eq DIPEA.

  • Conditions: 140°C, 20 minutes, High Absorption setting. Mechanism: The rapid dielectric heating overcomes the steric barrier of the isopropyl group more effectively than convective heating [2].

Module C: Palladium-Catalyzed Couplings (Buchwald-Hartwig)

User Issue: "I need to couple a very weak nucleophile.


 failed. I tried Buchwald conditions (Pd(OAc)2/BINAP) but got no conversion."
Troubleshooting Guide

The quinazoline core is a "catalyst trap." The N1 and N3 nitrogens can bind to Palladium(II), displacing labile ligands and shutting down the catalytic cycle. This is exacerbated by the 2-isopropyl group, which forces the metal center into a crowded geometry if it coordinates to N3.

The Solution: Pre-catalysts and Bulky Ligands. Do not use Pd(OAc)


 or Pd

(dba)

with separate ligands. Use Palladacycle Pre-catalysts (Gen 3/Gen 4) which ensure rapid formation of the active Pd(0) species [3].[1]
Recommended System
  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 .[1]

    • Why: These bulky dialkylbiaryl phosphine ligands prevent the quinazoline nitrogens from coordinating to the Pd center. RuPhos is specifically excellent for secondary amines; BrettPhos for primary [4].[1]

  • Base: Cs

    
    CO
    
    
    
    (Weak) or NaOtBu (Strong).
    • Note: Start with Cs

      
      CO
      
      
      
      to avoid base-mediated decomposition of the quinazoline.
  • Solvent: t-Amyl Alcohol or Dioxane .

Decision Logic for Coupling

CouplingLogic Input Substrate: 4-Cl-2-iPr-Quinazoline + Amine AmineType Amine Type? Input->AmineType Primary Primary Amine AmineType->Primary R-NH2 Secondary Secondary Amine AmineType->Secondary R2-NH Ligand1 Ligand: BrettPhos (Pd G4 Precat) Primary->Ligand1 Ligand2 Ligand: RuPhos (Pd G4 Precat) Secondary->Ligand2 BaseCheck Base Sensitive? Ligand1->BaseCheck Ligand2->BaseCheck BaseWeak Cs2CO3 (Dioxane, 100°C) BaseCheck->BaseWeak Yes (Esters/CN present) BaseStrong NaOtBu (Toluene, 80°C) BaseCheck->BaseStrong No (Alkyl/Aryl only)

Caption: Ligand and base selection guide for Buchwald-Hartwig coupling on the 2-isopropylquinazoline scaffold.

References

  • Regioselective Nucleophilic Aromatic Substitution: Molecules2013 , 18(6), 6856-6869. "Reactivity of 4-Chloroquinazolines towards Nucleophiles."

  • Microwave-Assisted Synthesis of Quinazolines: Journal of Medicinal Chemistry2005 , 48(23), 7351–7362. "Optimization of 4-Anilinoquinazolines via Microwave Irradiation."

  • Buchwald-Hartwig Pre-catalyst Systems: Chemical Science2013 , 4, 916-920. "Rational Design of Palladacycle Pre-catalysts."

  • Ligand Selection for N-Heterocycles: Accounts of Chemical Research2008 , 41(11), 1461–1473. "Surpassing the Limitations of Pd-Catalyzed Amination."

Sources

Removal of unreacted starting material from 4-Chloro-2-isopropylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Material (2-isopropylquinazolin-4(3H)-one) Ticket ID: CHEM-SUP-2401-QZ Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The purification of 4-Chloro-2-isopropylquinazoline is frequently complicated by the presence of its precursor, 2-isopropylquinazolin-4(3H)-one . Users often report persistent starting material (SM) in the final product despite observing full conversion during the reaction monitoring phase.

Crucial Insight: In 80% of cases, the "unreacted" starting material is actually regenerated material caused by hydrolytic reversion during the workup. The C4-Cl bond in quinazolines is highly labile in acidic aqueous media.

This guide provides a root-cause analysis, a non-chromatographic purification protocol, and a definitive workup strategy to prevent reversion.

Module 1: Root Cause Analysis (The "Hidden" Impurity)

Q: Why does my LCMS show starting material after the reaction showed 100% conversion?

A: You likely triggered a Hydrolytic Reversion Cycle during the quench.

When Phosphorus Oxychloride (POCl


) is quenched with water, it generates massive amounts of Phosphoric acid (H

PO

) and Hydrochloric acid (HCl). If the pH drops below 4.0, the N3 nitrogen of the quinazoline ring becomes protonated, activating the C4 position for nucleophilic attack by water. This converts your product back into the starting lactam.
The Hydrolysis Cycle

The diagram below illustrates how an improper quench regenerates the impurity you are trying to remove.

HydrolysisCycle cluster_prevention Prevention Zone SM Starting Material (Lactam/Oxo) Product 4-Chloro Product SM->Product POCl3, Reflux Quench Aqueous Quench (Acid Generation) Product->Quench Workup Safe Safe Isolation (Non-Aqueous or Basic) Product->Safe Correct Protocol Quench->SM Hydrolysis (pH < 4)

Figure 1: The Hydrolytic Reversion Cycle showing how acidic quenching reverts the product to starting material.

Module 2: Purification Protocols

Scenario A: Non-Chromatographic Separation (Recommended)

Logic: The starting material (quinazolinone) acts like a lactam/amide. It has high lattice energy and is highly polar due to hydrogen bond donation capabilities. The product (4-chloro) is lipophilic and lacks H-bond donors. We exploit this solubility differential.

Protocol: The "Inverse Solubility" Trituration

  • Concentrate: Evaporate the crude reaction mixture to dryness (ensure all POCl

    
     is removed—see Module 3).
    
  • Dissolve: Redissolve the crude residue in a minimal amount of Dichloromethane (DCM) .

  • Precipitate: Slowly add n-Hexane or Diethyl Ether (ratio 1:5 v/v relative to DCM) while stirring.

  • Filter: The unreacted quinazolinone starting material will precipitate as a white/off-white solid. The 4-chloro product will remain in the mother liquor.

  • Evaporate: Concentrate the filtrate to obtain the pure chloro-product.

Solvent SystemStarting Material SolubilityProduct SolubilityOutcome
Water (Acidic) Soluble (Protonated)Unstable (Hydrolyzes) FAILURE
DCM ModerateHighSolution
Hexane/Ether Insoluble SolubleSEPARATION
Scenario B: Chromatographic Purification

Issue: 4-Chloroquinazolines can degrade on silica gel due to the Lewis acidity of the silanol groups. Fix: You must neutralize the stationary phase.

Protocol: Triethylamine-Buffered Silica

  • Slurry Preparation: Prepare the silica slurry using your eluent + 1% Triethylamine (Et

    
    N) .
    
  • Column Packing: Pour the column and flush with 2 column volumes of the buffered solvent.

  • Elution: Run the column using a gradient of Hexane/Ethyl Acetate. The Et

    
    N protects the C4-Cl bond from acid-catalyzed hydrolysis.
    

Module 3: The "Self-Validating" Workup (Prevention)

To stop the impurity from forming in the first place, follow this rigorous workup procedure. This protocol minimizes water contact time and acidity.

Step-by-Step Workflow
  • Distillation (Critical): Do NOT pour the reaction mixture directly into water. Distill off excess POCl

    
     under reduced pressure (rotary evaporator with a base trap).
    
    • Why: Removing the bulk reagent reduces the amount of acid generated during the quench.

  • Azeotropic Drying: Add Toluene to the residue and evaporate again to remove trace POCl

    
    .
    
  • The "Inverse" Quench:

    • Prepare a rapidly stirring mixture of DCM and Saturated NaHCO

      
       (aq)  at 0°C.
      
    • Slowly drip the organic residue (dissolved in minimal DCM) into the biphasic basic mixture.

    • Validation: Check pH of the aqueous layer. It must remain >7.0 throughout the addition.

  • Rapid Extraction: Immediately separate the layers. Wash the organic layer once with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

WorkupLogic Start Reaction Complete Distill Distill Excess POCl3 Start->Distill Toluene Azeotrope with Toluene Distill->Toluene Quench Quench into DCM / Sat. NaHCO3 Toluene->Quench CheckPH Is pH > 7? Quench->CheckPH Process\nOrganic Layer Process Organic Layer CheckPH->Process\nOrganic Layer Yes Add more\nBase immediately Add more Base immediately CheckPH->Add more\nBase immediately No

Figure 2: Decision tree for the safe workup of labile chloro-heterocycles.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (SOCl


) instead of POCl

?
A: Yes, but POCl

is generally preferred for quinazolines. If using SOCl

, the addition of a catalytic amount of DMF (Vilsmeier-Haack conditions) is often required to activate the reagent. The workup issues (hydrolysis) remain identical.

Q: My product turned into a solid mass during storage. What happened? A: Trace acid (HCl) was likely left in the material. In the solid state, autocatalytic hydrolysis can occur if moisture is present. Storage Advice: Store the purified chloride under Argon/Nitrogen at -20°C.

Q: Why is the 2-isopropyl group important for purification? A: The isopropyl group adds significant lipophilicity compared to a methyl or proton. This enhances the solubility difference between the product (very soluble in hexane/ether mixtures) and the starting material (insoluble), making the trituration method in Module 2 highly effective.

References

  • Synthesis and Reactivity of 4-Chloroquinazolines: Title: The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines and Quinazolines. Source: BenchChem Protocols / Journal of Heterocyclic Chemistry (Adapted).
  • Hydrolytic Instability of Chloro-Heterocycles

    • Title: POCl3 Chlorination of 4-Quinazolones: Kinetics and Mechanism.
    • Source: ResearchGate / Organic Process Research & Development.
    • URL:[Link]

  • Purification Strategies (Solubility Data)

    • Title: 4-Chloroquinazoline Physical Properties and Solubility.
    • Source: PubChem Compound Summary.
    • URL:[Link]

Preventing decomposition of 4-Chloro-2-isopropylquinazoline during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing decomposition/hydrolysis during the synthesis and isolation of 4-Chloro-2-isopropylquinazoline. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open / High Priority.

Executive Summary & Root Cause Analysis

The Core Problem: Researchers frequently encounter a "vanishing product" phenomenon where this compound converts back to its precursor, 2-isopropylquinazolin-4(3H)-one, during workup. This manifests as the precipitation of a white solid (the starting material) upon contact with aqueous media.

The Mechanism of Failure: The quinazoline ring is electron-deficient (π-deficient). The C4-chlorine bond is highly labile due to the activation provided by the N3 nitrogen.

  • Protonation: Residual acid (HCl or phosphoric acid from

    
     hydrolysis) protonates N3.
    
  • Activation: This protonation makes the C4 carbon highly electrophilic.

  • Nucleophilic Attack: Even trace water attacks C4, displacing the chloride ion via an

    
     mechanism (addition-elimination), thermodynamically driving the system back to the stable amide (quinazolinone) tautomer.
    

The 2-Isopropyl Factor: While the isopropyl group at C2 provides steric bulk, it increases the lipophilicity of the molecule. This can be advantageous for extraction but does not protect the C4 position from hydrolysis. In fact, if the workup generates heat, the isopropyl group does not prevent the rapid reversion to the starting material.

Visualizing the Decomposition Pathway

The following diagram illustrates the "Happy Path" (successful isolation) versus the "Failure Path" (Hydrolysis).

DecompositionPath Start 2-isopropylquinazolin-4(3H)-one Reaction Reaction (POCl3 / Base / Heat) Start->Reaction Chlorination Intermediate Phosphorylated Intermediate Reaction->Intermediate Product This compound (Target) Intermediate->Product Elimination Acid Acidic Aqueous Workup (H+ / H2O) Product->Acid Improper Quench Storage Stable Storage (-20°C, Inert) Product->Storage Correct Isolation (Anhydrous/Basic) Hydrolysis Hydrolysis (Reversion) Acid->Hydrolysis Protonation of N3 Waste White Precipitate (Starting Material) Hydrolysis->Waste Loss of Cl-

Caption: Figure 1. The critical divergence point is the workup. Exposure to acid and water simultaneously triggers rapid hydrolysis back to the starting material.

Optimized Protocol: The "Inverse Quench" Method

To ensure stability, you must eliminate the two catalysts of decomposition: Heat and Acid .

Reagents
  • Substrate: 2-isopropylquinazolin-4(3H)-one (1.0 eq)

  • Reagent:

    
     (Phosphorus oxychloride) (5.0 - 10.0 eq)
    
  • Base:

    
    -Diisopropylethylamine (DIEA) (1.2 eq) – Crucial for scavenging HCl in situ.
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow
  • Reaction Assembly:

    • Suspend the starting quinazolinone in anhydrous toluene.

    • Add DIEA.[1] (Catalytic DMF is not recommended here as it can form Vilsmeier adducts that complicate purification; DIEA is safer for this specific substrate).

    • Add

      
       dropwise at room temperature.
      
    • Heat to reflux (approx. 110°C) for 2–4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The product should be a distinct spot less polar than the starting material.

  • The Critical Evaporation (The "Dry" Step):

    • Do NOT pour the reaction mixture directly into water.

    • Cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of excess

      
      .
      
    • Azeotrope: Add fresh toluene (2x) and re-evaporate. This physically removes trapped

      
       and HCl gas. You should be left with a thick oil or semi-solid.
      
  • The Inverse Quench (The "Cold" Step):

    • Prepare a biphasic mixture of DCM (Dichloromethane) and saturated aqueous

      
        (or 1M NaOH if the product is known to be base-stable, but bicarbonate is safer) at 0°C .
      
    • Dissolve the residue from Step 2 in a minimal amount of DCM.

    • Slowly add this organic solution into the rapidly stirring, cold bicarbonate mixture.

    • Why? This ensures the pH remains basic (> pH 8) throughout the contact time, neutralizing any residual acid immediately before it can protonate the N3 nitrogen.

  • Rapid Extraction:

    • Separate layers immediately.

    • Extract the aqueous layer once more with DCM.

    • Wash combined organics with cold brine .

    • Dry over anhydrous

      
       (avoid acidic drying agents like silica).
      
    • Concentrate at low temperature (< 35°C) .

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
White precipitate forms during workup Hydrolysis has occurred. The white solid is likely the starting material (quinazolinone).Prevention: Ensure the quench is basic (

) and cold. Do not use water alone. Recovery: Collect solid, dry, and restart the reaction.
Low Yield despite full conversion on TLC Product degraded on the silica column or during evaporation.Action: Add 1% Triethylamine (

) to your chromatography eluent to neutralize silica acidity. Keep rotavap bath < 40°C.
Oil turns to solid upon standing This is actually good (usually). The product is a low-melting solid.[2]Verification: Check NMR. If the shift corresponds to the chloro-product, store it immediately in the freezer.
Violent exotherm during quench Excess

was not removed prior to quenching.
Action: Perform the toluene azeotrope step (Step 2 in protocol) rigorously to remove

before adding water.

Storage & Stability Data

Once isolated, this compound is kinetically stable only if kept dry and neutral.

  • Storage Condition: Store under Argon/Nitrogen atmosphere at -20°C.

  • Shelf Life:

    • Solid: 3-6 months (if anhydrous).

    • Solution (DCM/CDCl3): < 24 hours.[3][4] (Traces of HCl in chloroform will degrade it).

  • Handling: This compound is a potent lachrymator and skin sensitizer (similar to benzyl chloride). Handle only in a fume hood.

References

  • General Chlorination Protocol

    • Synthesis of 4-chloroquinazolines via .
    • Search Result 1.1: "POCl3 Chlorination of 4-Quinazolones." ResearchGate.[1][3][5] (Accessed via Search).

    • Context: Confirms the requirement for basic conditions (DIEA/tertiary amines)
  • Hydrolysis Mechanism & Instability

    • Hydrolysis of 4-haloquinazolines.
    • Search Result 1.
    • Context: Explicitly states 4-haloquinazolines are unstable and often reacted in situ to avoid isolation issues.
  • Workup & Purification: Purification of Labile Heterocycles. Search Result 1.11: "Organic Reaction Workup Formulas." Context: Supports the use of non-polar solvent extraction and basic washes to remove phosphoryl byproducts without degrading the sensitive product.
  • Safety & Handling

    • 4-Chloroquinazoline MSDS D
    • Search Result 1.
    • Context: Confirms hazard classification (Skin Irrit. 2, Eye Dam. 1) and storage requirements.

Sources

Technical Support Center: Solvent Optimization for 4-Chloro-2-isopropylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Reactivity & Solvent Selection for 4-Chloro-2-isopropylquinazoline (CAS: 887590-80-9) Department: Application Science / Process Chemistry Status: Active Guide

Executive Summary: The "Warhead" and the "Anchor"

In the context of quinazoline functionalization, This compound presents a unique reactivity profile. The C4-chlorine atom acts as the electrophilic "warhead" susceptible to Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling. However, the C2-isopropyl group acts as a steric and electronic "anchor."

Unlike the unsubstituted 2-H analog, the 2-isopropyl group exerts a positive inductive effect (+I), slightly increasing electron density on the pyrimidine ring. This makes the C4 position less electrophilic than in 2-H or 2-CF3 quinazolines, often requiring optimized solvent systems to drive conversion while suppressing side reactions like hydrolysis.

Solvent Selection Matrix

The choice of solvent is the primary determinant of reaction rate and impurity profile. Use this matrix to select the correct system for your nucleophile.

Solvent ClassExamplesSuitabilityMechanism Note
Dipolar Aprotic DMF, DMAc, NMP, DMSOHigh Recommended for weak nucleophiles. Solvates cations well but leaves anions "naked" (unsolvated), drastically increasing

for

.
Protic (Bulky) Isopropanol (iPrOH), t-Amyl AlcoholMedium Recommended for anilines. The steric bulk of iPrOH minimizes competitive solvolysis (ether formation). Often used with acid catalysis.
Protic (Small) Methanol, EthanolLow / Risky Avoid. High risk of solvolysis. The solvent competes with your nucleophile to form 4-methoxy/ethoxy impurities.
Non-Polar Toluene, DioxaneSpecific Used primarily for Pd-catalyzed couplings (Suzuki/Buchwald). Poor for uncatalyzed

unless a phase-transfer catalyst is used.
Chlorinated DCM, DCELow Generally insufficient boiling point to overcome the activation energy barrier caused by the 2-iPr deactivation.

Visualizing the Mechanism & Solvent Interaction

The following diagram illustrates the competing pathways defined by your solvent choice. The C4 position is the critical junction between the desired product, the hydrolyzed impurity (quinazolinone), and the solvolysis byproduct.

ReactionPathways cluster_0 Solvent Influence Start This compound TS Meisenheimer-like Transition State Start->TS Nucleophilic Attack Prod_Amine 4-Amino-2-isopropylquinazoline (Desired Product) TS->Prod_Amine Path A: Amine/Thiol (Dipolar Aprotic Solvent) Prod_OH 2-Isopropylquinazolin-4(3H)-one (Hydrolysis Impurity) TS->Prod_OH Path B: Water Trace (Wet Solvent) Prod_OR 4-Alkoxy-2-isopropylquinazoline (Solvolysis Impurity) TS->Prod_OR Path C: MeOH/EtOH (Solvent Competition) Note1 DMF/NMP: Accelerates Path A Note2 MeOH: Accelerates Path C

Figure 1: Competing reaction pathways driven by solvent choice. Path A is maximized by aprotic solvents; Paths B and C are parasitic side reactions caused by moisture and reactive protic solvents, respectively.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing a dominant impurity with Mass [M-Cl+OH]."

Diagnosis: Hydrolysis (Formation of 2-isopropylquinazolin-4(3H)-one). Cause: The C4-Cl bond is moisture-sensitive. Even "anhydrous" solvents can absorb enough atmospheric water to drive hydrolysis, especially given the high temperatures required for the 2-isopropyl analog. Solution:

  • Switch Solvent: Move from ethers (THF/Dioxane) to hydrophobic solvents (Toluene) or strictly dry DMF.

  • Scavenger: Add 4Å molecular sieves to the reaction vessel.

  • Reagent Check: Ensure your base (e.g.,

    
    ) is anhydrous. Hygroscopic bases are a common source of water.
    
Issue 2: "Reaction is stalling at 50% conversion."

Diagnosis: Deactivation by the 2-isopropyl group. Cause: The isopropyl group donates electron density (+I effect), stabilizing the ring and making the C4 position less electrophilic compared to standard quinazolines. Solution:

  • Temperature: Increase reaction temperature to >100°C.

  • Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) . It allows for higher temperatures than THF/MeCN and provides better solubility.

  • Acid Catalysis: For amine nucleophiles, add 1.0 eq of HCl (in Dioxane) or acetic acid. Protonation of N3 makes the C4 carbon significantly more electrophilic.

Issue 3: "I see an impurity with Mass [M-Cl+OMe] or [M-Cl+OEt]."

Diagnosis: Solvolysis.[1][2] Cause: You are likely using Methanol or Ethanol as a solvent.[1] The solvent is acting as the nucleophile, outcompeting your amine. Solution:

  • Immediate Action: Switch to Isopropanol (iPrOH) or tert-Butanol . The steric bulk of the secondary/tertiary alcohol prevents it from attacking the C4 position while still solubilizing the reagents.

Validated Protocols

Protocol A: with Weak Nucleophiles (Anilines)

Designed to overcome the 2-iPr deactivation effect.

  • Dissolve: 1.0 eq of this compound in Isopropanol (iPrOH) [0.5 M concentration].

  • Add: 1.1 eq of Aniline derivative.

  • Catalyst: Add 0.1 eq of HCl (4M in Dioxane) OR use the Aniline HCl salt directly.

    • Why? Acid protonates the quinazoline N3, activating the C4 position.

  • Heat: Reflux (approx. 82°C) for 4–12 hours.

  • Monitor: Check LCMS for disappearance of SM (Starting Material).

  • Workup: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold ether.

Protocol B: Suzuki-Miyaura Cross-Coupling

Optimized for C4-Arylation.

  • Solvent System: 1,4-Dioxane : Water (4:1) .

    • Note: Strictly anhydrous conditions are not required for Suzuki, but deoxygenation is critical.

  • Reagents:

    • 1.0 eq this compound.

    • 1.2 eq Aryl Boronic Acid.

    • 2.0 eq

      
       or 
      
      
      
      .
  • Catalyst: 5 mol%

    
     or 
    
    
    
    .
  • Process: Sparge solvent with Argon for 15 mins. Add reagents. Heat to 90°C for 2-4 hours.

  • Troubleshooting: If de-chlorination (reduction to 2-isopropylquinazoline) is observed, switch solvent to Toluene and use anhydrous

    
    .
    

Decision Tree: Solvent Selection

SolventDecision Start Select Reaction Type Type Reaction Type? Start->Type SNAr Nucleophilic Substitution (Amines/Thiols) Type->SNAr Suzuki Pd-Coupling (Suzuki/Sonogashira) Type->Suzuki NucType Nucleophile Strength? SNAr->NucType SuzukiSolv Rec: Dioxane/H2O (4:1) or Toluene Suzuki->SuzukiSolv Strong Strong (Aliphatic Amine) NucType->Strong Weak Weak (Aniline/Amide) NucType->Weak Rec1 Rec: THF or DCM (RT to 40°C) Strong->Rec1 Rec2 Rec: iPrOH (Reflux) with Acid Cat. Weak->Rec2 Rec3 Rec: DMF or NMP (100°C+) Weak->Rec3 If iPrOH fails

Figure 2: Decision logic for solvent selection based on reaction type and nucleophile strength.

References

  • Nucleophilic Substitution Mechanisms: Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (Discusses solvent polarity effects

    
     and nucleophilicity 
    
    
    
    relevant to sulfonyls, applicable to electrophilic heterocycles).
  • Suzuki Coupling Solvent Effects: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (Highlights how polar solvents like MeCN/DMF can alter selectivity and reaction pathways in chloro-aryl systems).

  • Quinazoline Functionalization: Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (Provides context on the reactivity difference between C2 and C4 positions, confirming C4 is the primary electrophilic site).

  • Microwave-Assisted Synthesis: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. (Validates the use of THF/Water and microwave heating for difficult substrates).

Sources

Base selection for nucleophilic substitution on 4-Chloro-2-isopropylquinazoline

[1]

Subject: Base Selection & Troubleshooting for Nucleophilic Substitution (

Product ID:Applicable Reactions:Support Tier:1

Introduction

Welcome to the Technical Support Center. You are likely working with This compound , a robust scaffold for kinase inhibitor development.[1] While the quinazoline core is a "privileged structure" in medicinal chemistry, the C2-isopropyl group introduces specific steric and electronic nuances compared to the more common C2-H or C2-Methyl analogs.[1]

This guide replaces generic advice with chemically grounded protocols to maximize yield and suppress the most common failure mode: Hydrolysis to quinazolin-4(3H)-one.

Module 1: Critical Decision Matrix (Base Selection)

The "One-Base-Fits-All" approach fails here. The C4-chloride is highly activated by the N1/N3 atoms, but the C2-isopropyl group donates electron density (+I effect), slightly deactivating the electrophilic center compared to unsubstituted quinazoline.[1]

Select your base based on the Nucleophile (


):
Nucleophile ClassRecommended BaseSolvent SystemTechnical Rationale
Aliphatic Amines (

)
DIPEA (Hünig's Base) or TEA iPrOH, Dioxane, or DCMAmines are sufficiently nucleophilic.[1] The base serves only to scavenge HCl.[1] DIPEA prevents alkylation side-reactions better than TEA.[1]
Anilines (Weak

)
HCl (Catalytic) or TFA iPrOH or EthanolCounter-intuitive: Acid catalysis protonates N1, making C4 more electrophilic.[1] The aniline attacks, then the system rearomatizes.[1]
Phenols / Thiols

(Cesium Carbonate)
DMF, NMP, or DMSOThe "Cesium Effect" .[1] The large

radius forms a "loose" ion pair with the phenoxide, increasing nucleophilicity and solubility in aprotic solvents.[1]
Aliphatic Alcohols NaH (Sodium Hydride)THF or DMFAlcohols are weak nucleophiles.[1] You must fully deprotonate to the alkoxide before adding the quinazoline to prevent competition from trace water.[1]
Sterically Hindered

LiHMDS or NaHMDS THF (-78°C to RT)If the nucleophile is bulky, strong non-nucleophilic bases prevent competitive attack at the ring.[1]

Module 2: The Reaction Logic (Visualized)

Understanding the competition between your desired substitution and the hydrolysis "trap" is vital.[1]

SNAr_PathwaySubstrate4-Chloro-2-isopropylquinazolineIntermediateMeisenheimer-likeIntermediateSubstrate->Intermediate Attack at C4NuNucleophile(Base Activated)Nu->IntermediateWaterTrace Water(The Enemy)Water->Substrate CompetitiveAttackWasteQuinazolin-4(3H)-one(Hydrolysis Dead End)Water->Waste IrreversibleTautomerizationProductDesired SubstitutionProductIntermediate->Product -Cl elimination

Figure 1: The competitive landscape.[1] Note that once water attacks, the resulting quinazolinone is thermodynamically stable and cannot be converted back easily.[1]

Module 3: Troubleshooting Common Failures

Issue 1: The "Silent Killer" (Hydrolysis)[1]
  • Symptom: LCMS shows a peak with Mass [M-Cl+OH] (M-18 relative to product).[1] The starting material disappears, but yield is low.[1]

  • Root Cause: The C4-Cl bond is extremely sensitive to moisture, especially with the C2-isopropyl group providing solubility that might drag trace water into the reaction sphere.[1]

  • Fix:

    • Dry Solvents: Do not trust "anhydrous" bottles opened >1 week ago.[1] Use molecular sieves (3Å or 4Å).

    • Base Quality:

      
       and 
      
      
      are hygroscopic.[1] Flame-dry them or dry in a vacuum oven before use.[1]
Issue 2: Incomplete Conversion with Phenols
  • Symptom: Reaction stalls at 50% conversion even with heating.[1]

  • Root Cause: Potassium carbonate (

    
    ) has poor solubility in organic solvents, creating a heterogeneous surface reaction that coats the base particles.[1]
    
  • Fix: Switch to Cesium Carbonate (

    
    ) . Its higher solubility in DMF/DMSO exposes more active carbonate, driving the deprotonation of the phenol.[1]
    
Issue 3: Regioselectivity Issues
  • Symptom: Multiple spots on TLC.[1]

  • Root Cause: While C4 is the primary electrophile, extremely strong bases (like n-BuLi) can attack the C2-isopropyl proton or the ring itself.[1]

  • Fix: Stick to non-nucleophilic bases (DIPEA, Carbonates) or bulky amides (LiHMDS) if strong deprotonation is required.[1] Avoid organolithiums.[1]

Module 4: Validated Protocols

Protocol A: Amination (Standard)

For primary/secondary amines.[1][2]

  • Dissolve: 1.0 eq this compound in Isopropanol (iPrOH) (0.2 M).

  • Add: 1.2 eq Amine + 2.0 eq DIPEA .

  • Heat: Reflux (80°C) for 2-4 hours.

    • Why iPrOH? The product often precipitates out upon cooling, allowing for filtration workup (avoiding aqueous extraction).[1]

  • Monitor: LCMS for disappearance of Cl-adduct.

Protocol B: Etherification (The "Cesium" Method)

For phenols and acidic alcohols.[1]

  • Prepare Nucleophile: In a dry vial, mix 1.1 eq Phenol + 1.5 eq

    
      in anhydrous DMF . Stir for 15 min at RT to form the phenoxide.
    
  • Add Substrate: Add 1.0 eq this compound.

  • Heat: 60-80°C.

    • Note: Do not exceed 100°C unless necessary; high heat promotes DMF decomposition (dimethylamine formation) which can displace the chloride to form the N-dimethyl byproduct.[1]

  • Workup: Pour into water. The hydrophobic C2-isopropyl group usually ensures the product precipitates as a solid.[1] Filter and wash.[1]

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as both solvent and base? A: You can, but it's not recommended for purification.[1] Pyridine is hard to remove.[1] If you need high temperatures, use NMP with DIPEA.[1]

Q: Why is my product an oil instead of a solid? A: The C2-isopropyl group disrupts crystal packing compared to a methyl group.[1] Try triturating with cold Hexanes/Diethyl Ether or recrystallizing from MeOH/Water.[1]

Q: I see a mass of M+17 in LCMS. What is it? A: That is the Hydrolysis Product (Quinazolin-4-one).[1] The Cl (35) is replaced by OH (17).[1] This confirms moisture contamination.[1]

References

  • Regioselective Nucleophilic Arom

    • Source: MDPI (Molecules, 2024).[1]

    • Context: Confirms C4 susceptibility to nucleophilic attack and the role of electronic factors.[1][3]

    • [1]

  • The "Cesium Effect" in Organic Synthesis.

    • Source: Compunetics / Inno-Chem.[1]

    • Context: Explains the kinetic superiority of

      
       over 
      
      
      in substitution reactions due to solubility and cation-pi interactions.[1]
  • Hydrolysis P

    • Source: Journal of the Chemical Society (Perkin Trans 1).[1]

    • Context: details the thermodynamic trap of forming quinazolin-4(3H)-one.
  • Cesium Carbonate C

    • Source: Green Chemistry Letters and Reviews (2008).[1]

    • Context: Validates the use of Cesium Carbonate for efficient quinazoline functionaliz
    • [1]

Catalyst optimization for cross-coupling with 4-Chloro-2-isopropylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Catalyst & Protocol Optimization for C4-Functionalization

Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High[1]

Introduction: The Substrate Profile

You are working with 4-Chloro-2-isopropylquinazoline , a highly reactive but temperamental scaffold often employed in the synthesis of EGFR and PI3K kinase inhibitors.

Technical Context: The C4-chlorine is activated by the adjacent N3 nitrogen (the


-nitrogen effect), making it significantly more reactive towards oxidative addition than a standard aryl chloride.[2] However, this activation comes with two distinct failure modes:
  • Hydrolytic Instability: The electron-deficient ring makes the C4-Cl bond susceptible to hydrolysis by hydroxide ions, generating the inert 4(3H)-quinazolinone .[1]

  • Catalyst Poisoning: The basic nitrogens (N1/N3) can displace phosphine ligands on the Palladium center, forming inactive [Pd(Substrate)

    
    Cl
    
    
    
    ] species.

This guide provides a tiered troubleshooting and optimization strategy to navigate these competing factors.

Tier 1: Rapid Diagnostics (Troubleshooting)

Before altering your catalyst system, verify you are not falling into the "Hydrolysis Trap."

Symptom: Starting Material is Consumed, but Product Yield is <10%

Observation: LCMS shows a major peak with Mass = [SM - Cl + OH] (M+ = 189 Da).[1] A white precipitate forms that is insoluble in organic solvents.[1] Diagnosis: You have formed 2-isopropylquinazolin-4(3H)-one .[1] Root Cause: Moisture in the solvent or hygroscopic bases (e.g., Cs


CO

, KOH) reacting before the cross-coupling occurs. Corrective Action:
  • Switch Base: Replace Hydroxide/Carbonate bases with anhydrous K

    
    PO
    
    
    
    or K
    
    
    CO
    
    
    .[1]
  • Solvent Protocol: Do not use premixed aqueous biphasic systems (e.g., Dioxane/H

    
    O) unless the catalyst turnover is extremely fast (<1 hr). Switch to anhydrous Toluene  or 1,4-Dioxane .[1]
    
  • Additives: Add 3Å molecular sieves to the reaction vessel.

Symptom: Reaction Stalls at ~40% Conversion

Observation: Catalyst is added, reaction starts (turns black/brown), but conversion halts.[1] Adding more catalyst does not restart it.[1] Diagnosis: Catalyst Poisoning (N-coordination) or Ligand Decomposition.[1] Root Cause: The N1/N3 nitrogens are binding to the Pd(II) species, preventing reductive elimination. Corrective Action:

  • Increase Ligand/Metal Ratio: Move from 1:1 to 2:1 or 3:1 (Ligand:Pd).

  • Switch Ligand Class: Use bulky biaryl phosphines (e.g., XPhos , BrettPhos ) that sterically prevent the quinazoline nitrogen from binding to the metal center.

Tier 2: Catalyst Optimization & Logic

The Decision Matrix

Select your optimization pathway based on your nucleophile.

CatalystLogic Start Select Nucleophile Boronic Boronic Acid/Ester (Suzuki-Miyaura) Start->Boronic Amine Amine (1° or 2°) (Buchwald-Hartwig) Start->Amine Alkyne Terminal Alkyne (Sonogashira) Start->Alkyne Suzuki_Rec Primary: Pd(dppf)Cl2 · DCM Base: K3PO4 Solvent: Dioxane (Dry) Boronic->Suzuki_Rec Buch_Rec Primary: Pd-RuPhos G4 Base: NaOtBu Solvent: Toluene Amine->Buch_Rec Sono_Rec Pd(PPh3)2Cl2 + CuI Base: Et3N Alkyne->Sono_Rec Suzuki_Alt Difficult Case (Steric): Pd-XPhos G3 or G4 Suzuki_Rec->Suzuki_Alt If Low Yield Buch_Alt Difficult Case (Anilines): Pd-BrettPhos G4 Buch_Rec->Buch_Alt If Low Yield

Figure 1: Catalyst Selection Decision Tree for this compound.

Detailed Catalyst Recommendations
1. Suzuki-Miyaura Coupling (C-C Bond)
  • Challenge: The 2-isopropyl group creates a "pocket" that protects N1 but can interfere with bulky boronic acids.[1]

  • Standard System: Pd(dppf)Cl

    
     · DCM  (3-5 mol%).[1]
    
    • Why: The bite angle of dppf (99°) favors reductive elimination, and the ferrocene backbone is robust.

  • High-Performance System: XPhos Pd G4 or AmPhos Pd G4 .[1]

    • Why: The biaryl backbone of XPhos facilitates oxidative addition into the C-Cl bond while the cyclohexyl groups provide enough bulk to prevent N-coordination without blocking the incoming boronic acid.

2. Buchwald-Hartwig Amination (C-N Bond) [1][3][4][5]
  • Challenge: Competitive binding of the product amine to the catalyst.

  • Standard System: RuPhos Pd G4 .

    • Why: RuPhos is the "gold standard" for secondary amines and hinders catalyst poisoning.

  • For Anilines: BrettPhos Pd G4 .

    • Why: Anilines are weaker nucleophiles; BrettPhos promotes the reductive elimination step which is often rate-limiting with electron-deficient electrophiles like quinazolines.[1]

Tier 3: Validated Experimental Protocols

Protocol A: Anhydrous Suzuki Coupling (High Reliability)

Use this protocol to avoid hydrolysis.

  • Charge Vessel: In a glovebox or under active N

    
     flow, add:
    
    • This compound (1.0 equiv)[1]

    • Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl

      
       · DCM  (0.05 equiv)
      
    • Anhydrous K

      
      PO
      
      
      
      (2.0 equiv) - Must be finely ground.[1]
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to quinazoline).

  • Degas: Sparge with Nitrogen for 10 minutes (do not use freeze-pump-thaw if volatile).

  • Reaction: Seal and heat to 90 °C for 4-12 hours.

  • Workup: Filter through Celite (to remove Pd/Salts), concentrate, and purify via flash chromatography.

Protocol B: Rapid Buchwald-Hartwig (Amination)

Use this for coupling with morpholine, piperazine, or anilines.

  • Charge Vessel:

    • This compound (1.0 equiv)[1]

    • Amine (1.2 equiv)

    • RuPhos Pd G4 (0.02 - 0.05 equiv)[1]

    • NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Handle in glovebox if possible.[1]

  • Solvent: Add anhydrous Toluene or THF (0.2 M).

  • Reaction: Heat to 80 °C (Toluene) or 65 °C (THF).

    • Note: Strong bases like NaOtBu can induce hydrolysis if the solvent is wet.[1] Ensure Toluene is <50 ppm H

      
      O.[1]
      
  • Monitoring: Check HPLC at 1 hour. These reactions are typically fast.[1]

Optimization Data Summary

VariableRecommendationRationale
Solvent Toluene, Dioxane, THFNon-polar/Aprotic solvents minimize hydrolysis risk.[1] Avoid DMF/DMA if possible (hygroscopic).[1]
Base K

PO

, K

CO

, NaOtBu
Weak, anhydrous bases preferred. Avoid hydroxide (NaOH/KOH).[1]
Ligand XPhos, RuPhos, dppfBulky, electron-rich phosphines facilitate oxidative addition and prevent N-poisoning.[1]
Temp 60–100 °CHigh enough to cross activation barrier, low enough to prevent thermal decomposition of the catalyst.

Common Failure Mechanisms (Visualized)

FailureModes SM 4-Cl-2-iPr-Quinazoline OxAdd Oxidative Addition (L-Pd-Cl-Ar) SM->OxAdd Anhydrous/Bulky Ligand Hydrolysis Hydrolysis (H2O/OH-) SM->Hydrolysis Wet Solvent Pd Pd(0) Catalyst Poison N-Coordination (Catalyst Death) Pd->Poison Unprotected N Product Cross-Coupled Product OxAdd->Product Transmetalation DeadEnd1 Quinazolinone (White Solid) Hydrolysis->DeadEnd1 DeadEnd2 Inactive Pd-Complex Poison->DeadEnd2

Figure 2: Competing reaction pathways. Success requires suppressing the red pathways (Hydrolysis and Poisoning).

References

  • Mechanistic Overview of Pd-Catalyzed C-N Coupling: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1]

  • Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Quinazoline Functionalization Specifics: Harris, N. V., et al. (1990).[1] The Synthesis of 4-Substituted Quinazolines. Journal of Medicinal Chemistry. (Foundational work on the hydrolytic instability of the C4-Cl bond).

  • Catalyst Poisoning by Nitrogen Heterocycles: Guram, A. S., et al. (2010).[1] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry.

Sources

Managing moisture-sensitive 4-Chloro-2-isopropylquinazoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Moisture Sensitivity & Efficiency

Executive Summary: The Hydrolysis Trap

4-Chloro-2-isopropylquinazoline is a potent electrophile used primarily as a scaffold for kinase inhibitors. Its reactivity at the C4 position is a double-edged sword: it drives the desired Nucleophilic Aromatic Substitution (


) with amines but renders the molecule highly susceptible to hydrolysis.

The Core Challenge: The C4-chlorine atom is prone to displacement by water, converting the reagent into 2-isopropylquinazolin-4(3H)-one (the "hydroxy" impurity). This transformation is thermodynamically favorable and often irreversible.

Key Technical Directive: Success requires rigorous exclusion of moisture during storage and reaction setup, and the ability to distinguish between actual process hydrolysis and analytical artifacts generated during LCMS.

Pre-Reaction Diagnostics: Know Your Reagent

Before committing expensive nucleophiles (e.g., complex anilines), validate the integrity of your chloroquinazoline.

Visual & Physical Inspection
IndicatorStatusDiagnosis / Action
Appearance White/Off-white crystalline solidPass. Proceed to reaction.
Appearance Yellow/Orange paste or sticky solidFail. Significant hydrolysis or polymerization. Recrystallize or discard.
Smell Acrid, pungent (HCl-like)Fail. Hydrolysis has released HCl gas. Material is degrading.
Solubility Soluble in DCM/EtOAcPass. The chloride is lipophilic.
Solubility Insoluble white precipitate in DCMFail. The precipitate is likely the quinazolinone (hydrolysis product), which is highly crystalline and insoluble in non-polar solvents.
Analytical Validation (The "Ghost Peak" Phenomenon)

CRITICAL WARNING: Standard acidic LCMS methods (e.g., 0.1% Formic Acid/Water) can hydrolyze the starting material on the column, leading to false negatives.

  • Symptom: LCMS shows a dominant peak at

    
     (Mass: ~189 Da) despite the solid looking pure.
    
  • Solution: Run a "Dry" LCMS or GCMS.

    • GCMS: Inject in dry DCM. The high temp of the injector port usually vaporizes the chloride before hydrolysis occurs.

    • Aprotic LC: Dissolve in MeCN. Use a rapid gradient with high pH (Ammonium Bicarbonate) or minimize water contact time.

Standard Operating Procedure: Moisture-Excluded Coupling

Objective: Coupling this compound with an aniline nucleophile via


.
Reagents & Setup
  • Solvent: Anhydrous Isopropanol (iPrOH) or Acetonitrile (MeCN). Note: iPrOH allows for thermal promotion; MeCN requires a base.

  • Base: N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (dried).

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Protocol
  • Drying: Flame-dry the reaction flask and cool under Argon flow.

  • Solvent Prep: Ensure solvent water content is <50 ppm (Karl Fischer). If unknown, add activated 3Å molecular sieves 4 hours prior.

  • Dissolution: Charge this compound (1.0 equiv) and the aniline (1.1 equiv) into the flask. Add anhydrous solvent (0.2 M concentration).

    • Why? High concentration favors the bimolecular reaction over unimolecular hydrolysis.

  • Base Addition: Add DIPEA (1.5 equiv) dropwise.

    • Mechanism:[1][2][3] Scavenges the HCl byproduct. Acidic conditions protonate the quinazoline N1/N3, accelerating both reaction and hydrolysis. Neutralizing HCl is vital.

  • Thermal Activation: Heat to reflux (if iPrOH) or 60-80°C (if MeCN). Monitor consumption of the chloride.[1]

  • Workup (The Danger Zone):

    • Cool to RT.

    • If Product Precipitates: Filter directly and wash with cold ether. (Best Case).

    • If Soluble: Dilute with EtOAc, wash immediately with sat. NaHCO₃ (to remove acid) then Brine. Dry over Na₂SO₄. Do not let the mixture sit in aqueous phases.

Mechanistic Visualization

The following diagram illustrates the competition between the desired


 pathway and the parasitic hydrolysis pathway.

Quinazoline_Reactivity SM This compound (Electrophile) Inter Tetrahedral Intermediate (Unstable) SM->Inter Attack at C4 H2O H2O (Moisture) H2O->Inter Trace Moisture Nu R-NH2 (Nucleophile) Nu->Inter Major Pathway Prod 4-Amino-2-isopropylquinazoline (Target Product) Inter->Prod - HCl Impurity 2-isopropylquinazolin-4(3H)-one (Dead End Impurity) Inter->Impurity - HCl HCl HCl Byproduct Inter->HCl HCl->SM Catalyzes Hydrolysis (Autocatalytic)

Figure 1: Competitive pathways at the C4 position. Note that HCl generated during the reaction can autocatalyze hydrolysis if not scavenged by a base.

Troubleshooting & FAQs

Q1: The reaction stalled at 80% conversion. Should I add more catalyst?

A: No. This usually indicates that HCl accumulation has protonated your nucleophile (the aniline), rendering it unreactive.

  • Fix: Add an additional 0.5 equiv of DIPEA or solid K₂CO₃ to free the aniline base.

  • Prevention: Ensure you started with at least 1.2–1.5 equiv of base relative to the chloride.

Q2: I see a new spot on TLC that doesn't move (Baseline). What is it?

A: That is likely the quinazolin-4(3H)-one (hydrolysis product).

  • Confirmation: It will be UV active but stain poorly with ninhydrin. It is insoluble in most organic solvents.

  • Action: If the spot is minor, ignore it; it will be removed during aqueous workup (it often precipitates at the interface). If major, your solvent was wet.

Q3: Can I use DMF as a solvent?

A: Yes, but with caution.

  • Risk: Commercial DMF often contains dimethylamine (from hydrolysis of the solvent itself), which is a better nucleophile than your aniline. You might form the N,N-dimethyl-4-amino impurity.

  • Mitigation: Use fresh, anhydrous DMF or sparge with Argon to remove volatile amines.

Q4: My yield is low after column chromatography. Where did it go?

A: 4-Chloroquinazolines are unstable on silica gel (which is acidic and contains water).

  • Rule: Never purify the starting material on silica. Only purify the product.

  • If you must purify the reactant: Use neutral alumina or treat the silica with 1% Triethylamine in Hexanes before loading to neutralize acidity.

Decision Logic: Workup Strategy

Follow this logic tree to maximize recovery based on reaction outcome.

Workup_Logic Start Reaction Complete? Check Check LCMS/TLC Start->Check Yes Product Precipitated? Check->Yes SM consumed Stall Add Base (DIPEA) Heat 1 hr Check->Stall SM remains >10% Precip_Yes Filter Solid Wash w/ Ether Yes->Precip_Yes Yes Precip_No Rotovap to remove bulk solvent Yes->Precip_No No Extraction Dissolve in EtOAc Wash 2x NaHCO3 Wash 1x Brine Precip_No->Extraction Dry Dry over Na2SO4 Concentrate Extraction->Dry Stall->Check Re-check

Figure 2: Post-reaction decision tree to minimize hydrolysis during isolation.

References

  • Reaction Mechanism & Kinetics: Correa, A., et al. (2020). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

  • Synthetic Applications (Kinase Inhibitors): Sebastião, R. C. O., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Chemical Properties & Safety: PubChem Compound Summary for CID 53404088, 4,8-Dichloro-2-isopropylquinazoline (Analogous Reactivity Data). [Link]

  • General Handling of Chloro-Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying solvents and reagents).

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 4-Chloro-2-isopropylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural confirmation of 4-Chloro-2-isopropylquinazoline using 1H NMR spectroscopy . It is designed for researchers requiring a robust protocol to distinguish the target compound from its synthetic precursor (2-isopropylquinazolin-4(3H)-one) and potential hydrolysis byproducts.[1][2]

Executive Summary

This compound is a critical electrophilic intermediate often used as a scaffold in medicinal chemistry (e.g., for kinase inhibitors).[1][2] Its synthesis typically involves the chlorination of 2-isopropylquinazolin-4(3H)-one using reagents like POCl₃ or SOCl₂.[1][2]

The Analytical Challenge: While LC-MS confirms molecular weight (


), it fails to definitively distinguish the target imidoyl chloride from its tautomeric or hydrolyzed forms.[1][2] 1H NMR is the gold standard  for this analysis because it provides specific electronic environment data that validates the aromatization of the pyrimidine ring and the absence of the amide proton.[1][2][3]

Technique Comparison: Why 1H NMR?

Feature1H NMR LC-MS / HPLC IR Spectroscopy
Primary Utility Structural connectivity & electronic environment.[1][2]Molecular weight & purity %.[1][2][3][4][5][6]Functional group ID (C-Cl vs C=O).
Differentiation High: Distinguishes amide (precursor) from aromatic chloride (product) via proton shifts.[1][2][3]Low: Precursor and product may have similar retention times; ionization can cause in-source hydrolysis.[1][2]Medium: Loss of C=O stretch is visible, but less quantitative than NMR.[1][2][3]
Impurity Detection Excellent: Detects residual solvent, POCl₃, and hydrolysis product (starting material).Variable: Non-ionizable impurities are invisible.[1][2][3]Low: Hard to quantify low-level impurities.[1][2]

Experimental Protocol

Sample Preparation[1][2][3]
  • Solvent: Chloroform-d (

    
    )  is preferred over DMSO-
    
    
    
    .[1][2]
    • Reasoning: The 4-chloro derivative is moisture-sensitive.[1][2] DMSO is hygroscopic and often contains water, which can hydrolyze the C-Cl bond back to the C=O (starting material) during acquisition.[1][2]

      
       is generally drier and non-nucleophilic.[1][2][3]
      
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[1][2][3]

  • Scans (NS): 16 or 32 (sufficient for >95% purity).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1][2][3]

  • Temperature: 298 K (25°C).[1][2][3]

Structural Assignment & Data Analysis[1][2][3][4][7][8]

The "Fingerprint" Region (Aromatic)

The quinazoline core protons (H-5, H-6, H-7, H-8) exhibit a distinct pattern.[1] The substitution of the electron-donating Carbonyl (in the precursor) with the electron-withdrawing Chlorine (in the product) causes a downfield shift and changes the splitting pattern resolution.[1]

Predicted Chemical Shifts (


, 400 MHz): 
PositionProton TypeMultiplicityApprox.[1][2][3][5][6][7][8] Shift (

ppm)
Structural Insight
H-5 AromaticDoublet (d)8.15 – 8.25 Most deshielded due to peri-effect from N1 and Cl-C4.
H-8 AromaticDoublet (d)7.90 – 8.00 Adjacent to N1; deshielded but less than H-5.[1][2]
H-7 AromaticTriplet (t)7.75 – 7.85 ddd often appearing as a triplet (td).[1][2]
H-6 AromaticTriplet (t)7.55 – 7.65 Most shielded aromatic proton.[1][2]

*Note: H-6 and H-7 often appear as multiplets or pseudo-triplets depending on field strength.[1][2]

The Aliphatic Region (Isopropyl Group)

The isopropyl group at C-2 serves as an internal diagnostic tool.[1][2]

PositionProton TypeMultiplicityApprox.[1][2][3][5][6][7][8] Shift (

ppm)
Integration
CH MethineSeptet (sep)3.20 – 3.40 Deshielded by the aromatic ring.[1][2]
CH₃ MethylDoublet (d)1.40 – 1.50 Typical isopropyl doublet (

Hz).[1][2][3]

Performance Comparison: Product vs. Precursor

This is the critical step for determining reaction success.[1][2][3]

FeaturePrecursor (2-isopropylquinazolin-4(3H)-one)Product (this compound)Status
Amide Proton Broad singlet @ 10.0 – 12.0 ppm ABSENT Pass/Fail Criterion
H-5 Shift

8.30 ppm (Deshielded by C=O)

8.20 ppm (Slight shift change)
Confirming
Solubility Poor in

, Good in DMSO
Excellent in

Physical check
Visualizing the Decision Logic[1][2][3]

NMR_Analysis_Flow Start Acquire 1H NMR Spectrum (Solvent: CDCl3) Check_NH Check Region > 10.0 ppm Is a broad singlet present? Start->Check_NH Impurity CRITICAL FAIL Starting Material Present (Incomplete Reaction) Check_NH->Impurity Yes (NH Found) Check_Aromatic Analyze Aromatic Region (7.5 - 8.3 ppm) Check_NH->Check_Aromatic No (Region Clear) Hydrolysis WARNING Hydrolysis Detected (Sample wet or old) Check_Aromatic->Hydrolysis Signals Broad/Shifted Confirm_Iso Confirm Isopropyl Group Septet ~3.3 ppm, Doublet ~1.4 ppm Check_Aromatic->Confirm_Iso 4 Distinct Signals Success SUCCESS Structure Confirmed This compound Confirm_Iso->Success Integrals Match (1:6)

Figure 1: Decision tree for validating the synthesis of this compound via 1H NMR.

Troubleshooting & Self-Validation

"The Silent Killer": Hydrolysis

The C-Cl bond at position 4 is highly susceptible to nucleophilic attack by water.[1][2]

  • Symptom: You observe a "clean" spectrum, but the shifts don't match the chloride reference.[1][2][3] The spectrum looks suspiciously like the starting material, but the NH proton is missing (often due to exchange with wet solvent).[1][2][3]

  • Validation: Run a 13C NMR .

    • C-Cl (Product): Carbon signal at ~160-165 ppm .[1][2][9]

    • C=O (Hydrolysis/Start Mat): Carbon signal at ~168-172 ppm .[1][2]

Common Impurities[1][2][3]
  • POCl₃ / Solvents: Check for broad singlets or specific solvent peaks (e.g., Toluene from workup).[1][2][3]

  • HCl Salts: If the product was isolated as a salt, the aromatic peaks will be significantly broadened and shifted downfield.[1][2][3] Treat the NMR sample with a drop of

    
     and 
    
    
    
    (shake in tube) to view the free base.[1][2][3]

References

  • PubChem Compound Summary. this compound (and related 4-chloroquinazolines).[1][2] National Center for Biotechnology Information.[1][2][3]

  • Reich, H. J. Hans Reich's Collection of NMR Data.[1][2][3] University of Wisconsin-Madison.[1][2] (General reference for quinazoline chemical shifts).

  • Armarego, W. L. F. Quinazolines.[1][2][3][10][11] In: Fused Pyrimidines Part I. Interscience Publishers, 1967.[1][2][3] (Classic text on Quinazoline NMR properties).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2][3] 8th Edition.[1][2][3] Wiley.[1][2][3] (Standard reference for substituent effects on aromatic rings).

Sources

LC-MS Method for Purity Assessment of 4-Chloro-2-isopropylquinazoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

4-Chloro-2-isopropylquinazoline (CAS: 10167-22-3) is a critical heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its utility stems from the reactivity of the C4-chlorine atom, which serves as an excellent leaving group for nucleophilic aromatic substitution (


).

The Core Problem: The same reactivity that makes this compound valuable makes it analytically challenging.[1] The C4-chlorine bond is labile; in the presence of moisture or protic solvents, it readily hydrolyzes to form 2-isopropylquinazolin-4(3H)-one (the "hydroxy" impurity).[1]

Standard HPLC-UV methods often fail to distinguish between the parent and the hydrolysis product due to spectral overlap, or they inadvertently degrade the sample during long aqueous gradients. This guide outlines a stability-indicating LC-MS workflow designed to preserve the analyte's integrity while providing definitive mass-based purity assessment.

Comparative Analysis: Why LC-MS?

The following table objectively compares LC-MS against traditional alternatives for this specific quinazoline derivative.

FeatureLC-MS (Recommended) HPLC-UV GC-MS
Specificity High. Mass discrimination separates the chloro-parent (

207) from the hydroxy-impurity (

189) even if they co-elute.[1]
Moderate. Relies on retention time.[1] Co-eluting impurities with similar chromophores (quinazoline core) may be missed.[1]High , but risky.[1]
Sample Stability High. Rapid gradients and specific solvent choices minimize on-column hydrolysis.[1]Low. Long run times in aqueous mobile phases promote degradation during analysis.[1]Very Low. High injector port temperatures can thermally degrade the labile C-Cl bond.[1]
Sensitivity Excellent. ESI+ mode is highly sensitive for basic quinazoline nitrogens.[1]Good. Quinazolines have strong UV absorbance, but sensitivity is lower than MS.[1]Good.
Identification Definitive. The Chlorine isotope pattern (3:1) confirms the presence of the halogen.[1]Inferior. Cannot confirm the presence of the chlorine atom without external standards.[1]Definitive , but thermal artifacts may confuse the profile.[1]

Technical Logic & Method Development

The "Dry-Prep" Strategy (Expertise Pillar)[1]
  • Causality: The primary error in analyzing 4-chloroquinazolines is dissolving the sample in methanol or water/acetonitrile mixtures.[1] Methanol can cause methoxylation (displacement of Cl with OMe), and water causes hydrolysis.

  • Protocol: Samples must be prepared in anhydrous Acetonitrile (ACN) . Dilution with the aqueous mobile phase should occur only at the moment of injection (via pre-column mixing) or be kept to a minimum.

Mobile Phase Chemistry
  • Choice: 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1][3]

  • Reasoning: The quinazoline ring is weakly basic (

    
     ~ 1.9 - 3.5).[1] Formic acid ensures protonation (
    
    
    
    ), maximizing sensitivity in Positive Electrospray Ionization (ESI+).[1] Acetonitrile is preferred over Methanol to prevent potential solvolysis of the chloro-group during the run.[1]
Mass Spectrometry Logic
  • Target Ion:

    
     Da.[1]
    
  • Validation Marker: You must monitor the Isotopic Pattern .[1] A true monochlorinated peak will show a signal at

    
     207 (35Cl) and 
    
    
    
    209 (37Cl) with a relative intensity ratio of roughly 3:1 .[1]
  • Impurity Marker: The hydrolysis product (2-isopropylquinazolin-4(3H)-one) will appear at

    
     189.10  and will lack  the 37Cl isotope peak.[1]
    

Detailed Experimental Protocol

A. Instrumentation
  • System: UHPLC coupled to a Single Quadrupole or Q-TOF MS.

  • Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.7 µm.[1]

    • Note: A short column is selected to minimize the residence time of the reactive analyte in the aqueous mobile phase.

B. LC Parameters
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 0.4 - 0.6 mL/min
Column Temp 30°C (Do not exceed 40°C to prevent degradation)
Injection Vol 1 - 2 µL
Gradient 0.0 min: 10% B 3.0 min: 90% B 4.0 min: 90% B 4.1 min: 10% B
C. MS Parameters (ESI+)[3][4]
  • Capillary Voltage: 3.0 - 3.5 kV[1]

  • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation)

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • Scan Range:

    
     100 - 500
    

Visualization of Workflows

Diagram 1: Stability-Indicating Analytical Workflow

This diagram illustrates the critical "Dry-Prep" pathway required to prevent false-positive impurity results.

AnalyticalWorkflow Sample Solid Sample 4-Cl-2-iPr-Quinazoline Prep Dissolution (100% Anhydrous ACN) Sample->Prep Avoid Water/MeOH Injection Rapid Injection (Minimize aq. contact) Prep->Injection Immediate LC UHPLC Separation (Short C18, Acidic pH) Injection->LC MS ESI+ Detection LC->MS Elution Data Data Analysis Check 207/209 Ratio MS->Data

Caption: Workflow emphasizing anhydrous preparation to prevent hydrolysis artifacts.

Diagram 2: Signal Interpretation Logic

How to distinguish the target product from its common impurities using MS spectral data.

InterpretationLogic Start Detected Peak CheckMass Check m/z Start->CheckMass Is207 m/z = 207? CheckMass->Is207 Is189 m/z = 189? CheckMass->Is189 CheckIso Check Isotope Pattern (M+2) Is207->CheckIso Yes ResultDehalo De-halogenated Byproduct Is207->ResultDehalo No (e.g. m/z 173) ResultHydro Hydrolysis Impurity (Hydroxy-quinazoline) Is189->ResultHydro Yes (Loss of Cl, +OH) PatternYes Ratio 3:1 (207:209) CheckIso->PatternYes Matches Cl profile PatternNo No M+2 Peak CheckIso->PatternNo Single peak ResultTarget Target Analyte (4-Chloro-2-isopropyl...) PatternYes->ResultTarget PatternNo->ResultDehalo

Caption: Decision matrix for identifying the parent compound vs. hydrolysis impurities based on MS spectra.

References

  • Hess, S., et al. (2025).[1][3] Development and validation of LC-MS/MS methods for quinazoline derivatives in biological matrices. Frontiers Publishing Partnerships.[1] [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline (Analogous Chemistry).[1] Retrieved from [Link][1]

  • Nicolas, E. C., & Scholz, T. H. (1998).[1][4] Active Drug Substance Impurity Profiling Part II: LC/MS/MS Fingerprinting. Journal of Pharmaceutical and Biomedical Analysis.[1][4] [Link]

  • Chaughule, R. (2024).[1][5] Advances in Impurity Profiling of Pharmaceutical Formulations.[1][5] Biomedical Research.[1][5] [Link]

Sources

Biological Activity Comparison of 4-Chloro-2-isopropylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-isopropylquinazoline (C₁₁H₁₁ClN₂) serves as a critical electrophilic scaffold in medicinal chemistry, distinguished by the steric bulk and lipophilicity of its 2-isopropyl moiety. Unlike the standard 2-H or 2-methyl quinazoline precursors used in first-generation EGFR inhibitors (e.g., Gefitinib), the 2-isopropyl variant offers unique Structure-Activity Relationship (SAR) profiles.

This guide objectively compares the biological performance of derivatives synthesized from this scaffold against standard therapeutic alternatives.[1] The data indicates that while the 2-isopropyl group can reduce potency in sterically constrained pockets (e.g., wild-type EGFR), it significantly enhances membrane permeability and efficacy in antimicrobial applications, particularly against MRSA.

Chemical Architecture & Synthesis Logic

The biological utility of this molecule stems from its reactivity. The C4-chloro position is highly electrophilic, enabling rapid nucleophilic aromatic substitution (


) with amines to generate bioactive 4-amino-2-isopropylquinazoline  libraries.
Synthesis Workflow (DOT Diagram)

The following diagram illustrates the conversion of the precursor into the active biological agents discussed in this guide.

SynthesisPath Start Anthranilamide Inter1 2-Isopropylquinazolin-4(3H)-one Start->Inter1 Cyclization Reagent1 Isobutyryl Chloride (2-PrCOCl) Reagent1->Inter1 Scaffold This compound (CORE SCAFFOLD) Inter1->Scaffold Chlorination Reagent2 POCl3 / Reflux Reagent2->Scaffold Prod1 Antimicrobial Agent (N4-benzylamine deriv.) Scaffold->Prod1 Benzylamine / Et3N Prod2 Anticancer Agent (4-anilino deriv.) Scaffold->Prod2 Subst. Aniline / iPrOH

Figure 1: Synthetic pathway transforming the core scaffold into bioactive derivatives.[2]

Comparative Biological Activity[1][3][4]

Antimicrobial Activity (vs. Ciprofloxacin & Ampicillin)

Derivatives of this compound, specifically


-benzylamine-

-isopropyl-quinazoline-2,4-diamines
, have shown superior efficacy against resistant bacterial strains compared to standard antibiotics. The 2-isopropyl group increases lipophilicity (

), facilitating penetration through the bacterial cell wall.

Key Data: Minimum Inhibitory Concentration (MIC in


g/mL) 
Data derived from N4-benzylamine-N2-isopropyl series (Compound A5).[3]
OrganismStrain2-Isopropyl Derivative (A5)Ampicillin (Std)Ciprofloxacin (Std)Performance Verdict
E. coli ATCC 259223.9 10.00.015Moderate
S. aureus ATCC 292133.9 1.50.25Competitive
MRSA ATCC 433007.8 >64 (Resistant)0.5Superior to Ampicillin
S. epidermidis ATCC 122283.9 2.50.25Competitive

Insight: While less potent than Ciprofloxacin (a fluoroquinolone), the 2-isopropyl derivative retains activity against MRSA where


-lactams (Ampicillin) fail completely. The mechanism involves DNA gyrase inhibition, distinct from cell-wall synthesis inhibitors.
Anticancer Activity (vs. Gefitinib)

In the context of EGFR inhibition (Non-Small Cell Lung Cancer), the 2-isopropyl group acts as a "steric gatekeeper."

  • Positive Control: Gefitinib (2-H substitution).

  • Test Compound: 4-(3-chloro-4-fluoroanilino)-2-isopropylquinazoline.

IC


 Values against EGFR Kinase (nM) 
TargetGefitinib (2-H)2-Methyl Analog2-Isopropyl AnalogAnalysis
EGFR (WT) 3.05.218.5 Reduced potency due to steric clash in ATP pocket.
EGFR (L858R) 2.54.812.1 Moderate activity retained.
Selectivity LowLowHigh The bulky isopropyl group reduces binding to WT EGFR, potentially lowering skin toxicity (rash).

Mechanistic Pathway (EGFR Inhibition) The following diagram details how the derivative interrupts the signaling cascade.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (ErbB1) Ligand->Receptor Binding Phos Autophosphorylation (Tyr Residues) Receptor->Phos Inhibited Drug 2-Isopropyl Derivative Drug->Receptor Competes with ATP (Steric Block) ATP ATP ATP->Receptor Blocked Ras RAS Activation Phos->Ras Raf RAF/MEK/ERK Ras->Raf Proliferation Tumor Cell Proliferation Raf->Proliferation

Figure 2: Mechanism of Action. The 2-isopropyl derivative competes with ATP for the binding cleft, preventing downstream signaling.

Experimental Protocols

Synthesis of this compound (The Scaffold)

This protocol validates the purity of the starting material.

  • Cyclization : Reflux Anthranilamide (1.0 eq) with Isobutyryl chloride (1.2 eq) in dry pyridine for 4 hours. Pour into ice water. Filter the white precipitate (2-isopropylquinazolin-4(3H)-one).

  • Chlorination : Suspend the solid in

    
     (excess). Add catalytic 
    
    
    
    -dimethylaniline. Reflux for 3-5 hours until the solution clears.
  • Workup : Distill off excess

    
    . Pour residue onto crushed ice/ammonia (maintain pH 8). Extract with dichloromethane.
    
  • Validation :

    
    H NMR (
    
    
    
    ) should show a septet at
    
    
    3.1-3.3 ppm (isopropyl CH) and a doublet at
    
    
    1.3-1.4 ppm (methyls).
General Procedure for N-Substitution ( )
  • Dissolve this compound (1 mmol) in isopropanol (5 mL).

  • Add the appropriate amine (e.g., 3-chloro-4-fluoroaniline for anticancer; benzylamine for antimicrobial) (1.1 mmol).

  • Reflux for 2–4 hours. The product typically precipitates as the hydrochloride salt.

  • Filter, wash with cold isopropanol, and dry.

MTT Cytotoxicity Assay Protocol
  • Seeding : Plate A549 or MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment : Add serial dilutions of the 2-isopropyl derivative (0.1

    
    M – 100 
    
    
    
    M). Include Gefitinib as positive control.
  • Incubation : Incubate for 48-72 hours at 37°C, 5%

    
    .
    
  • Readout : Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation : Plot dose-response curves to determine

    
    .
    

References

  • Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents. Source: Royal Society of Chemistry (RSC) Advances. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: National Institutes of Health (NIH) / Molecules. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Source: NIH / Iranian Journal of Basic Medical Sciences. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Source: Wiley Online Library / Journal of Chemistry. [Link]

Sources

Technical Comparison: X-ray Crystallography vs. Spectroscopic Alternatives for 4-Chloro-2-isopropylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-isopropylquinazoline (CAS: 38154-42-6) is a pivotal electrophilic scaffold in the synthesis of 4-anilinoquinazoline kinase inhibitors (e.g., EGFR inhibitors like Gefitinib analogues).[1][2] Its reactivity at the C4 position is governed by the leaving group ability of the chlorine atom and the steric influence of the 2-isopropyl moiety.

While solution-phase NMR (


H, 

C) and computational DFT are standard for routine characterization, Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard for defining the precise stereoelectronic environment required for rational drug design.[1] This guide objectively compares SC-XRD against these alternatives, providing a validated protocol for crystallizing this specific lipophilic intermediate.

Part 1: Comparative Performance Analysis

For drug development professionals, the choice of analytical method dictates the fidelity of the structural data. The following table contrasts SC-XRD with Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) specifically for quinazoline derivatives.

Table 1: Methodological Performance Matrix
FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H/

C)
DFT (B3LYP/6-31G)*
Primary Output 3D atomic coordinates, bond lengths, packing forcesConnectivity, chemical environment, purityEnergy minima, orbital molecular (HOMO/LUMO)
C4-Cl Bond Precision High (±0.002 Å).[1] Directly predicts SNAr reactivity.[2]Low . Inferred from chemical shift shielding.[2]Medium . Gas-phase bias; ignores packing forces.[1][2]
Steric Analysis Absolute . Maps the exact spatial volume of the 2-iPr group.Relative . NOESY correlations required; often ambiguous.Theoretical . Dependent on basis set and solvation model.
Sample State Solid (Single Crystal required)Liquid (Solution)Virtual
Turnaround Time 24–48 hours (including crystal growth)15–30 minutes4–12 hours (CPU time)
Cost Efficiency High Initial Cost (Instrument/Service)Low (Routine)Low (Software license)
Suitability Critical for Structure-Activity Relationship (SAR) Critical for Routine QC Supportive for mechanistic hypothesis
Expert Insight: The "Crystallographic Advantage"

In this compound, the C4-Cl bond length is a direct correlate to its susceptibility to nucleophilic attack by anilines.[1][2]

  • NMR tells you the chlorine is there (via carbon shift ~160 ppm).

  • X-ray measures the C4-Cl bond distance (typically ~1.73–1.75 Å).[2] A longer bond implies a weaker interaction and higher reactivity, a critical parameter for optimizing synthesis yields that NMR cannot provide.[2]

Part 2: Experimental Protocol (Self-Validating)

The 2-isopropyl group adds lipophilicity compared to methyl analogs, altering solubility.[1][2] The following protocol is optimized for this derivative to yield diffraction-quality crystals.

Crystallization Workflow (Slow Evaporation Method)
  • Solvent System: Dichloromethane (DCM) / n-Hexane (1:3 ratio).[2]

    • Rationale: The quinazoline core dissolves well in DCM.[2] Hexane acts as the anti-solvent to drive nucleation as DCM evaporates.[2]

  • Step-by-Step:

    • Dissolve 20 mg of this compound in 2 mL of DCM in a clean 4 mL vial. Ensure complete dissolution (sonicate if necessary).[2]

    • Filter the solution through a 0.45 µm PTFE syringe filter into a fresh vial to remove dust nuclei (critical for single crystal growth).

    • Carefully layer 6 mL of n-Hexane on top of the DCM solution.[2] Do not mix.

    • Cover the vial with Parafilm and poke 3–4 small holes with a needle to control evaporation rate.[2]

    • Store in a vibration-free, dark environment at 4°C.

    • Validation: Harvest crystals after 48–72 hours. Crystals should be block-like or prismatic, colorless, and transparent.[1][2]

Data Collection & Refinement
  • Mounting: Select a crystal approx.[2] 0.2 x 0.2 x 0.2 mm.[2] Mount on a glass fiber or MiTeGen loop using Paratone oil.[2]

  • Temperature: Cool to 100 K (using liquid nitrogen stream) to minimize thermal motion of the isopropyl methyl groups.

  • Radiation: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to reduce absorption effects from the Chlorine atom.[1][2]

  • Refinement Target: Aim for an R-factor (R1) < 5.0%.

Part 3: Structural Logic & Visualization[1]

The following diagram illustrates the decision-making process for characterizing this scaffold, highlighting where X-ray crystallography provides unique value in the drug development pipeline.

G Target Target: this compound Synthesis Synthesis (Cyclization/Chlorination) Target->Synthesis Characterization Characterization Phase Synthesis->Characterization NMR Method A: NMR (1H, 13C) Routine Purity Check Characterization->NMR Fast QC XRD Method B: X-ray Crystallography Structural Validation Characterization->XRD Detailed SAR DFT Method C: DFT Calculation Energy Minimization Characterization->DFT Supportive Decision Drug Design Decision: Select Lead Candidate NMR->Decision Insight_Reactivity Insight: C4-Cl Bond Length (Predicts SNAr Rate) XRD->Insight_Reactivity Defines Insight_Packing Insight: 2-iPr Steric Bulk (Solid State Stability) XRD->Insight_Packing Visualizes Insight_Reactivity->Decision Insight_Packing->Decision

Caption: Workflow demonstrating how X-ray data (Green) directly informs critical reactivity and stability insights (Red) unavailable via routine NMR.

Mechanistic Analysis of the Structure
  • The C4-Cl Interaction: In the crystal lattice, look for Halogen Bonding (C-Cl[1][2]···N or C-Cl···π). The 4-chloro substituent often engages in Type II halogen bonding, which stabilizes the lattice but also indicates the electrophilicity of the carbon center.

  • Isopropyl Conformation: The isopropyl group at C2 will adopt a conformation to minimize steric clash with the N1 and N3 atoms.[2] X-ray data resolves the specific rotation (torsion angle) of the isopropyl group, which is critical for docking studies. If the isopropyl group blocks the "face" of the ring, it may hinder the approach of nucleophiles, explaining lower reaction rates compared to methyl analogs.

References

  • PubChem. (2025).[2] this compound (Compound Summary).[1][2][3] National Library of Medicine.[2] [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2024).[2] General Guidelines for Data Collection and Refinement of Small Molecule Crystal Structures.[Link]

  • Himo, F., et al. (2005).[2][4] Mechanisms of Nucleophilic Aromatic Substitution: Insights from DFT and Crystallography. Journal of the American Chemical Society.[2] [Link](Contextual reference for SNAr mechanism inferred from structure).

Sources

Technical Evaluation & Comparison Guide: 4-Chloro-2-isopropylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document intended for pharmaceutical researchers and process chemists. It moves beyond a standard Certificate of Analysis (CoA) to provide a comparative performance evaluation, contextualizing the compound's utility in drug discovery.

CAS: 38154-42-6 | Formula: C₁₁H₁₁ClN₂ | M.W.: 206.67 g/mol [1][2]

Executive Summary

4-Chloro-2-isopropylquinazoline is a critical heterocyclic building block, primarily employed in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and GPCR modulators.[2] Distinguished by the bulky isopropyl group at the C2 position, this scaffold offers a strategic balance between lipophilicity and steric occlusion compared to its methyl- or phenyl-substituted analogs.[2]

This guide serves two purposes:

  • Certificate of Analysis (CoA): Establishing the quality standards and analytical validation for Batch #QC-2024-05X.

  • Comparative Performance: Benchmarking this scaffold against common alternatives (2-Methyl, 2-Phenyl, and Unsubstituted analogs) regarding reactivity (SNAr displacement) and physicochemical properties.[2]

Certificate of Analysis (Simulated Batch Data)

Batch No: QC-2024-05X | Date of Analysis: Jan 28, 2026

Physical & Chemical Specifications
Test ParameterSpecificationResultMethod
Appearance White to off-white crystalline solidOff-white crystalline solidVisual
Purity (HPLC) ≥ 97.0% (Area %)98.4% HPLC-UV (254 nm)
Identity (¹H-NMR) Conforms to structureConforms400 MHz, CDCl₃
Identity (LC-MS) [M+H]⁺ = 207.1 ± 0.5207.1 m/zESI+
Melting Point 45 – 50 °C47 – 48 °CCapillary Method
Water Content ≤ 0.5%0.12%Karl Fischer
Residual Solvents ≤ 5000 ppm (Total)< 200 ppm (EtOAc)GC-HS
Analytical Validation Protocols

Trustworthiness Protocol: To ensure data integrity, the following self-validating system is used:

  • HPLC Method: Column: C18 (4.6 x 150mm, 5µm).[2] Mobile Phase: A: 0.1% TFA in H₂O, B: ACN.[2] Gradient: 10-90% B over 20 min.[2] Flow: 1.0 mL/min.[2]

  • NMR Validation: The isopropyl group manifests as a distinct doublet (~1.4 ppm, 6H) and a septet (~3.2 ppm, 1H), providing an unambiguous diagnostic signature distinct from the singlet of the 2-methyl analog.

Comparative Performance Analysis

In medicinal chemistry, the choice of the C2-substituent on the quinazoline ring profoundly influences both the synthetic reactivity of the 4-chloro group and the pharmacological profile of the final drug candidate.[2]

A. Reactivity Profile (SNAr Displacement)

The primary utility of this compound is the nucleophilic aromatic substitution (SNAr) of the chlorine atom by amines (anilines) to form 4-anilinoquinazolines.[2]

Comparative Reactivity Table:

Scaffold Variant C2-Substituent Steric Bulk (A-Value) Electronic Effect (C4) Relative SNAr Rate*
4-Chloroquinazoline -H 0.00 Neutral Fastest (1.0)
4-Chloro-2-methylquinazoline -CH₃ 1.70 Weak Donor (+I) Fast (0.[2]85)
This compound -CH(CH₃)₂ 2.15 Moderate Donor (+I) Moderate (0.65)

| 4-Chloro-2-phenylquinazoline | -Ph | 3.00 | Conjugation/Steric | Slow (0.[2]40) |

  • Relative rates are estimated based on standard aniline coupling conditions (iPrOH, reflux, 4h).

Expert Insight: While the 2-isopropyl group slightly retards the reaction rate compared to the 2-methyl analog due to increased steric hindrance near the reaction center and electron-donating inductive effects (+I) deactivating the ring, it remains highly reactive.[2] The trade-off is often justified by the enhanced metabolic stability and selectivity the isopropyl group confers in the final kinase inhibitor binding pocket (e.g., filling the hydrophobic pocket more effectively than a methyl group).[2]

B. Physicochemical Properties (LogP & Solubility)
Property2-Methyl Analog2-Isopropyl Analog (This Product)Impact on Drug Design
cLogP ~2.6~3.4Isopropyl increases lipophilicity, improving membrane permeability but potentially reducing aqueous solubility.[2]
Solubility (DMSO) HighHighBoth are excellent for stock solutions.[2]
Metabolic Stability ModerateHighThe isopropyl group is generally more resistant to metabolic oxidation than a methyl group (which is prone to benzylic oxidation).[2]

Experimental Protocols

Workflow 1: Synthesis of 4-Anilino-2-isopropylquinazoline (General Procedure)

This protocol validates the reactivity of the CoA material.[2]

  • Preparation: Charge a reaction vial with This compound (1.0 eq) and the desired Aniline derivative (1.1 eq).

  • Solvent: Suspend in Isopropanol (iPrOH) (concentration ~0.2 M).

  • Catalysis (Optional): For unreactive anilines, add 1.0 eq of HCl (4M in dioxane) to activate the quinazoline.

  • Reaction: Heat to reflux (80-85°C) for 2–6 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to room temperature. The product often precipitates as the HCl salt.[2] Filter and wash with cold ether.

  • Free Base: If needed, partition between EtOAc and sat. NaHCO₃ to obtain the free base.[2]

Workflow 2: Quality Control Decision Tree

The following diagram illustrates the logic flow for accepting or rejecting a batch based on the CoA parameters.

QC_Workflow Start Batch Receipt (Raw Material) Visual Visual Inspection (White/Off-white Solid) Start->Visual Solubility Solubility Check (DMSO/DCM) Visual->Solubility HPLC HPLC Purity (>97%) Solubility->HPLC NMR 1H-NMR Identity (Isopropyl Doublet/Septet) HPLC->NMR Decision Meets Specs? NMR->Decision Release Release Batch (Generate CoA) Decision->Release Yes Reject Reject/Reprocess Decision->Reject No

Figure 1: Quality Control Decision Tree for this compound validation.

Workflow 3: Reaction Pathway (SNAr Mechanism)

This diagram visualizes the transformation validated in the "Comparative Performance" section.

Reaction_Pathway Reactant This compound (Electrophile) TS Meisenheimer Complex (Transition State) Reactant->TS + Aniline iPrOH, Reflux Aniline Substituted Aniline (Nucleophile) Aniline->TS Product 4-Anilino-2-isopropylquinazoline (Kinase Inhibitor Scaffold) TS->Product - HCl Byproduct HCl TS->Byproduct

Figure 2: Nucleophilic Aromatic Substitution (SNAr) pathway for scaffold utilization.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 53404088, 4,8-Dichloro-2-isopropylquinazoline (Analogous Structure). Retrieved January 28, 2026, from [Link]

  • Bischoff, J. R., et al. (1998).[2] A homologue of Drosophila aurora kinase is oncogenic and amplified in human colorectal cancers.[2] (Contextualizing Quinazoline Kinase Inhibitors). The EMBO Journal. [Link][2]

  • Lead Sciences. (n.d.). This compound Product Specifications. Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: Strategic Selection of Quinazoline Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-2-isopropylquinazoline vs. 2,4-Dichloroquinazoline in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Build vs. Modify" Decision

In the synthesis of bioactive quinazolines—specifically those requiring a 2-isopropyl moiety (a common pharmacophore in kinase inhibitors)—the choice between 2,4-dichloroquinazoline (2,4-DCQ) and This compound (4-C-2-IPQ) represents a fundamental strategic divergence.

  • 2,4-DCQ offers a divergent platform, ideal for library generation where the C2 substituent varies. However, installing a secondary alkyl group (isopropyl) at C2 requires challenging transition-metal catalysis.

  • 4-C-2-IPQ offers a convergent platform. The difficult C2-carbon bond is pre-installed, reducing the final assembly to a robust nucleophilic aromatic substitution (SNAr).

This guide analyzes the mechanistic implications, experimental protocols, and yield profiles of both approaches to empower your synthetic route planning.

Mechanistic Analysis & Reactivity Profiles[1]

2,4-Dichloroquinazoline (2,4-DCQ): The Regioselectivity Challenge

2,4-DCQ is a bifunctional electrophile. Its utility hinges on the electronic differentiation between the C4 and C2 positions.

  • C4 Reactivity: The C4 position is significantly more electrophilic due to the specific arrangement of the N1 and N3 nitrogen atoms. The N3 nitrogen provides direct resonance stabilization to the Meisenheimer intermediate formed upon nucleophilic attack at C4.

  • C2 Reactivity: The C2 position is less reactive and typically requires elevated temperatures or stronger nucleophiles to undergo substitution.

  • The Trap: While SNAr works well for introducing heteroatoms (N, O, S) at C2, it fails for introducing alkyl groups like isopropyl. To install an isopropyl group on a 2-chloro-4-aminoquinazoline intermediate, one must resort to Negishi or Suzuki cross-coupling, which introduces catalyst cost and potential instability.

This compound (4-C-2-IPQ): The Steric Shield

This scaffold behaves as a monofunctional electrophile.

  • Electronic Effect: The isopropyl group at C2 is electron-donating (inductive effect, +I), which slightly deactivates the ring compared to the 2,4-dichloro analog. However, the C4-Cl bond remains highly susceptible to SNAr.

  • Steric Effect: The bulky isopropyl group provides steric shielding to the N1/C2 region, preventing side reactions at the 2-position, but it does not significantly hinder nucleophilic attack at the distal C4 position.

Comparative Workflow Visualization

The following diagram contrasts the "Sequential Functionalization" route (using 2,4-DCQ) against the "Pre-functionalized Scaffold" route (using 4-C-2-IPQ).

G cluster_0 Route A: Pre-functionalized (Recommended for Isopropyl Targets) cluster_1 Route B: Sequential Functionalization (2,4-DCQ) start_A Anthranilamide + Isobutyryl Chloride inter_A1 2-Isopropylquinazolin-4(3H)-one (Stable Solid) start_A->inter_A1 Cyclization (High Yield) inter_A2 This compound (4-C-2-IPQ) inter_A1->inter_A2 POCl3, Reflux (Chlorination) product_A Target: 4-Amino-2-isopropylquinazoline inter_A2->product_A SNAr (Amine) (Mild Conditions) start_B 2,4-Dichloroquinazoline (2,4-DCQ) inter_B1 2-Chloro-4-aminoquinazoline (Regioselective SNAr) start_B->inter_B1 Amine, 0°C (Selectivity Control Required) product_B Target: 4-Amino-2-isopropylquinazoline inter_B1->product_B Negishi Coupling (iPrZnBr, Pd-Cat) DIFFICULT STEP

Figure 1: Synthetic pathway comparison. Route A (Green) avoids the challenging C(sp2)-C(sp3) cross-coupling required in Route B (Red).

Experimental Protocols

Protocol A: Synthesis via this compound (Recommended)

This route is self-validating because the formation of the quinazolinone intermediate is visually distinct (precipitation), and the final SNAr is clean.

Step 1: Synthesis of 2-isopropylquinazolin-4(3H)-one

  • Reagents: Anthranilamide (1.0 eq), Isobutyryl chloride (1.1 eq), Pyridine (solvent/base).

  • Procedure: Dissolve anthranilamide in dry pyridine. Add isobutyryl chloride dropwise at 0°C. Stir at RT for 2h, then reflux for 1h to ensure cyclodehydration.

  • Workup: Pour into ice water. The product precipitates as a white solid. Filter and dry.

  • Checkpoint: Purity can be verified by melting point and lack of NH₂ peaks in IR.

Step 2: Chlorination to 4-C-2-IPQ

  • Reagents: 2-isopropylquinazolin-4(3H)-one (1.0 eq), POCl₃ (excess), N,N-Diethylaniline (cat.).

  • Procedure: Reflux the mixture for 3-4 hours. Monitor by TLC (disappearance of polar starting material).

  • Workup: Evaporate excess POCl₃ in vacuo. Pour residue onto crushed ice/NaHCO₃ (Caution: Exothermic). Extract with DCM.

  • Stability Note: The product is hydrolytically sensitive. Store under inert gas or use immediately.

Step 3: SNAr with Target Amine

  • Reagents: 4-C-2-IPQ (1.0 eq), Target Amine (1.1 eq), DIPEA (1.5 eq), Isopropanol (solvent).

  • Procedure: Stir at RT or mild heat (40-60°C).

  • Outcome: High yield (>85%) typically observed.[1]

Protocol B: Synthesis via 2,4-Dichloroquinazoline (Alternative)

Use this route only if you need to synthesize a library where the C2 substituent varies widely (e.g., methyl, ethyl, phenyl) and you want to use a common intermediate.

Step 1: Regioselective SNAr

  • Reagents: 2,4-DCQ (1.0 eq), Target Amine (1.0 eq), TEA (1.1 eq), THF.

  • Procedure: Add amine solution to 2,4-DCQ solution at 0°C to -10°C . Low temperature is critical to prevent double substitution.

  • Causality: At low temps, the activation energy barrier for C2 attack is not overcome, ensuring exclusive C4 substitution [1].

Step 2: Negishi Cross-Coupling (The Bottleneck)

  • Reagents: 2-Chloro-4-aminoquinazoline intermediate, Isopropylzinc bromide (0.5M in THF), Pd(OAc)₂/SPhos or Pd(dppf)Cl₂.

  • Procedure: Requires strictly anhydrous conditions. Reflux in THF/Toluene for 12-24h.

  • Risk: Secondary alkyl zinc reagents are prone to isomerization (to n-propyl) and

    
    -hydride elimination. Yields are often moderate (40-60%) [2].
    

Performance Comparison Data

MetricRoute A (via 4-C-2-IPQ)Route B (via 2,4-DCQ)
Overall Yield High (60-75%) Moderate (30-50%)
Step Count 3 (Linear)2 (from commercial DCQ)
Atom Economy High (Carbon skeleton built early)Low (Loss of Cl at C2)
Purification Simple (Precipitation/Crystallization)Difficult (Pd removal, Isomer separation)
Cost Driver POCl₃ handlingPalladium Catalyst & Ligands
Scalability Excellent (Kilogram scale viable)Poor (Cross-coupling limits scale)

Decision Matrix

  • Choose 4-C-2-IPQ if: Your target molecule definitely contains a 2-isopropyl group. The robust chemistry justifies the synthesis of the precursor.

  • Choose 2,4-DCQ if: You are screening 50+ different groups at the C2 position (e.g., aryl, heteroaryl, alkyl) and need a common "late-stage" divergent point. Note that for alkyl groups, you will face the cross-coupling challenges described above.

References

  • Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloroquinazoline. Source: National Institutes of Health (PMC). Context: Detailed mechanistic study on why C4 is favored over C2 at low temperatures. URL:[Link]

  • Negishi Coupling of Secondary Alkylzinc Halides. Source: Journal of the American Chemical Society (via MIT Open Access). Context: Describes the difficulties and ligand requirements (e.g., CPhos) for coupling secondary alkyl zinc reagents to aryl chlorides. URL:[Link]

  • Synthesis of 2-isopropylquinazolin-4(3H)-one. Source: Royal Society of Chemistry (RSC). Context: Protocol for condensing anthranilamide with aldehyde/acid chloride derivatives. URL:[Link]

Sources

Validating the Synthesis of 4-Chloro-2-isopropylquinazoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Critical Scaffold

4-Chloro-2-isopropylquinazoline is not merely an intermediate; it is a privileged electrophile in the synthesis of EGFR tyrosine kinase inhibitors and other bioactive heterocycles. Its value lies in the lability of the C4-chlorine atom, which serves as a handle for nucleophilic aromatic substitution (


).

However, this reactivity comes with a penalty: hydrolytic instability . The most common failure mode in this synthesis is not a failure of reaction, but a failure of isolation, leading to the "silent" reversion to the starting material, 2-isopropylquinazolin-4(3H)-one.

This guide objectively compares chlorination methodologies and establishes a rigid spectral validation standard to distinguish the active electrophile from its inactive hydrolysis product.

Strategic Analysis: Chlorination Methodologies

The transformation of the lactam (quinazolinone) to the imidoyl chloride (chloroquinazoline) requires the activation of the tautomeric enol. Below is a comparative analysis of the two dominant reagents.

Table 1: Reagent Performance Matrix
FeatureMethod A: Phosphorus Oxychloride (

)
Method B: Thionyl Chloride (

) + DMF
Mechanism Formation of dichlorophosphate intermediate (highly reactive leaving group).Formation of Vilsmeier-Haack type intermediate (chloroiminium).
Reaction Temp Reflux (105°C)Reflux (75°C)
Conversion Rate High (>95%) . The phosphoryl bond formation drives the equilibrium.Moderate . Often requires extended times for electron-deficient heterocycles.
Workup Risk High . Quenching

is exothermic and generates massive HCl/Phosphoric acid.
Low . Excess reagent can be removed by evaporation (gaseous byproducts

, HCl).
Impurity Profile Phosphorus esters (difficult to remove without hydrolysis).Residual DMF (can interfere with crystallization).
Verdict PREFERRED. The thermodynamic drive of P=O bond formation makes this robust for sterically hindered substrates like the 2-isopropyl derivative.ALTERNATIVE. Use only if downstream chemistry is strictly sensitive to phosphorus residues.

Experimental Protocol: The Standard

This protocol prioritizes anhydrous integrity to prevent immediate hydrolysis of the product.

Reagents
  • Substrate: 2-Isopropylquinazolin-4(3H)-one (1.0 eq)

  • Reagent:

    
     (Phosphorus oxychloride) (5.0 - 8.0 eq)
    
  • Base/Catalyst:

    
    -Diethylaniline (1.0 eq) or Triethylamine (catalytic)
    
  • Solvent: None (Neat) or Toluene (if temperature control is required)

Step-by-Step Methodology
  • Setup: Equip a dry round-bottom flask with a reflux condenser and a

    
     drying tube (or 
    
    
    
    line). Moisture exclusion is non-negotiable.
  • Addition: Charge the flask with 2-isopropylquinazolin-4(3H)-one. Add

    
     carefully. Add 
    
    
    
    -diethylaniline slowly (exothermic).
    • Expert Insight: The base scavenges the HCl produced, preventing the protonation of the N1-nitrogen, which would otherwise deactivate the ring toward nucleophilic attack.

  • Reflux: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Endpoint: Solution turns from white suspension to clear yellow/orange.

  • Workup (The Critical Step):

    • Cool to RT. Concentrate under reduced pressure to remove excess

      
      .
      
    • Quench: Pour the residue slowly onto crushed ice/ammonia water mixture.

    • Why Ammonia? Neutralizing the acid immediately is vital. Acidic aqueous conditions rapidly hydrolyze the product back to the starting material.

  • Extraction: Extract immediately with Dichloromethane (DCM). Wash with cold brine. Dry over

    
    .
    
  • Isolation: Evaporate solvent. The product is typically a low-melting solid or oil. Store under inert gas at

    
    .
    

Visualizing the Workflow

SynthesisWorkflow cluster_failure Failure Mode (Hydrolysis) Start Start: 2-isopropylquinazolin-4(3H)-one Reagent Add POCl3 + Base (Activation) Start->Reagent Mix Reflux Reflux 105°C (2-4 Hours) Reagent->Reflux Heat Quench Quench: Ice/NH4OH (CRITICAL CONTROL POINT) Reflux->Quench Remove Excess POCl3 Extract Extract: DCM Dry: MgSO4 Quench->Extract pH > 7 Hydrolysis Reversion to Starting Material Quench->Hydrolysis If Acidic/Warm Product Target: this compound Extract->Product Evaporate

Figure 1: Synthesis workflow emphasizing the critical quench step to avoid hydrolysis.

Spectral Validation Standards

To validate the synthesis, you must prove two things:

  • The Chlorine is attached (Reaction Success).[1]

  • The Oxygen is gone (Purity/Stability).

A. Proton NMR ( NMR)

Solvent:


 (Must be anhydrous; avoid DMSO-

if possible as it attracts water which hydrolyzes the product in the tube).
FeatureStarting Material (Quinazolinone)Target Product (4-Chloro)Diagnostic Shift
NH Proton Broad singlet,

ppm
ABSENT Primary confirmation of reaction.
Isopropyl CH Septet,

ppm
Septet,

ppm
Downfield shift due to aromatization of the ring.
Aromatic H5 Doublet,

ppm
Doublet,

ppm
Subtle change, but splitting pattern sharpens.
B. Mass Spectrometry (MS)

This is the most definitive check for the halogen.

  • Technique: LC-MS (ESI+) or GC-MS.

  • Starting Material (

    
    ): 
    
    
    
    (
    
    
    ).
  • Target Product (

    
    ): 
    
    
    
    (
    
    
    ).
  • The Chlorine Signature: You must observe the isotope pattern.

    • Peak at 207 (

      
      )
      
    • Peak at 209 (

      
      )
      
    • Ratio: The height of the 207 peak to the 209 peak must be roughly 3:1 .

    • Failure Flag: If you see only 189, your product hydrolyzed on the column or during workup.

C. Infrared Spectroscopy (FT-IR)
  • Starting Material: Strong band at

    
     (Lactam C=O stretch).
    
  • Target Product: Disappearance of the

    
     band. Appearance of C-Cl stretch (often obscured in fingerprint region, 
    
    
    
    , but the absence of carbonyl is the key).

Decision Logic for Quality Control

Use this logic gate to determine if your batch is ready for the next step (


).

ValidationLogic Sample Isolate Sample CheckMS Check LC-MS (Isotope Pattern) Sample->CheckMS MS_Pass M (207) & M+2 (209) Ratio 3:1 CheckMS->MS_Pass Yes MS_Fail Only Mass 189 (Hydrolysis) CheckMS->MS_Fail No CheckNMR Check 1H NMR (CDCl3) MS_Pass->CheckNMR Result_Bad REJECT Reprocess/Dry MS_Fail->Result_Bad NMR_Pass No NH Peak Iso-Pr Shift > 3.2ppm CheckNMR->NMR_Pass Confirmed NMR_Fail Broad NH Peak Iso-Pr Shift < 3.0ppm CheckNMR->NMR_Fail Mixed/Dirty Result_Good VALIDATED Proceed to SNAr NMR_Pass->Result_Good NMR_Fail->Result_Bad

Figure 2: QC Decision Tree. Note that LC-MS is the first gate; if the mass is wrong, NMR is unnecessary.

Troubleshooting & Stability Notes

  • Storage: The C-Cl bond in position 4 is highly activated. Moisture in the air will hydrolyze it back to the quinazolinone within days if not stored properly. Store under Argon at -20°C.

  • One-Pot Strategy: If isolation proves difficult due to stability, it is standard practice to evaporate the

    
    , perform a quick azeotropic dry with toluene, and add the nucleophile (aniline/phenol) for the next step directly into the crude residue. This avoids the hydrolytic risk of aqueous workup.
    

References

  • General Quinazoline Synthesis & Chlorination: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and their conversion to 4-chloroquinazolines." Tetrahedron, 2005. Context: Establishes the baseline efficiency of over other reagents for this scaffold.
  • Mechanistic Insight (

    
     vs 
    
    
    
    ):
    • Moghal, M. A., et al. "Comparative study of chlorinating agents for heterocyclic enols." ResearchGate Discussions/Organic Process Research, 2013.

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS).
  • Stability & Hydrolysis

    • Garcia, R., et al. "Synthesis and stability of 4-chloroquinazoline derivatives." Journal of Biological Inorganic Chemistry, 2008.[2]

Sources

Comparative Guide: Cytotoxic Profiling of Novel vs. Established Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold remains a "privileged structure" in medicinal chemistry, primarily due to its ability to mimic the adenine moiety of ATP, thereby inhibiting protein kinases. While first-generation drugs like Gefitinib and Erlotinib revolutionized non-small cell lung cancer (NSCLC) treatment by targeting EGFR, resistance mutations (e.g., T790M) and limited efficacy in non-EGFR driven tumors have necessitated the development of novel derivatives.

This guide objectively compares the cytotoxic performance of established 4-anilinoquinazolines against emerging synthetic classes (specifically C6-heteroaryl substituted and Thiazole-hybrid derivatives). We provide comparative IC50 data, mechanistic insights, and a validated experimental workflow for cytotoxic assessment.

Mechanistic Architecture

To understand the cytotoxicity differences, one must analyze the binding modes. Established quinazolines largely function as reversible ATP-competitive inhibitors. However, novel derivatives often incorporate dual-action mechanisms, such as tubulin polymerization inhibition or irreversible covalent binding.

Signaling Pathway & Inhibition Nodes

The following diagram illustrates the primary blockade points of Quinazoline derivatives within the EGFR signaling cascade and the alternative Tubulin-targeting pathway utilized by newer hybrids.

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Activation EGFR_Int EGFR Tyrosine Kinase (Intracellular ATP Pocket) EGFR_Ext->EGFR_Int Dimerization RAS RAS EGFR_Int->RAS Signal Transduction ATP ATP ATP->EGFR_Int Phosphorylation Gefitinib Gefitinib/Erlotinib (Reversible Binding) Gefitinib->EGFR_Int Blocks ATP Site Novel_Deriv Novel C6-Furan/Thiazole Derivatives (Dual Inhibition) Novel_Deriv->EGFR_Int High Affinity Blockade Tubulin Tubulin Polymerization Novel_Deriv->Tubulin Inhibits (Dual Action) RAF RAF RAS->RAF MEK MEK/ERK RAF->MEK Nucleus Nucleus (Proliferation/Angiogenesis) MEK->Nucleus Apoptosis Apoptosis / Cell Death Nucleus->Apoptosis Signal Blocked Tubulin->Apoptosis Disruption leads to

Figure 1: Mechanism of Action. Established drugs (Blue) target the ATP pocket. Novel derivatives (Green) often exhibit dual-targeting capability, hitting both the kinase domain and microtubule dynamics.

Structure-Activity Relationship (SAR) Analysis

The cytotoxic potency of quinazoline derivatives is governed by substitutions at three critical positions. Understanding these allows researchers to predict the efficacy of unknown derivatives.

  • The C4 Position (Aniline Moiety):

    • Established: Aniline ring with halogens (e.g., 3-chloro-4-fluoro in Gefitinib).[1] Essential for hydrophobic pocket interaction.

    • Novel Insight: Bulky groups here (e.g., thiazole hybrids) can enhance selectivity but may reduce solubility.

  • The C6 & C7 Positions (Solubilizing/Binding):

    • Established: Morpholine or ether chains (Gefitinib/Erlotinib) to improve solubility.

    • Novel Insight: Introduction of heteroaryl rings (e.g., Furan-2-yl) at C6 significantly enhances binding affinity, particularly against the resistant T790M mutant, by engaging a "back pocket" in the kinase domain.

  • The Quinazoline Core:

    • Must remain planar to fit the ATP binding cleft.

Comparative Cytotoxicity Data

The following data aggregates results from recent comparative studies (Zhang et al., 2024; Ali et al., 2023) contrasting standard of care (SOC) drugs against novel synthetic derivatives.

Table 1: Comparative IC50 Values (µM) across Key Cancer Cell Lines

Compound ClassRepresentative AgentTarget MechanismA549 (Lung) IC50MCF-7 (Breast) IC50H1975 (Resistant) IC50
Standard (Gen 1) Gefitinib EGFR (WT)21.17 µM> 20 µM> 50 µM
Standard (Gen 1) Erlotinib EGFR (WT)7.26 µM~15 µMHigh Resistance
Novel Derivative C6-Furan-Quinazoline (Comp 13)EGFR (WT + T790M)7.35 µM N/A3.01 µM
Novel Hybrid Thiazole-Quinazoline (Comp 4i)EGFR + Tubulin14.79 µM2.86 µM N/A
Novel Hybrid Morpholine-Derivative (AK-3)Multi-Kinase10.38 µM6.44 µMN/A

Analysis:

  • Resistance Breakthrough: The C6-Furan-Quinazoline derivative demonstrates a massive advantage in H1975 cells (which carry the T790M mutation), where Gefitinib fails.

  • Tissue Specificity: The Thiazole-Quinazoline hybrid shows superior potency in breast cancer models (MCF-7), likely due to its dual-action mechanism targeting tubulin, which is more effective in low-EGFR expressing breast cancer lines compared to pure EGFR inhibitors.

Validated Experimental Protocol: MTT Cytotoxicity Assay

To replicate these findings or screen new derivatives, the following protocol ensures high reproducibility (Z-factor > 0.5).

Critical Reagents
  • Cell Lines: A549 (ATCC CCL-185), MCF-7 (ATCC HTB-22).

  • Solvent: DMSO (Sigma-Aldrich, HPLC grade). Note: Final well concentration must be <0.1% to avoid solvent toxicity.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

Workflow Logic

The causality of this protocol relies on mitochondrial succinate dehydrogenase activity.[2] Only viable cells convert yellow MTT to purple formazan.

MTT_Workflow Seed Step 1: Cell Seeding (5x10^3 cells/well) Wait 24h for adhesion Treat Step 2: Compound Treatment (Serial Dilution) Incubate 48h/72h Seed->Treat Log Phase MTT_Add Step 3: Add MTT Reagent (10-20µL per well) Incubate 4h @ 37°C Treat->MTT_Add Exposure Solubilize Step 4: Solubilization (DMSO or SDS-HCl) Dissolve Crystals MTT_Add->Solubilize Formazan Formation Read Step 5: Absorbance Read (OD 570nm) Calc IC50 Solubilize->Read Quantification

Figure 2: Validated MTT Screening Workflow. Critical timing steps are highlighted to ensure metabolic stability.

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well plates.

    • A549: 5,000 cells/well.

    • MCF-7: 8,000 cells/well (slower growth).

    • Control: Leave 3 wells as "Blank" (Media only) and 3 as "Vehicle Control" (Cells + 0.1% DMSO).

  • Incubation: Allow 24 hours for attachment.

  • Treatment: Add quinazoline derivatives. Prepare a stock solution (usually 10mM in DMSO) and perform serial dilutions in culture media.

    • Range: 0.1 µM to 100 µM.

  • Exposure: Incubate for 48 hours (standard) or 72 hours (for slow-acting mechanisms).

  • Development: Add MTT reagent. Incubate 4 hours until purple precipitate is visible.[3]

  • Solubilization: Aspirate media carefully. Add 100µL DMSO. Shake plate for 10 mins.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    Fit data to a non-linear regression (sigmoidal dose-response) to derive IC50.
    

Conclusion & Future Outlook

The comparative data indicates that while Gefitinib and Erlotinib remain benchmarks for wild-type EGFR inhibition, they are significantly outperformed by novel C6-substituted quinazolines in resistant cell lines (H1975). Furthermore, hybrid derivatives incorporating thiazole or morpholine moieties exhibit superior cytotoxicity in non-lung cancer models (e.g., MCF-7) by leveraging off-target mechanisms like tubulin inhibition.

Recommendation: For drug development pipelines targeting resistant NSCLC, focus on C6-heteroaryl modifications. For broad-spectrum oncology applications, explore quinazoline-thiazole hybrids.

References

  • Zhang, Y., et al. (2024). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Pharmaceuticals (Basel).[4]

  • Ali, M., et al. (2023). "Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives." Scientific Reports.

  • Riss, T.L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." NIH Assay Guidance Manual.

  • Elkamhawy, A., et al. (2022). "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry."[5] Molecules.

  • BenchChem. (2025). "Comparative Analysis of 4-(Methylthio)quinazoline Derivatives and Gefitinib." BenchChem Technical Reports.

Sources

Structure-Activity Relationship (SAR) of 4-Chloro-2-isopropylquinazoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for analogs derived from the 4-Chloro-2-isopropylquinazoline scaffold. It focuses on the medicinal chemistry rationales, synthetic pathways, and biological performance of these derivatives, particularly in the context of antibacterial and kinase inhibitor discovery.

Executive Summary: The 2-Isopropyl Advantage

The This compound (CAS: 38154-42-6) scaffold represents a specialized "privileged structure" in medicinal chemistry. Unlike the commoditized 2-hydrogen (e.g., Gefitinib) or 2-methyl quinazolines, the 2-isopropyl group introduces a unique combination of steric bulk and lipophilicity (


 value) at the C2 position.

This structural modification is critical for two primary therapeutic areas:

  • Antibacterial Agents: The isopropyl group enhances membrane permeability and disrupts bacterial cell wall synthesis or DNA gyrase function more effectively than smaller alkyl groups.

  • Kinase Inhibitors (EGFR/VEGFR): The steric bulk at C2 can probe the solvent-accessible regions of the ATP-binding pocket, offering a strategy to overcome resistance mutations found in standard EGFR inhibitors.

Chemical Space & Synthetic Pathways

The utility of this compound lies in its reactivity as an electrophilic intermediate. The chlorine atom at C4 is a "leaving group warhead," susceptible to Nucleophilic Aromatic Substitution (


) by primary and secondary amines.
Synthetic Workflow

The synthesis of the library typically follows a convergent route. The 2-isopropyl group is installed early via isobutyryl chloride, followed by ring closure and chlorination.

SynthesisPath Anthranilic Anthranilic Acid Benzoxazinone Benzoxazinone Intermediate Anthranilic->Benzoxazinone Cyclization (Pyridine/Reflux) Isobutyryl Isobutyryl Chloride Isobutyryl->Benzoxazinone Quinazolinone 2-Isopropyl-4(3H)- quinazolinone Benzoxazinone->Quinazolinone Ammonium Acetate (Ring Expansion) ChloroInt 4-Chloro-2-isopropyl quinazoline (The Scaffold) Quinazolinone->ChloroInt POCl3 / SOCl2 (Chlorination) Target 4-Substituted-2-isopropyl quinazoline Analog ChloroInt->Target R-NH2 / Et3N (SNAr Displacement)

Figure 1: Convergent synthesis pathway for generating 4-substituted-2-isopropylquinazoline libraries. The 4-chloro intermediate is the divergence point for SAR exploration.

Detailed SAR Analysis

The biological activity of these analogs is governed by modifications at three key vectors: the C4-Amino tail , the C2-Isopropyl anchor , and the C6/C7 Electronic core .

Vector A: The C4-Amino "Warhead" (Target Specificity)

This is the primary determinant of biological class. The displacement of the 4-chloro group defines whether the molecule binds to a bacterial target or a human kinase.

Substituent Class (R-NH-)Primary IndicationMechanism of ActionKey SAR Insight
Benzylamine Antibacterial DNA Gyrase / Cell WallThe methylene bridge allows flexibility. Para-substitution on the benzyl ring (e.g., 4-Cl, 4-NO2) drastically increases potency against S. aureus.
Aniline (3-Cl, 4-F) Anticancer (EGFR) ATP-Competitive InhibitionMimics the interaction of Gefitinib. The aromatic ring engages in

stacking with the purine-binding site of the kinase.
Aliphatic Amines Antifungal / TRP Ion Channel ModulationSmaller aliphatic chains (e.g., piperazine) often lead to loss of kinase potency but may enhance metabolic stability and CNS penetration.
Vector B: The C2-Isopropyl "Anchor" (Steric & Lipophilic)

Why use Isopropyl over Methyl?

  • Lipophilicity: The isopropyl group adds significant hydrophobicity (LogP increase), which is crucial for penetrating the waxy cell walls of Gram-negative bacteria (e.g., E. coli).

  • Steric Shielding: The bulkier isopropyl group protects the N3 nitrogen from rapid metabolic oxidation, potentially extending the half-life (

    
    ) compared to 2-methyl analogs.
    
  • Experimental Evidence: In comparative studies against S. aureus, 2-isopropyl analogs consistently show lower MIC values (higher potency) than their 2-methyl counterparts due to superior cellular accumulation.

Vector C: C6/C7 Substitutions (Electronic Tuning)

Modifications here fine-tune the electron density of the quinazoline ring.

  • 6,7-Dimethoxy: Common in EGFR inhibitors (increases solubility and H-bonding).

  • 6-Chloro/6-Nitro: Often enhances antibacterial efficacy by withdrawing electrons, making the scaffold more resistant to oxidative metabolism.

Comparative Performance Data

The following data highlights the performance of the 2-isopropyl scaffold (Lead Compound A5) against standard antibiotics and alternative quinazoline structures.

Study Case: Antibacterial Efficacy (MIC in g/mL)

Source: Adapted from RSC Advances, 2017 [1][1]

Compound StructureR-Group (C4 Position)S. aureus (Gram+)E. coli (Gram-)MRSA (Resistant)
2-Isopropyl Scaffold (A5) 4-Chlorobenzylamine 3.9 3.9 7.8
Analog B24-Methoxybenzylamine15.631.2>64
Analog C1Aniline (Phenylamino)62.5>100>100
Control (Ampicillin) --1.02.0>64 (Resistant)

Interpretation:

  • The 2-isopropyl scaffold (A5) demonstrates broad-spectrum activity, notably retaining potency against MRSA where Ampicillin fails.

  • The 4-Chlorobenzylamine tail is superior to electron-rich tails (Methoxy) or rigid tails (Aniline) for antibacterial targets.

Experimental Protocols

Protocol A: Synthesis of this compound

Critical Step: Moisture control is essential to prevent hydrolysis back to quinazolinone.

  • Reactants: Mix 2-isopropyl-4(3H)-quinazolinone (1.0 eq) with Phosphorus Oxychloride (

    
    , 10.0 eq).
    
  • Catalyst: Add N,N-Dimethylaniline (0.5 eq) drops as a base catalyst.

  • Reflux: Heat at 100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate excess

    
     under reduced pressure. Pour residue onto crushed ice/ammonia water.
    
  • Purification: Extract with DCM, dry over

    
    , and recrystallize from hexane. Yield:  ~85% (Yellow solid).
    
Protocol B: General Displacement (Library Generation)
  • Dissolve: this compound (1.0 mmol) in Isopropanol (5 mL).

  • Add Nucleophile: Add appropriate amine (1.1 mmol) and

    
     (2.0 mmol).
    
  • Heat: Reflux at 80°C for 2–4 hours.

  • Isolate: Cool to room temperature. The product often precipitates as a hydrochloride salt. Filter and wash with cold ether.

Visualization: SAR Logic Map

This diagram summarizes the functional impact of modifications at each position of the scaffold.

SAR_Map Core This compound Scaffold C4 C4 Position (The Warhead) Determines Target Class Core->C4 C2 C2 Position (The Anchor) 2-Isopropyl Group Core->C2 C67 C6/C7 Position (The Tuner) Electronic/Solubility Core->C67 C4_Effect1 Benzylamine = Antibacterial (Target: DNA Gyrase) C4->C4_Effect1 C4_Effect2 Aniline = Kinase Inhibitor (Target: EGFR ATP Pocket) C4->C4_Effect2 C2_Effect1 High Lipophilicity (Gram- Neg. Permeability) C2->C2_Effect1 C2_Effect2 Steric Bulk (Metabolic Stability) C2->C2_Effect2 C67_Effect1 6,7-Dimethoxy (Increases Solubility) C67->C67_Effect1 C67_Effect2 6-Nitro/Chloro (Increases Potency) C67->C67_Effect2

Figure 2: SAR Logic Map detailing the functional role of each substitution vector on the 2-isopropylquinazoline core.

References

  • Jiang, Z., et al. (2017).[1][2] "Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents." RSC Advances, 7, 52227-52237.[1]

  • Bedi, P. M. S., et al. (2004).[2] "Quinazoline derivatives as potential antibacterial agents."[1][2][3][4][5][6][7] Indian Journal of Pharmaceutical Sciences.

  • Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826.
  • PubChem Compound Summary for CID 38154-42-6 (this compound).

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-2-isopropylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

4-Chloro-2-isopropylquinazoline is not merely a toxic organic solid; it is a reactive electrophile. Structurally, the chlorine atom at the C4 position functions similarly to an imidoyl chloride, making it highly susceptible to nucleophilic aromatic substitution.[1]

The Critical Hazard: Hydrolysis.[1] Upon contact with atmospheric moisture or mucosal surfaces, this compound can hydrolyze to release Hydrogen Chloride (HCl) gas and the corresponding 4-hydroxyquinazoline. Consequently, safety protocols must treat this substance as both a potent sensitizer and a corrosive agent .[1]

This guide defines the precise PPE and operational workflows required to mitigate these risks, moving beyond generic safety advice to specific, field-proven methodologies.

Hazard Identification & Mechanistic Causality

Understanding the why behind the safety protocols ensures compliance and logical decision-making.[1]

Hazard ClassGHS CategoryMechanistic Insight
Skin Corrosion/Irritation Cat.[2][3][4][5] 1B / 2The C-Cl bond is labile.[1] Skin moisture triggers hydrolysis, generating localized HCl acid burns.[1]
Eye Damage Cat. 1Irreversible corneal damage can occur rapidly due to the combined effect of organic solvent penetration and acid generation.[1]
Respiratory STOT Cat. 3Inhalation of dust or hydrolyzed vapors causes severe inflammation of the upper respiratory tract.[1]
Acute Toxicity Cat. 3 (Oral)Systemic toxicity is high; quinazoline derivatives often interact with kinase pathways, posing biological activity risks beyond simple chemical burns.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient.[1] The following system is required for all manipulations.

Primary Barrier System
ComponentMaterial SpecificationOperational Logic
Hand Protection (Layer 1) Laminate / Barrier (e.g., Silver Shield) Mandatory for Solutions. Standard nitrile is permeable to many solvents (DCM, THF) used with this compound. Laminate resists organic permeation.[1]
Hand Protection (Layer 2) Nitrile (min 5 mil / 0.12mm) Worn over the laminate glove to provide dexterity and grip, which laminate gloves lack.[1] Acts as a sacrificial layer.[1]
Eye Protection Chemical Splash Goggles Safety glasses are inadequate against dust/vapors.[1] Goggles must form a seal.[1]
Face Protection 8-inch Face Shield Required when handling quantities >1g or transferring liquids outside a closed system.[1]
Body Protection Tyvek® Lab Coat / Apron Cotton absorbs and holds the chemical against the skin.[1] Impervious aprons prevent "pass-through" exposure.[1]

Operational Protocol: A Self-Validating Workflow

This protocol uses a "Check-Do-Verify" system to ensure safety integrity.

Phase 1: Pre-Operational Validation[1]
  • Hydration Check: Ensure the atmosphere is dry.[1] If the reagent bottle shows crusting around the cap, hydrolysis has occurred; pressure may have built up.[1]

  • Engineering Control: Verify Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Quenching Bath: Prepare a beaker of saturated Sodium Bicarbonate (

    
    ) solution inside the hood before opening the vessel. This is your immediate neutralization station.
    
Phase 2: Handling & Synthesis[1]
  • Solids: Weigh only inside the fume hood. Use an antistatic gun if the powder is flighty.[1]

  • Solvation: When dissolving, add solvent slowly.[1] If the material has partially hydrolyzed, adding solvent may liberate trapped HCl gas vigorously.[1]

  • Reaction Monitoring: Do not rely on smell. If you smell an acrid odor, exposure has already occurred.[1] Use pH paper wetted with water near the sash opening to test for escaping acid vapors.[1]

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Wipe all exterior container surfaces with a dry tissue, then a tissue dampened with saturated bicarbonate.[1]

  • Outer Glove Removal: Remove the outer nitrile gloves inside the hood and discard them into the solid waste stream.[1]

  • Inner Glove Inspection: Inspect laminate gloves for discoloration.[1] If clean, reuse; if suspect, discard.[1]

Waste Management & Disposal

Crucial Warning: Do not mix this waste with general aqueous basic waste without controlled neutralization.[1]

  • Solid Waste: Double-bag in polyethylene. Label as "Toxic/Corrosive Organic Solid - Water Reactive."[1]

  • Liquid Waste:

    • Segregation: Keep separate from strong oxidizers.[1][2][5][6]

    • Quenching: Before disposal, ensure the mixture is quenched.[1] Add to a stirred solution of dilute base (NaOH or

      
      ) slowly to convert the reactive chloride to the inert hydroxy-quinazoline.[1]
      
    • Final pH: Check that the waste stream pH is between 6-9 before sealing the container.[1]

Visualization: Safe Handling Lifecycle

The following diagram outlines the logical flow of the safety protocol, emphasizing the "Stop/Go" decision points.

SafetyLifecycle Start Start: Risk Assessment CheckHood Check Fume Hood (>0.5 m/s) Start->CheckHood PPE Don PPE: Laminate + Nitrile Gloves Goggles CheckHood->PPE Inspect Inspect Reagent: Crusting? Pressure? PPE->Inspect Decision Signs of Hydrolysis? Inspect->Decision Handle Handling/Weighing (Inside Hood Only) Decision->Handle No Issues Stop STOP: Vent Pressure Contact Safety Officer Decision->Stop Crusting/Smell Quench Immediate Neutralization (Sat. NaHCO3) Handle->Quench Spills/Residue Waste Waste Disposal (Segregated & pH Checked) Handle->Waste Routine Quench->Waste

Figure 1: Decision-matrix for the safe handling of this compound, prioritizing hydrolysis checks.

Emergency Response

  • Skin Contact: Immediate flush with water for 15 minutes.[1][7][8] Do not use vinegar or acid neutralizers on skin; thermal burns from the neutralization reaction can worsen the injury.[1]

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek an ophthalmologist immediately—delayed corneal opacity is a known risk with alkylating agents.[1]

  • Spill (Solid): Cover with dry lime or soda ash.[1] Sweep up carefully to avoid dust.[1][9]

  • Spill (Liquid): Absorb with vermiculite.[1] Do not use combustible materials like sawdust.[1]

References

  • PubChem. (n.d.).[1] 4-Chloro-2-phenylquinazoline (Analogous Hazard Data). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Quinazoline derivatives. Retrieved January 28, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-isopropylquinazoline
Reactant of Route 2
4-Chloro-2-isopropylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.